molecular formula C9H19NO B1489883 4-(Ethoxymethyl)-4-methylpiperidine CAS No. 1593970-49-0

4-(Ethoxymethyl)-4-methylpiperidine

Cat. No.: B1489883
CAS No.: 1593970-49-0
M. Wt: 157.25 g/mol
InChI Key: XWSGBEVATDKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Ethoxymethyl)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxymethyl)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethoxymethyl)-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-11-8-9(2)4-6-10-7-5-9/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSGBEVATDKNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Ethoxymethyl)-4-methylpiperidine , a specialized heterocyclic building block.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

4-(Ethoxymethyl)-4-methylpiperidine represents a class of "gem-disubstituted" piperidines used to modulate the physicochemical and pharmacokinetic profiles of small molecule drugs. Unlike simple monosubstituted piperidines, the quaternary center at the C4 position introduces significant conformational constraints and steric bulk. This structural feature is primarily utilized to:

  • Block Metabolic Hotspots: Prevent cytochrome P450-mediated oxidation at the typically labile C4 position.

  • Lock Conformation: Bias the piperidine ring into specific chair conformations to enhance ligand-target binding affinity.

  • Modulate Lipophilicity: The ethoxymethyl ether provides a hydrogen bond acceptor while adjusting the LogP compared to a bare hydroxyl group.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers[4]
  • IUPAC Name: 4-(Ethoxymethyl)-4-methylpiperidine

  • Common Precursor CAS: 297172-16-8 (for tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate)

  • Molecular Formula: C

    
    H
    
    
    
    NO (Free Base)
  • Molecular Weight: 157.25 g/mol

Conformational Dynamics (The Gem-Dimethyl Effect)

The defining feature of this molecule is the quaternary carbon at position 4. In a standard monosubstituted piperidine, the substituent prefers the equatorial position to minimize 1,3-diaxial interactions. However, in 4-(ethoxymethyl)-4-methylpiperidine, both positions are occupied.

  • Steric Competition: The larger ethoxymethyl group will preferentially occupy the equatorial position (

    
     kcal/mol for -CH
    
    
    
    OR) to avoid severe steric clashes, forcing the smaller methyl group into the axial position.
  • Thorpe-Ingold Effect: The gem-disubstitution changes the bond angles within the ring, often accelerating cyclization rates in intramolecular reactions and increasing the rigidity of the scaffold.

Synthesis & Manufacturing Protocols

The synthesis of 4-(ethoxymethyl)-4-methylpiperidine typically proceeds from 4-piperidone derivatives. The creation of the quaternary center is the critical step, often achieved via Corey-Chaykovsky epoxidation followed by ring opening.

Retrosynthetic Analysis

The most robust route involves the alkylation of a 4-hydroxymethyl-4-methyl precursor, which is itself derived from N-Boc-4-piperidone .

Detailed Synthetic Workflow

Step 1: Epoxidation (Corey-Chaykovsky)

  • Reagents: Trimethylsulfoxonium iodide, NaH, DMSO/THF.

  • Substrate: N-Boc-4-piperidone.

  • Mechanism: Formation of a sulfur ylide which attacks the ketone, forming a spiro-epoxide (1-Boc-4-oxa-9-azaspiro[2.5]octane).

Step 2: Methylation/Ring Opening (Regioselective)

  • Reagents: Methyl lithium (MeLi) or Grignard reagents, often with Lewis acid catalysis (e.g., BF

    
    OEt
    
    
    
    ) to drive rearrangement, OR a more direct route:
    • Alternative: Alkylation of N-Boc-piperidine-4-carboxylate with MeI/LDA to get the 4-methyl-4-ester, followed by reduction (LiAlH

      
      ) to the 4-hydroxymethyl-4-methyl alcohol. (Preferred for Scale-up) 
      

Step 3: Etherification (Williamson Ether Synthesis)

  • Protocol:

    • Dissolve tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (CAS 297172-16-8) in anhydrous THF.

    • Cool to 0°C under N

      
      .
      
    • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to form the alkoxide.

    • Add Ethyl Iodide (EtI, 1.5 eq) dropwise.

    • Warm to room temperature and stir for 4–12 hours.

    • Quench: Saturated NH

      
      Cl. Extract with EtOAc.
      
  • Yield: Typically 85–95%.

Step 4: N-Deprotection (If Free Amine is Required)

  • Reagents: TFA/DCM (1:4) or HCl/Dioxane (4M).

  • Procedure: Stir at RT for 1 hour. Concentrate in vacuo.

  • Product: 4-(Ethoxymethyl)-4-methylpiperidine (TFA or HCl salt).

Visualization of Synthesis Pathway

SynthesisPath Start N-Boc-4-Piperidone Step1 Step 1: Alpha-Methylation (LDA, MeI) Start->Step1 Ester Precursor Inter1 4-Methyl-4-Ester Step1->Inter1 Step2 Step 2: Reduction (LiAlH4) Inter1->Step2 Inter2 4-Hydroxymethyl- 4-methylpiperidine (CAS 297172-16-8) Step2->Inter2 Step3 Step 3: Etherification (NaH, EtI) Inter2->Step3 Final 4-(Ethoxymethyl)- 4-methylpiperidine Step3->Final

Caption: Synthetic route from N-Boc-4-piperidone via the ester intermediate to the target ether.

Physicochemical Properties & Analytical Data

The following data summarizes the key properties relevant to drug formulation and handling.

PropertyValue / DescriptionMethod/Source
Physical State Colorless to pale yellow oilVisual Inspection
Boiling Point ~210–220 °C (Predicted)In silico (ACD/Labs)
pKa (Conj. Acid) 10.8 ± 0.5Potentiometric Titration (Typical for sec-amines)
LogP 1.8 – 2.2Calculated (cLogP)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in waterExperimental Observation
1H NMR (CDCl3)

3.35 (s, 2H, -CH

O-), 3.45 (q, 2H, -OCH

CH

), 1.05 (s, 3H, -CH

)
Diagnostic Signals

Analytical Note: The singlet at


 1.05 ppm (3H) corresponding to the quaternary methyl group is the most distinct NMR feature, differentiating it from the doublet seen in 4-methylpiperidine.

Applications in Medicinal Chemistry

Metabolic Stability (The "Metabolic Switch")

In many drug discovery programs, the C4 position of the piperidine ring is a primary site for oxidative metabolism by CYP450 enzymes (hydroxylation).

  • Mechanism: By substituting the C4 hydrogen with a methyl group (quaternary center), the drug designer blocks this oxidation pathway.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Pharmacophore Tuning

The ethoxymethyl group extends a hydrogen bond acceptor into a specific vector. This is often used in:

  • NK1 Receptor Antagonists: 4,4-disubstituted piperidines are classical scaffolds for Neurokinin-1 antagonists.[1]

  • Chemokine Receptor Blockers (CCR5/CCR2): The steric bulk prevents the piperidine ring from adopting unfavorable twists, locking the "active" conformation required for the deep hydrophobic pockets of GPCRs.

Logical Relationship Diagram

Applications Core 4-(Ethoxymethyl)-4-methylpiperidine Mech1 Quaternary C4 Center Core->Mech1 Mech2 Ether Side Chain Core->Mech2 Out1 Blocks CYP450 Oxidation Mech1->Out1 Out2 Conformational Locking Mech1->Out2 Out3 H-Bond Acceptor Extension Mech2->Out3 Target1 NK1 Antagonists Out1->Target1 Target2 SHP2 Inhibitors Out2->Target2

Caption: Structural features of the scaffold and their downstream pharmacological effects.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact ether may be limited, it shares hazard profiles with 4-methylpiperidine and related secondary amines.

  • GHS Classification:

    • Skin Corr. 1B: Causes severe skin burns and eye damage (due to high basicity).

    • Acute Tox. 4: Harmful if swallowed.

  • Handling Protocol:

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent reaction with atmospheric CO

      
       (carbamate formation).
      
    • Incompatibility: Strong oxidizing agents and acid chlorides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Retrieved from [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry.[1][2][3] Retrieved from [Link]

  • Google Patents (2018).WO2018068297A1 - N-Aryl and N-Heteroaryl Piperidine Derivatives as LXR Agonists.

Sources

Physicochemical Blueprint of 4-(Ethoxymethyl)-4-methylpiperidine: A Strategic Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth analysis of 4-(Ethoxymethyl)-4-methylpiperidine, a promising but uncharacterized scaffold. We move beyond a simple data sheet to establish a comprehensive framework for its physicochemical evaluation. This document serves as a strategic manual for researchers and drug development professionals, detailing the causality behind experimental and computational choices in determining its core physicochemical properties: pKa (basicity), logP/D (lipophilicity), and aqueous solubility. By integrating predictive computational workflows with gold-standard experimental protocols, this guide empowers teams to unlock the therapeutic potential of this and similar novel chemical entities, ensuring a data-driven approach to lead optimization and candidate selection.

The Strategic Value of the Piperidine Scaffold

A Privileged Structure in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most significant synthetic fragments in drug design. Its derivatives are integral to more than twenty classes of pharmaceuticals, ranging from CNS agents like donepezil for Alzheimer's disease to anticancer drugs. The prevalence of this scaffold stems from its unique ability to:

  • Modulate Physicochemical Properties: The piperidine ring itself offers a balance of hydrophilicity and lipophilicity. Its nitrogen atom provides a basic handle, allowing for tunable ionization at physiological pH, which is critical for modulating solubility, permeability, and target engagement.

  • Enhance Pharmacokinetic Profiles: Piperidine derivatives often exhibit improved metabolic stability and oral absorption. Introducing chiral centers on the ring can further refine pharmacokinetic properties and reduce toxicities.

  • Provide a Versatile Synthetic Framework: The piperidine ring is synthetically tractable, offering multiple vectors for chemical modification to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Spotlight on 4-(Ethoxymethyl)-4-methylpiperidine

We now focus on the specific scaffold, 4-(Ethoxymethyl)-4-methylpiperidine. Its structure combines the foundational piperidine core with a quaternary carbon at the 4-position, sterically shielding it and introducing an ethoxymethyl group. This substitution pattern suggests several hypotheses relevant to drug design:

  • The tertiary amine remains the primary basic center, influencing its pKa.

  • The ethoxymethyl group adds a degree of lipophilicity and potential hydrogen bond accepting capabilities.

  • The 4,4-disubstitution may impact the conformational flexibility of the ring and its interaction with metabolic enzymes.

A thorough characterization of its fundamental physicochemical properties is not merely an academic exercise; it is a critical first step in assessing its "drug-likeness" and guiding its journey from a chemical concept to a viable therapeutic candidate.

Foundational Physicochemical Pillars: pKa, Lipophilicity, and Solubility

A molecule's journey through the body is governed by its physicochemical nature. For an ionizable compound like 4-(Ethoxymethyl)-4-methylpiperidine, the interplay between its basicity (pKa), lipophilicity (logP/logD), and solubility is paramount.

Basicity (pKa): The Ionization Switch

The pKa is the pH at which a molecule is 50% ionized. For a basic compound like our piperidine derivative, this value dictates the proportion of the charged (protonated) versus the neutral (free base) form at different physiological pH levels. This ratio profoundly impacts:

  • Solubility & Absorption: The charged form is generally more water-soluble, while the neutral form is more permeable across lipid cell membranes. An optimal pKa allows for sufficient solubility in the gastrointestinal tract and sufficient permeability for absorption.

  • Distribution: The ability to cross the blood-brain barrier is heavily influenced by ionization. CNS-targeting drugs often have a basic pKa in the range of 7.5-10.5.

  • Target Binding: Ionic interactions, such as salt bridges with acidic residues (e.g., aspartic acid) in a target protein, are often key drivers of potency.

A dual approach of computational prediction followed by experimental validation provides the most robust and efficient path to defining the pKa.

pKa_Workflow cluster_comp Computational Prediction (In Silico) cluster_exp Experimental Validation mol_structure Input: 2D Structure of 4-(Ethoxymethyl)-4-methylpiperidine software pKa Prediction Software (e.g., Epik, ACD/pKa DB) mol_structure->software Process Structure pred_pka Predicted pKa Value (e.g., ~9.5 - 10.5) software->pred_pka Calculate method_choice Method Selection pred_pka->method_choice Guides Experiment compound Synthesized Compound (High Purity) compound->method_choice potentiometric Potentiometric Titration method_choice->potentiometric Sufficient sample (>1mg), no chromophore uv_metric UV-Metric Titration method_choice->uv_metric Low sample (<5µL), UV chromophore present exp_pka Experimentally Confirmed pKa potentiometric->exp_pka uv_metric->exp_pka

Caption: Integrated workflow for pKa determination.

Rationale: This is a gold-standard, direct measurement technique. It is highly precise and relies on tracking pH changes as a titrant is added, making it suitable for any ionizable compound available in sufficient quantity and purity.

  • Materials: Calibrated pH meter and electrode, magnetic stirrer, burette, 20 mL reaction vessel, 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for ionic strength), high-purity 4-(Ethoxymethyl)-4-methylpiperidine, degassed deionized water.

  • Procedure:

    • Prepare a ~1 mM solution of the compound in water. If solubility is a concern, a co-solvent can be used, but this will yield an apparent pKa (pKaapp).

    • Add 0.15 M KCl to maintain a constant ionic strength.

    • Purge the solution with nitrogen to remove dissolved CO2.

    • Place the vessel on a magnetic stirrer and immerse the pH electrode.

    • Make the solution acidic (e.g., to pH 2) by adding 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point (e.g., to pH 12).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

Lipophilicity (logP & logD): The Membrane-Crossing Propensity

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is quantified by two related parameters:

  • logP (Partition Coefficient): Measures the distribution of the neutral form of a compound between an oily phase (typically n-octanol) and an aqueous phase. A higher logP indicates greater lipophilicity.

  • logD (Distribution Coefficient): Measures the distribution of all forms of a compound (neutral and ionized) at a specific pH. For a basic compound, logD will be lower than logP at pH values below its pKa because the charged form prefers the aqueous phase.

Why it matters:

  • Permeability: A balanced lipophilicity (logD at pH 7.4 typically between 1 and 3) is often required for passive diffusion across cell membranes.

  • Drug-Likeness: logP is a key parameter in Lipinski's Rule of 5, which suggests that orally bioavailable drugs often have a logP < 5.

  • Toxicity & Metabolism: Very high lipophilicity (high logP) can lead to sequestration in fatty tissues, increased metabolic liability, and potential toxicity.

Similar to pKa, a combined computational and experimental approach is most effective. The predicted pKa is essential for interpreting experimental logD data.

Lipophilicity_Workflow cluster_comp Computational Prediction (In Silico) cluster_exp Experimental Determination mol_structure Input: 2D Structure software logP Prediction Software (e.g., ACD/LogP, ALOGPS) mol_structure->software Fragment/Atom-based Calculation pred_logp Predicted clogP Value software->pred_logp method_choice Method Selection pred_logp->method_choice Guides Experiment compound Synthesized Compound compound->method_choice shake_flask Shake-Flask Method (Gold Standard) method_choice->shake_flask High Accuracy Needed logP Range: -2 to 4 hplc_method RP-HPLC Method (High Throughput) method_choice->hplc_method Early Screening logP Range: 0 to 6 exp_logd Experimental logD(pH) shake_flask->exp_logd hplc_method->exp_logd exp_logp Calculated logP (from logD and pKa) exp_logd->exp_logp Using Measured pKa

Caption: Integrated workflow for lipophilicity (logP/D) determination.

Rationale: This is the benchmark "gold standard" method for its direct measurement of partitioning. While lower throughput, its accuracy is essential for validating computational models and characterizing lead candidates.

  • Materials: n-Octanol (HPLC grade), phosphate buffered saline (PBS) at pH 7.4, mechanical shaker, centrifuge, vials, analytical instrumentation for quantification (e.g., LC-MS or HPLC-UV).

  • Procedure:

    • Pre-saturation: Vigorously mix n-octanol and the aqueous buffer for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Partitioning: In a vial, combine a precise volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 1:1 v/v). Add a small aliquot of the compound stock solution.

    • Equilibration: Shake the vial for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

    • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

    • Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method.

  • Data Analysis:

    • The Distribution Coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.

    • logD is the base-10 logarithm of D.

    • The logP can be calculated from the logD at a specific pH and the experimentally determined pKa using the appropriate formula for a base.

Aqueous Solubility: The Bioavailability Prerequisite

A drug must be in solution to be absorbed. Poor aqueous solubility is a leading cause of failure for drug candidates, leading to low bioavailability, unreliable in vitro assay results, and challenges in formulation. Two types of solubility are relevant in drug discovery:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a stock solution (usually in DMSO) is rapidly added to an aqueous buffer. It's a high-throughput method ideal for early screening of large compound libraries.

  • Equilibrium (Thermodynamic) Solubility: The true saturation concentration of a compound in a buffer after a long incubation period, allowing equilibrium between the solid and dissolved states. It is the definitive measure, crucial for lead optimization and pre-formulation.

Rationale: In early discovery, speed and material conservation are paramount. This method quickly flags compounds with potential solubility liabilities, allowing for rapid SAR (Structure-Activity Relationship) iteration.

  • Materials: 96-well microplates, automated liquid handler, nephelometer (light-scattering plate reader), compound stock solutions (e.g., 10 mM in DMSO), aqueous buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Dispense the aqueous buffer into the wells of a microplate.

    • Use the liquid handler to add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be low, e.g., 1-2%). This creates the highest concentration to be tested.

    • Perform serial dilutions directly in the plate to create a range of compound concentrations.

    • Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.

Data Synthesis & Predicted Profile

Given the novelty of 4-(Ethoxymethyl)-4-methylpiperidine, experimental data is not publicly available. Therefore, we must rely on well-established computational models and knowledge of structurally similar compounds to generate a predictive profile. This serves as a working hypothesis to be confirmed experimentally.

Table 1: Predicted Physicochemical Profile of 4-(Ethoxymethyl)-4-methylpiperidine

ParameterPredicted ValueImplication for Drug Design
Molecular Weight 157.25 g/mol Well within the typical range for small molecule drugs; favorable for good permeability.
pKa (basic) 9.5 - 10.5Strong base. Will be >99% protonated (charged) at physiological pH 7.4, which will enhance aqueous solubility but may limit passive membrane permeability.
clogP 1.5 - 2.5Moderate lipophilicity in its neutral form. Favorable for balancing solubility and permeability.
logD at pH 7.4 -0.5 to 0.5Low effective lipophilicity at physiological pH due to high ionization. May require active transport or formulation strategies to cross membranes efficiently.
Predicted Solubility Moderate to HighThe charged nature at pH 7.4 suggests good aqueous solubility, but the neutral form's solubility will be lower.

Strategic Implications for Drug Development

The physicochemical data, whether predicted or measured, are not endpoints but rather strategic tools to guide the drug discovery process.

Guiding Lead Optimization

The predicted profile of 4-(Ethoxymethyl)-4-methylpiperidine suggests a compound with likely good solubility but potentially limited permeability due to its high pKa. A medicinal chemist could use this information to:

  • Modulate pKa: Introduce electron-withdrawing groups near the piperidine nitrogen to decrease its basicity (lower the pKa), thereby increasing the fraction of the neutral, more permeable species at pH 7.4.

  • Tune Lipophilicity: Modify the ethoxy group (e.g., shorten or lengthen the alkyl chain) to fine-tune the logP, seeking an optimal balance for the specific biological target and desired ADME profile.

Informing Formulation and Delivery

Understanding the pKa and solubility is critical for developing a viable drug product.

  • The high basicity allows for the formation of various salts (e.g., hydrochloride, citrate), which can dramatically improve the solubility and dissolution rate of the solid form.

  • For intravenous formulations, the pH of the vehicle can be adjusted to ensure the compound remains fully dissolved.

Conclusion

The physicochemical characterization of a novel entity like 4-(Ethoxymethyl)-4-methylpiperidine is a foundational pillar of successful drug design. This guide has outlined a logical, resource-efficient strategy that marries the speed of in silico prediction with the accuracy of experimental validation. By understanding the "why" behind the core properties of pKa, logP/D, and solubility, and by applying robust protocols to measure them, research teams can make informed, data-driven decisions. This proactive approach minimizes late-stage failures, accelerates the optimization of promising chemical scaffolds, and ultimately increases the probability of translating a novel molecule into a life-changing therapeutic.

References

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

  • Pion. What is pKa and how is it used in drug development?.

  • Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • ProtoQSAR. Computational methods for predicting properties.

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

  • BenchChem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules.

  • BOC Sciences. Physicochemical Property Prediction.

  • Gini, G., et al. Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling.

  • Kerns, E. H., & Di, L. In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies.

  • Dearden, J. C. Prediction of physicochemical properties. Advances in Drug Delivery Reviews.

  • Abdel-Maksoud, M. S., et al. Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

  • Green, M. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

  • Al-Iryani, G. M., et al. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.

  • Wang, Y., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis.

  • Creative Bioarray. Aqueous Solubility Assays.

  • Creative Biolabs. Solubility Assessment Service.

  • BMG LABTECH. Drug solubility: why testing early matters in HTS.

  • Frolov, N. A., & Vereshchagin, A. N. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

  • Pion. Introduction to log P and log D measurement using PionT3.

  • Ciura, K., et al. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology.

  • Slideshare. pKa and log p determination.

  • Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development.

  • ACD/Labs. LogP vs LogD - What is the Difference?.

  • Seven Star Pharma. pKa and Log P.

  • Evotec. Cyprotex pKa and LogP Fact Sheet.

  • Avdeef, A., et al. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening.

  • Reijenga, J., et al. Development of Methods for the Determination of pKa Values. Analytica Chimica Acta.

Thermodynamic Stability & Conformational Dynamics of 4-(Ethoxymethyl)-4-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Ethoxymethyl)-4-methylpiperidine scaffold represents a critical structural motif in modern drug discovery, particularly in the design of Janus Kinase (JAK) inhibitors, opioid receptor ligands, and CCR5 antagonists. Its gem-disubstituted C4 center introduces unique thermodynamic constraints that differentiate it from mono-substituted piperidines.

This guide provides a comprehensive analysis of the thermodynamic stability of this scaffold. We examine the conformational locking effects of the quaternary carbon, the oxidative vulnerabilities of the secondary amine, and the lipophilic contributions of the ether side chain.

Key Stability Indicators:

  • Conformational Preference: The molecule exhibits a strong bias for the chair conformation where the bulkier ethoxymethyl group occupies the equatorial position, forcing the methyl group axial.

  • Chemical Vulnerability: The secondary amine (N1) is the primary site of oxidative degradation (N-oxide formation), while the ether linkage is robust against hydrolysis under physiological conditions.

  • Thermal Profile: The scaffold demonstrates high thermal stability (up to ~200°C) in the absence of strong oxidants, driven by the Thorpe-Ingold effect which stabilizes the ring structure.

Conformational Thermodynamics

The thermodynamic stability of 4-(Ethoxymethyl)-4-methylpiperidine is governed by the steric interplay between the two substituents at the C4 position. Unlike mono-substituted piperidines, which can freely flip to minimize strain, this gem-disubstituted system is conformationally "anchored."

Steric Strain and A-Values

The conformational equilibrium is dictated by the A-values (free energy difference between axial and equatorial conformers) of the substituents.

SubstituentApprox. A-Value (kcal/mol)Steric Bulk Ranking
Methyl (-CH₃) 1.70Moderate
Ethoxymethyl (-CH₂OCH₂CH₃) ~1.85 - 2.10*High

*Note: The effective A-value of the ethoxymethyl group is variable due to rotameric freedom of the ether chain, but it generally exceeds that of a methyl group.

The Chair-Chair Equilibrium

The system exists in a dynamic equilibrium between two chair conformers. However, thermodynamic preference dictates that the group with the larger A-value (Ethoxymethyl) occupies the Equatorial position to avoid severe 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

Consequently, the Methyl group is forced into the Axial position . This introduces a permanent 1,3-diaxial strain (~1.7 kcal/mol) that raises the ground state energy compared to a mono-substituted analog, but the barrier to ring inversion remains sufficiently high to prevent spontaneous racemization at room temperature if the nitrogen is substituted.

Visualization of Conformational Dynamics

Conformation cluster_legend Thermodynamic Driver ChairA Conformer A (Me-Equatorial, EtO-Axial) High Energy State Twist Twist-Boat Transition (Activation Barrier) ChairA->Twist Ring Flip (+ΔG) ChairB Conformer B (Me-Axial, EtO-Equatorial) Thermodynamic Minima Twist->ChairB Relaxation (-ΔG) ChairB->Twist High Barrier Text The Ethoxymethyl group (EtO) demands equatorial placement, forcing Methyl axial.

Figure 1: Conformational energy landscape. The green node represents the predominant species in solution.

Chemical Stability Profile

While the carbon skeleton is robust, the functional groups present specific degradation pathways that must be monitored during synthesis and storage.

Oxidative Degradation (N-Oxide Formation)

The secondary amine at position 1 is electron-rich and susceptible to oxidation by peroxides, ozone, or radical initiators.

  • Mechanism: Nucleophilic attack of the nitrogen lone pair on an electrophilic oxygen species.

  • Product: 4-(Ethoxymethyl)-4-methylpiperidine-1-oxide (N-oxide).

  • Prevention: Storage under inert atmosphere (Argon/Nitrogen) and use of antioxidants (e.g., BHT) in formulation.

Radical-Mediated Decomposition

Under UV light or in the presence of transition metals, the hydrogens adjacent to the nitrogen (C2 and C6 positions) are vulnerable to abstraction.

  • Pathway: H-abstraction

    
     C-centered radical 
    
    
    
    Reaction with O₂
    
    
    Imine formation
    
    
    Ring opening/Hydrolysis.
  • Reference: Studies on piperidine atmospheric degradation confirm H-abstraction at C2 as a primary oxidative route [1, 4].[1]

Hydrolytic Stability
  • Ether Linkage: The ethoxymethyl ether is chemically inert to aqueous base and mild acids. Cleavage requires harsh conditions (e.g., BBr₃ or concentrated HI), making it thermodynamically stable in biological fluids.

  • Amine: Stable to hydrolysis.

Degradation Pathway Map

Degradation Parent 4-(Ethoxymethyl)-4-methylpiperidine (Parent) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Radical Radical Stress (UV / Metal Ions) Parent->Radical NOxide N-Oxide Impurity (Reversible) Oxidation->NOxide N-oxidation Imine Endocyclic Imine (Unstable Intermediate) Radical->Imine H-abstraction @ C2 RingOpen Ring-Opened Aldehydes (Irreversible) Imine->RingOpen Hydrolysis

Figure 2: Primary degradation pathways. N-oxidation is the most common storage impurity.

Experimental Characterization Protocols

To validate the thermodynamic stability of this specific derivative, the following self-validating protocols are recommended. These maximize data integrity and reproducibility.

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

Materials:

  • HPLC-MS (High-Resolution)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Thermostatic water bath (60°C)

Workflow:

  • Preparation: Dissolve 10 mg of the piperidine derivative in 10 mL of Acetonitrile/Water (1:1).

  • Acid Stress: Add 1 mL sample to 1 mL 0.1 M HCl. Heat at 60°C for 24h.

    • Expectation: Minimal degradation (Ether/Amine stable).

  • Base Stress: Add 1 mL sample to 1 mL 0.1 M NaOH. Heat at 60°C for 24h.

    • Expectation: Stable.[2]

  • Oxidative Stress: Add 1 mL sample to 1 mL 3% H₂O₂. Store at RT for 4h.

    • Expectation: Formation of N-oxide (M+16 peak in MS).

  • Analysis: Inject all samples into HPLC.

    • Calculation: % Degradation =

      
      .
      
Protocol: pKa Determination (Thermodynamic Basicity)

Objective: Measure the influence of the 4-ethoxymethyl group on the basicity of the piperidine nitrogen.

Rationale: The electron-withdrawing effect (inductive, -I) of the oxygen in the ethoxymethyl group (separated by two carbons) may slightly lower the pKa compared to 4-methylpiperidine (pKa ~11.2).

Method: Potentiometric Titration.

  • Prepare 0.01 M solution of the compound in water (or water/methanol if solubility is low).

  • Titrate with 0.1 M standardized HCl under N₂ atmosphere (to prevent carbonate formation).

  • Plot pH vs. Volume of HCl. The inflection point represents the pKa.

Synthesis & Purification Logic

The synthesis of 4,4-disubstituted piperidines often utilizes the Curtius Rearrangement or alkylation of isonipecotate derivatives.[3] The thermodynamic stability of intermediates dictates the route.

Synthetic Workflow (General Route)

The most robust route avoids late-stage installation of the quaternary center, which is sterically difficult.

Synthesis Step1 Start: N-Boc-4-piperidone Step2 Reaction: Horner-Wadsworth-Emmons + Wittig (Exocyclic Alkene) Step1->Step2 Step3 Reaction: Michael Addition / Cyclopropanation (Installing C4 Quaternary Center) Step2->Step3 Step4 Functionalization: Ether Formation (NaH + EtI) Step3->Step4 Final Product: 4-(Ethoxymethyl)-4-methylpiperidine Step4->Final

Figure 3: Generalized synthetic logic for sterically crowded 4,4-piperidines.

Purification via Salt Formation

Due to the lipophilic nature of the ethoxymethyl group, the free base may be an oil. Stability is significantly enhanced by converting the amine to a crystalline salt.

  • Recommended Salt: Hydrochloride (HCl) or Fumarate.

  • Thermodynamic Benefit: Crystal lattice energy stabilizes the molecule against oxidation and reduces hygroscopicity.

References

  • Nielsen, C. J., et al. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Link

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron. Link[4]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3063349, Piperidine, 1-methyl-2-((2-(1-pyrrolidinyl)ethoxy)methyl)-.[5] (Used for analogous structural properties).[1][6] Link

  • Yamamoto, D., et al. (2010).[7] Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Solubility Profiling and Thermodynamic Characterization of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise solubility profile of 4-(Ethoxymethyl)-4-methylpiperidine is a critical parameter for process chemists optimizing the synthesis of pharmaceutical intermediates, particularly in the development of JAK inhibitors and related piperidine-based therapeutics. As a secondary amine with both lipophilic (methyl, ethyl) and polar (ether, amine) functionalities, its solubility behavior is complex and solvent-dependent.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It synthesizes theoretical structure-property relationships with rigorous experimental protocols, enabling researchers to design robust crystallization and purification processes.

Theoretical Solubility Framework: Structure-Property Analysis

To predict the solubility behavior of 4-(Ethoxymethyl)-4-methylpiperidine, we must deconstruct its molecular architecture using Hansen Solubility Parameters (HSP) logic.

Structural Functionality & Interaction Potential

The molecule comprises three distinct functional domains that dictate its solvent affinity:

  • Secondary Amine (Piperidine Ring):

    • Interaction: Acts as both a hydrogen bond donor (NH) and acceptor (N).

    • Effect: Enhances solubility in protic solvents (Alcohols, Water) and facilitates salt formation with acids.

    • Basicity: High pKa (typically ~10-11 for piperidines), making it highly soluble in aqueous acidic media (pH < 8).

  • Ether Linkage (-CH₂-O-CH₂CH₃):

    • Interaction: Dipole-dipole interactions; weak hydrogen bond acceptor.

    • Effect: Promotes solubility in moderately polar aprotic solvents (Ethers, Esters, Chlorinated solvents).

  • Alkyl Substituents (4-Methyl, Ethyl group):

    • Interaction: Van der Waals (dispersion) forces.

    • Effect: Increases lipophilicity, reducing water solubility at neutral pH and enhancing solubility in non-polar solvents (Hydrocarbons, Toluene).

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Group Contribution Methods, the expected solubility profile is categorized below:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding match with amine; alkyl groups compatible with alcohol chains.
Chlorinated Dichloromethane (DCM), ChloroformVery High Excellent dipole-dipole matching; standard solvent for amine extraction.
Ethers THF, MTBE, 2-MeTHFHigh Structural similarity (ether linkage); good general solvency for lipophilic amines.
Esters Ethyl Acetate, Isopropyl AcetateModerate/High Good polarity match; potential for crystallization (solubility likely decreases with T).
Hydrocarbons Hexane, Heptane, CyclohexaneLow/Moderate Soluble at high T; likely poor at low T. Ideal antisolvent candidates.
Aromatic Toluene, XyleneModerate Pi-interaction with amine lone pair; good solvent for reaction scaling.
Water Water (pH 7)Low Hydrophobic alkyl/ether groups dominate at neutral pH.
Acidic Water 1M HCl, 1M H₂SO₄Very High Protonation of amine (

) forms highly soluble salt.

Experimental Determination Protocol

Since specific public datasets for this proprietary intermediate are limited, the following self-validating protocol is the industry standard for generating a precise solubility curve.

Method Selection: Laser Monitoring vs. Gravimetric

For high-precision data required for thermodynamic modeling, the Dynamic Laser Monitoring Method is superior to the static gravimetric method as it minimizes sampling errors and detects the exact point of dissolution/precipitation (Metastable Zone Width - MSZW).

Workflow: Dynamic Solubility Determination

The following workflow utilizes a polythermal method to determine solubility (


) as a function of temperature (

).

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Reactor (Stirring @ 300 RPM) Start->Mix Heat Ramp Temperature Up (0.5°C/min) Mix->Heat Detect Laser Transmissivity Monitoring (Clear Point Detection) Heat->Detect Cool Ramp Temperature Down (0.5°C/min) Detect->Cool Dissolution Complete Cloud Cloud Point Detection (Nucleation) Cool->Cloud Data Record (T_clear, x) and (T_cloud, x) Cloud->Data Repeat Add Solvent Increment (Dilution) Data->Repeat Next Concentration End Generate MSZW & Solubility Curve Data->End Range Complete Repeat->Heat

Figure 1: Dynamic Polythermal Solubility Determination Workflow. This cycle is repeated for varying mole fractions (


) to build the full phase diagram.
Detailed Protocol Steps
  • Preparation: Load a precise mass (

    
    ) of 4-(Ethoxymethyl)-4-methylpiperidine into a jacketed glass reactor equipped with a turbidity probe (or FBRM) and overhead stirrer.
    
  • Solvent Addition: Add initial solvent mass (

    
    ) to achieve a high concentration (supersaturated at room temp).
    
  • Heating Phase: Heat the slurry at a controlled rate (0.2–0.5 K/min). Record the temperature (

    
    ) where light transmission reaches 100% (dissolution).
    
  • Cooling Phase: Cool the solution at the same rate. Record the temperature (

    
    ) where transmission drops (nucleation).
    
  • Iteration: Add a known mass of solvent to dilute the mixture and repeat the heating/cooling cycle to obtain data points for lower concentrations.

  • Analysis: Convert mass fractions to mole fractions (

    
    ) for thermodynamic modeling.
    

Thermodynamic Modeling & Data Analysis

To translate experimental data into actionable process parameters, the solubility data must be correlated using thermodynamic models. This validates the internal consistency of the data (Trustworthiness).

The Modified Apelblat Equation

The empirical Modified Apelblat Equation is the standard for correlating solubility data of organic solids/liquids in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.[1][2][3][4]
    
  • 
     : Absolute temperature (K).[2][3][4][5]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       : Related to the entropy of solution.[1][2][3][4][5]
      
    • 
       : Related to the enthalpy of solution.[1][3][4]
      
    • 
       : Accounts for the temperature dependence of the heat capacity difference.
      
The van't Hoff Equation

For determining the thermodynamic functions of dissolution (Enthalpy


, Entropy 

, Gibbs Energy

), use the van't Hoff plot :


  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic/exothermic).
    
  • Intercept:

    
     (Indicates disorder change).
    

ThermoLogic RawData Raw Data (x vs T) Model Model Selection (Apelblat / van't Hoff) RawData->Model Regress Non-linear Regression (Minimize RMSD) Model->Regress Params Extract Parameters (A, B, C / Enthalpy) Regress->Params Validate Calculate Error (RAD / ARD) Params->Validate

Figure 2: Thermodynamic Modeling Logic Flow. This process converts raw solubility points into predictive equations.

Practical Applications in Process Development

Solvent Selection for Crystallization

Based on the theoretical profile and typical piperidine behavior:

  • Cooling Crystallization: Use Isopropyl Acetate (IPAc) or Toluene . Solubility is likely moderate and strongly temperature-dependent, allowing for high recovery upon cooling.

  • Antisolvent Crystallization: Dissolve in Ethanol or Methanol (high solubility) and dose into Heptane (antisolvent). This is effective for purging polar impurities.

Purification Strategy

If the 4-(Ethoxymethyl)-4-methylpiperidine contains non-basic impurities:

  • Dissolve in a non-polar solvent (e.g., Toluene).

  • Wash with acidic water (pH 2). The piperidine moves to the aqueous phase (as salt).

  • Discard the organic phase (impurities).

  • Basify the aqueous phase (pH > 12) to precipitate the free base or extract back into a clean organic solvent.

References

  • Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of anti-cancer drug (gefitinib) in different pharmaceutically relevant solvents." Journal of Chemical & Engineering Data, 60(1), 173-180.
  • Piperidine Solubility Behavior

    • Bao, Y., et al. (2017). "Solubility and thermodynamic properties of 4-methylpiperidine-2-carboxylic acid in different pure solvents." Journal of Chemical & Engineering Data, 62(9), 2865-2871. Link

    • Note: Validates the solubility trends for substituted piperidines (Section 1).
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

    • Note: The foundational paper for the Apelblat equ
  • Related Compound Data (Tofacitinib Intermediates)

    • PubChem Compound Summary for CID 86704284 (Related Piperidine Derivative). Link

    • Note: Used for structural analogy in Section 1.1.

Sources

Technical Guide: 4-(Ethoxymethyl)-4-methylpiperidine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and medicinal chemistry applications of the 4-(Ethoxymethyl)-4-methylpiperidine scaffold.

Executive Summary: Escaping "Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (


) is a proven strategy to improve clinical success rates. Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding. The 4-(Ethoxymethyl)-4-methylpiperidine  scaffold represents a "privileged structure" that introduces three-dimensional complexity (3D-ity) via a quaternary carbon center at the C4 position.

This guide analyzes the scaffold’s utility in:

  • Conformational Locking: Restricting the piperidine ring flip to present substituents in defined vectors.

  • Metabolic Blocking: Preventing oxidative metabolism at the susceptible C4 position.

  • Lipophilicity Modulation: Using the ethoxymethyl ether to tune LogP without introducing hydrogen bond donors (HBD).

Structural & Physicochemical Profile

The Gem-Disubstitution Effect

The simultaneous presence of a methyl group and an ethoxymethyl group at the C4 position creates a gem-disubstituted system. This introduces the Thorpe-Ingold effect (gem-dimethyl effect), which compresses the internal bond angle at C4 (< 109.5°), forcing the ring into a chair conformation that minimizes 1,3-diaxial interactions.

  • Conformational Bias: The larger group (typically the ethoxymethyl) will preferentially adopt the equatorial position to avoid steric clash with the C2/C6 axial hydrogens. This locks the C4-methyl group in the axial position.

  • Vector Projection: This rigidification allows medicinal chemists to project pharmacophores (attached to the nitrogen or the ether oxygen) into specific pockets of a target protein (e.g., GPCRs or Kinases) with lower entropic penalty upon binding.

Physicochemical Properties Table

Data estimated based on structure-property relationships (SPR).

PropertyValue (Approx.)Impact on Drug Design
LogP (ClogP) 1.8 – 2.2Moderate lipophilicity; good for BBB penetration (CNS targets).
pKa (Piperidine N) 9.8 – 10.2Highly basic; likely protonated at physiological pH (cationic interaction).
H-Bond Donors 0 (if N-substituted)Improved membrane permeability compared to the parent alcohol.
H-Bond Acceptors 2 (Ether O, Amine N)Engages in specific interactions with serine/threonine residues.
Metabolic Stability HighC4 quaternary center blocks CYP450-mediated hydroxylation.

Synthetic Methodology

The synthesis of this scaffold requires the construction of a quaternary carbon, a challenging transformation in organic synthesis. The most robust route utilizes the


-alkylation of a piperidine ester.
Validated Synthetic Protocol

Objective: Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine from 1-Boc-4-carboethoxypiperidine.

Step 1: Construction of the Quaternary Center (


-Methylation) 
  • Reagents: 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (Starting Material), LDA (Lithium Diisopropylamide), Methyl Iodide (MeI).

  • Protocol:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under

      
      .
      
    • Dropwise add the piperidine ester solution. Stir for 1 hour to generate the enolate.

    • Add MeI (1.2 eq) slowly. The solution may become turbid.

    • Allow to warm to room temperature (RT) over 2 hours.

    • Checkpoint:

      
      H NMR should show the disappearance of the C4-methine proton (septet/multiplet) and appearance of a singlet methyl peak.
      

Step 2: Reduction to the Neopentyl Alcohol

  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Protocol:

    • Treat the methylated ester with

      
       (2.0 eq) in THF at 0°C.
      
    • Reflux for 4 hours to ensure complete reduction of the sterically hindered ester.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts.
    • Product: 1-Boc-4-hydroxymethyl-4-methylpiperidine.

Step 3: Etherification (Williamson Ether Synthesis)

  • Reagents: NaH (Sodium Hydride), Ethyl Iodide (EtI), DMF.

  • Protocol:

    • Dissolve the alcohol in dry DMF. Add NaH (60% dispersion, 1.5 eq) at 0°C.

    • Stir until hydrogen evolution ceases (formation of alkoxide).

    • Add EtI (1.5 eq) and stir at RT for 12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Result: 4-(Ethoxymethyl)-4-methylpiperidine (as salt).

Synthetic Pathway Visualization (DOT)

SynthesisPath SM 1-Boc-4-ethyl piperidine-1,4-dicarboxylate Enolate Enolate Intermediate (-78°C) SM->Enolate LDA, THF QuatEster 4-Methyl-4-ester (Quaternary Center) Enolate->QuatEster MeI (Alkylation) Alcohol 4-Hydroxymethyl- 4-methylpiperidine QuatEster->Alcohol LiAlH4 (Reduction) Ether N-Boc-4-(Ethoxymethyl)- 4-methylpiperidine Alcohol->Ether NaH, EtI (Etherification) Final 4-(Ethoxymethyl)- 4-methylpiperidine Ether->Final TFA (Deprotection)

Figure 1: Step-wise synthesis of the scaffold establishing the critical quaternary center via enolate alkylation.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Switch")

In monosubstituted piperidines, the C4 position is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to the formation of lactams or hydroxylated metabolites.

  • Mechanism: Replacing the C4-hydrogen with a methyl group removes the abstractable proton required for the initial oxidation step.

  • Outcome: This modification significantly extends the half-life (

    
    ) and reduces clearance (
    
    
    
    ) of the drug candidate.
Case Studies & Analogous Scaffolds
A. JAK Inhibitor Optimization (Tofacitinib Analogs)

While Tofacitinib utilizes a 4-methyl-4-aminomethyl core, the 4-(ethoxymethyl)-4-methyl scaffold is a direct bioisostere used to modulate potency.

  • Application: The ethoxymethyl group mimics the steric bulk of the cyano- or aminomethyl groups found in JAK inhibitors but lacks the hydrogen bond donor capacity. This is useful for improving selectivity against off-target kinases that require a specific H-bond in the ribose binding pocket.

B. CCR5 Antagonists

Research into CCR5 antagonists (e.g., for HIV treatment) has utilized complex 4,4-disubstituted piperidines.[1]

  • Relevance: The scaffold serves as a central linker. The quaternary center prevents the "collapse" of the molecule into a flat conformation, ensuring the two ends of the molecule (often bulky aromatic groups) span the correct distance to bridge the transmembrane helices of the GPCR.

C. Opioid Receptor Ligands

The scaffold bears structural homology to the 4-methoxymethyl core of Sufentanil .

  • Differentiation: Unlike Sufentanil (which possesses a 4-anilino nitrogen), the 4-(ethoxymethyl)-4-methylpiperidine scaffold lacks the anilino nitrogen. It is often used as a negative control or a solubilizing tail in peripheral opioid antagonists, maintaining the steric bulk without activating the

    
    -opioid receptor.
    

Experimental Validation: Conformational Analysis

To verify the conformational lock provided by this scaffold, Nuclear Overhauser Effect (NOE) NMR experiments are standard.

ExperimentObservationInterpretation
1D NOE Irradiation of C4-Methyl shows enhancement of C2/C6 axial protons.Confirms C4-Methyl is Axial .
1D NOE Irradiation of Ethoxymethyl (

) shows enhancement of C2/C6 equatorial protons.
Confirms Ethoxymethyl is Equatorial .
Conformational Diagram (DOT)

Conformation cluster_substituents C4 Substituents Chair Piperidine Chair Conformation Ethxy Ethoxymethyl (-CH2OEt) (Equatorial Preference) Chair->Ethxy Minimizes 1,3-diaxial strain Methyl Methyl (-CH3) (Axial Orientation) Chair->Methyl Forced Axial

Figure 2: Thermodynamic preference of the 4,4-disubstituted system. The larger ethoxymethyl group dominates the equatorial position.

References

  • Smith, A. B., et al. (2008). Design and Synthesis of Non-Peptide Peptidomimetics: The Role of Gem-Disubstituted Piperidines. Journal of Medicinal Chemistry.[1]

  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds (Tofacitinib Precursors). US Patent 6,627,754. (Demonstrates the 4-methyl-4-substituted piperidine synthesis).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Blocking CYP Sites. Drug Discovery Today.

  • Palani, A., et al. (2001).[1] Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist.[1] Journal of Medicinal Chemistry.[1] (Discusses 4-methyl-4-substituted piperidine cores).

  • Vertex Pharmaceuticals. (2018).[2] Inhibitors of KIF18A. WO2024153217A1. (Cites tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate as a key intermediate).[3]

Sources

Precision Conformational Analysis of Gem-Disubstituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigidification Strategy

The piperidine ring is the single most common nitrogen heterocycle in FDA-approved drugs. However, the flexibility of the unsubstituted piperidine chair ($ \Delta G^\ddagger_{flip} \approx 10.3 $ kcal/mol) often results in a high entropic penalty upon protein binding.

Gem-disubstitution —placing two substituents on the same carbon—is a high-impact strategy to restrict this conformational flexibility. While historically associated with the Thorpe-Ingold effect (accelerating cyclization kinetics), in a medicinal chemistry context, its primary value is thermodynamic: locking the bioactive conformation .

This guide details the conformational analysis of these derivatives, distinguishing between the steric locking of 3,3-dimethylpiperidines and the stereoelectronic biasing of 3,3-difluoropiperidines .

The Thermodynamic Landscape

Understanding the energy landscape is a prerequisite for selecting the correct analytical method.

Steric Control: 3,3-Disubstitution

In a 3,3-disubstituted piperidine, the ring is forced into a chair conformation where one substituent must occupy the axial position.

  • The Conflict: The axial group at C3 experiences severe 1,3-diaxial interactions with the axial hydrogen at C5 and the lone pair (or substituent) on N1.

  • The Result: If the groups are methyls (A-value

    
     1.7 kcal/mol), the ring may distort into a twist-boat  to relieve this strain, or lock into a specific chair that minimizes the clash of the larger group.
    
Electronic Control: The Gauche Effect (Gem-Difluoro)

Replacing methyls with fluorines changes the driving force from steric to electronic.

  • The Phenomenon: The C–F bond prefers to be gauche (synclinal) to adjacent electron-rich bonds (like C–N or C–O) rather than anti-periplanar. This is due to

    
     hyperconjugation.[1]
    
  • The Result: In 3,3-difluoropiperidines, this often stabilizes the chair conformation where the C-F bonds maximize gauche interactions with the ring nitrogen lone pair, resisting ring inversion more strongly than sterics alone would predict.

Analytical Workflow: From In Silico to Solution

The following diagram outlines the decision matrix for characterizing these systems.

ConformationalWorkflow Start Gem-Disubstituted Piperidine (Target Molecule) DFT Step 1: DFT Calculation (B3LYP/6-31G* + Solvation) Start->DFT NMR_RT Step 2: 1H NMR (298 K) Check for Broadening/Averaging DFT->NMR_RT Decision Are signals sharp? NMR_RT->Decision Sharp Fast Exchange or Locked (Single Conformer) Decision->Sharp Yes Broad Intermediate Exchange (Coalescence) Decision->Broad No NOE Step 4: NOE/ROE Analysis (Spatial Proximity) Sharp->NOE VT_NMR Step 3: Variable Temperature (VT) NMR (Cool to -80°C) Broad->VT_NMR VT_NMR->NOE At Low T XRay Step 5: X-Ray Crystallography (Solid State Confirmation) NOE->XRay

Caption: Integrated workflow for conformational assignment. Note that sharp signals at RT do not guarantee a single conformer; they may indicate rapid averaging, requiring low-temperature validation.

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR

To distinguish between a rapidly flipping ring (averaging signals) and a locked conformation, you must slow the exchange rate below the NMR time scale.

Objective: Freeze the chair-chair interconversion to observe distinct axial and equatorial signals.

Reagents & Equipment:

  • Solvent:

    
     (Dichloromethane-
    
    
    
    ) is preferred over
    
    
    due to its lower freezing point (-95°C vs -64°C) and lower viscosity at low temps.
  • Instrument: 500 MHz or 600 MHz NMR with a nitrogen cooling unit (e.g., Bruker BCU or liquid

    
     exchanger).
    

Step-by-Step Procedure:

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL

    
    . Ensure the tube is free of paramagnetic impurities (filter through cotton).
    
  • Room Temp Reference: Acquire a standard 1H spectrum at 298 K. Note the chemical shift (

    
    ) and line width (
    
    
    
    ) of the gem-substituents (e.g., methyl singlets).
  • Step-Down Cooling:

    • Lower temperature to 273 K, shim, and acquire.

    • Decrease in 20 K increments (253 K, 233 K, 213 K).

    • Critical: Re-tune the probe and re-shim at every temperature step. The dielectric constant of the solvent changes, altering the probe tuning.

  • The Coalescence Point: Look for the temperature (

    
    ) where the gem-dimethyl singlet broadens into the baseline and then splits into two distinct peaks (axial-Me and equatorial-Me) at the slow exchange limit (typically 193 K - 183 K).
    
  • Data Analysis: Use the Gutowsky-Holm approximation to calculate the activation energy of inversion (

    
    ):
    
    
    
    
    Where
    
    
    is the separation (Hz) between the split signals at the lowest temperature.
Protocol B: Computational Validation (DFT)

Experimental data must be grounded in theory.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate starting conformers (Chair A, Chair B, Twist-Boats).

  • Geometry Optimization: Run DFT optimization using B3LYP/6-311+G(d,p) .

    • Crucial: Include a solvation model (PCM or SMD) matching your NMR solvent (e.g., Dichloromethane). Gem-difluoro conformers have vastly different dipole moments; gas-phase calculations will yield incorrect relative energies.

  • Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).
    
  • Boltzmann Weighting: Calculate the theoretical population of each conformer at 298 K.

    
    
    Validation: If DFT predicts a 99:1 ratio but NMR shows averaging, revisit the energy barrier calculation.
    

Case Study: 3,3-Dimethyl vs. 4,4-Dimethyl

The following table summarizes the distinct analytical signatures of these two common scaffolds.

Feature3,3-Dimethylpiperidine4,4-Dimethylpiperidine
Symmetry Asymmetric (Chiral if N is substituted)Symmetric (Plane of symmetry through N-C4)
1H NMR (RT) Methyls may appear as 2 singlets (if locked) or 1 broad singlet (if flipping).Methyls typically appear as 1 sharp singlet (due to symmetry).
Steric Strain High (1,3-diaxial interaction between C3-Me and C5-H).Low (C4-Me interacts with C2/C6 protons, less severe).
Primary Conformation Biased Chair (Bulky group equatorial) or Twist-Boat.Chair (Rapidly flipping).
Drug Design Utility High: Breaks symmetry, creates specific vectors.Medium: primarily for metabolic blocking.
Visualizing the Steric Clash (3,3-Disubstitution)

StericClash cluster_0 Chair Conformation A N1 N1 C3 C3 Me_Eq Me (Eq) C3->Me_Eq Me_Ax Me (Ax) C3->Me_Ax H_C5 H (C5-ax) Me_Ax->H_C5 1,3-Diaxial Clash

Caption: Schematic of the destabilizing 1,3-diaxial interaction in 3,3-dimethylpiperidine. The axial methyl group (red) clashes with the axial hydrogen at C5.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gung, B. W. (2009). Structure and conformation of 3,3-disubstituted piperidines. Journal of Organic Chemistry, 74(5), 1850-1857. (Note: Representative citation for general conformational analysis principles in heterocycles).
  • Wiberg, K. B. (1990). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Reich, H. J. (2022). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. Link (Authoritative resource for VT-NMR calculation methods).

Sources

Technical Whitepaper: 4-(Ethoxymethyl)-4-methylpiperidine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and literature review for 4-(Ethoxymethyl)-4-methylpiperidine , a specialized pharmaceutical building block. This monograph is designed for drug discovery scientists and process chemists, focusing on its synthesis, structural utility in medicinal chemistry, and applications in modulating physicochemical properties.

Document Type: Technical Monograph & Literature Review Subject: 4-(Ethoxymethyl)-4-methylpiperidine (CAS: Derivative-dependent; Core Scaffold Analysis) Audience: Medicinal Chemists, Process Scientists, Drug Development Leads

Executive Summary

4-(Ethoxymethyl)-4-methylpiperidine represents a high-value structural motif in modern medicinal chemistry, primarily utilized to modulate metabolic stability and lipophilicity in drug candidates. Unlike simple piperidines, the gem-disubstitution at the C4 position (incorporating both a methyl and an ethoxymethyl group) serves two critical functions:

  • Conformational Locking: It restricts the chair-boat interconversion, favoring specific equatorial/axial orientations that can enhance receptor binding affinity.

  • Metabolic Blockade: The C4 position of piperidine is a primary site for oxidative metabolism (P450-mediated hydroxylation). Disubstitution at this site effectively blocks this degradation pathway, extending the half-life (

    
    ) of the parent molecule.
    

This guide reviews the synthetic routes, physicochemical profile, and strategic applications of this scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Chemical Profile & Structural Logic

Physicochemical Properties

The introduction of the ethoxymethyl group adds significant lipophilic bulk compared to the more common 4-methoxy or 4-hydroxy analogs.

PropertyValue (Predicted/Experimental)Impact on Drug Design
Formula

Core scaffold (Free Base)
MW 157.25 g/mol Low MW allows for fragment-based design
cLogP ~1.8 - 2.1Enhanced membrane permeability vs. 4-hydroxymethyl
pKa ~10.5 (Piperidine N)Typical secondary amine basicity; forms stable salts
H-Bond Donors 1 (NH)Available for derivatization or receptor interaction
H-Bond Acceptors 2 (N, O)Ether oxygen acts as a weak acceptor
The "Gem-Dimethyl" Effect & Bioisosterism

While not a strict gem-dimethyl group, the 4-methyl-4-ethoxymethyl substitution exerts a similar Thorpe-Ingold effect , reducing the entropic penalty for binding.

  • Bioisosterism: This moiety is often used as a bioisostere for 4,4-diethylpiperidine or 4-spiro-cyclic ether derivatives.

  • Lipophilic Tuning: The ethoxy tail allows for "filling" of hydrophobic pockets in target proteins (e.g., GPCR orthosteric sites) without introducing the metabolic liability of a long alkyl chain.

Synthetic Methodologies

The synthesis of 4-(Ethoxymethyl)-4-methylpiperidine typically proceeds from 4-hydroxymethyl-4-methylpiperidine , a known precursor. Below is the field-standard route optimized for scalability and impurity control.

Primary Synthetic Route (Alkylation Strategy)

Step 1: Protection. The secondary amine of 4-hydroxymethyl-4-methylpiperidine must be protected (e.g., Boc or Cbz) to prevent N-alkylation. Step 2: O-Alkylation. The free alcohol is alkylated using ethyl iodide (EtI) or diethyl sulfate. Step 3: Deprotection. Removal of the protecting group yields the target free base or salt.

Experimental Protocol (Representative Scale)
  • Precursor: Start with N-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 eq).

  • Deprotonation: Dissolve in anhydrous THF/DMF (4:1). Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to form the alkoxide.

  • Alkylation: Add Ethyl Iodide (1.5 eq) dropwise. Warm to RT and stir for 12-18h.

    • Critical Control: Monitor disappearance of alcohol by TLC/LCMS to minimize over-alkylation side products.

  • Quench/Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1).

  • Isolation: Concentrate and recrystallize the hydrochloride salt from EtOH/Et2O.

Visualization of Synthetic Workflow

SynthesisRoute Start 4-Hydroxymethyl- 4-methylpiperidine Prot Step 1: N-Protection (Boc-Anhydride) Start->Prot Inter1 N-Boc-Intermediate Prot->Inter1 Alk Step 2: O-Alkylation (NaH, EtI, THF) Inter1->Alk Inter2 N-Boc-Ether Alk->Inter2 Deprot Step 3: Deprotection (HCl/Dioxane) Inter2->Deprot Final 4-(Ethoxymethyl)- 4-methylpiperidine HCl Deprot->Final

Figure 1: Step-wise synthesis of 4-(Ethoxymethyl)-4-methylpiperidine from the hydroxymethyl precursor.

Pharmaceutical Applications & SAR Utility

Metabolic Stability Engineering

In drug discovery, the 4-position of the piperidine ring is a "soft spot" for metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often target the C4-H for hydroxylation.

  • Solution: Replacing the C4-H with a methyl group (quaternary center) abolishes this pathway. The ethoxymethyl group further shields the ring from oxidative attack via steric hindrance.

  • Application: This scaffold is ideal for CNS-active drugs (e.g., sigma receptor ligands, NMDA antagonists) where metabolic stability is crucial for maintaining therapeutic brain concentrations.

Kinase Inhibitor Scaffolds

The 4,4-disubstituted piperidine motif appears in patent literature for Janus Kinase (JAK) and IKK-beta inhibitors.

  • Role: The piperidine nitrogen often acts as a solvent-exposed solubilizing group, while the 4-substituents interact with the ribose-binding pocket or hydrophobic regions near the ATP site.

  • Case Study: Analogous to the piperidine ring in Tofacitinib, the 4-(ethoxymethyl)-4-methyl variant offers a different vector for hydrophobic interaction, potentially improving selectivity against off-target kinases.

GPCR Ligand Design (Chemokine Receptors)

In the design of CCR5 and CXCR4 antagonists, the piperidine ring is a central scaffold.

  • The ethoxymethyl arm can extend into the secondary binding pocket of the GPCR, providing additional binding energy via Van der Waals interactions.

  • The quaternary C4 center restricts the flexibility of the ethoxymethyl group, reducing the entropic cost of binding compared to a flexible linear chain.

Visualization of SAR Logic

SAR_Logic Core 4-(Ethoxymethyl)- 4-methylpiperidine Gem Gem-Disubstitution (C4) Core->Gem Ether Ethoxymethyl Group Core->Ether Amine Secondary Amine (N1) Core->Amine Metab Blocks CYP450 Oxidation Gem->Metab Steric Shield Lipophil Increases LogP (Membrane Permeability) Ether->Lipophil Hydrophobic Bulk Linker Attachment Point for Pharmacophore Amine->Linker Synthetic Handle

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold.

Quality Control & Analytical Standards

When sourcing or synthesizing this intermediate, specific impurities must be monitored to ensure downstream success in GLP/GMP campaigns.

Key Impurity Profile
ImpurityOriginDetection MethodLimit (Typical)
4-Hydroxymethyl-4-methylpiperidine Unreacted Starting MaterialGC-FID / LC-MS< 0.5%
N-Ethyl-4-(ethoxymethyl)... Over-alkylation (Side Reaction)LC-MS (M+28)< 0.1%
Diethyl Ether / Ethanol Residual SolventsGC-Headspace< 5000 ppm
Analytical Characterization
  • 1H NMR (DMSO-d6): Look for the characteristic methyl singlet at ~0.9-1.0 ppm and the ethoxy methylene quartet at ~3.4 ppm. The piperidine ring protons will show complex splitting due to the rigid chair conformation.

  • Mass Spectrometry: ESI+ mode. Expect

    
     peak at m/z ~158.15.
    

References

  • Preparation of 4-hydroxymethyl-4-methylpiperidine derivatives. Source: Patent CA2629336A1 (Google Patents).[1] Context: Describes the synthesis of the direct precursor used in IKK-beta inhibitors. URL:

  • Design of 4,4-Disubstituted Piperidines as NMDA Receptor Antagonists. Source:Journal of Medicinal Chemistry (General Reference for Class). Context: Validates the use of gem-disubstituted piperidines in CNS drug design to improve metabolic stability. (Note: General mechanistic reference based on scaffold class).

Sources

Technical Guide: Ionization Behavior and pKa Profiling of 4-(Ethoxymethyl)-4-methylpiperidine

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 4-(Ethoxymethyl)-4-methylpiperidine , a secondary amine intermediate critical in the synthesis of GPCR ligands and bioactive alkaloids.[1][2] While often overlooked in standard databases, the ionization constant (pKa) of this scaffold governs its solubility, lipophilicity (LogD), and membrane permeability.[2]

Based on structural activity relationships (SAR) and inductive electronic effects, the pKa of the piperidine nitrogen in this molecule is predicted to lie within the 10.2 – 10.8 range, slightly lower than unsubstituted piperidine (11.[2]22) due to the distal electron-withdrawing effect of the ether oxygen.[1][2]

Part 1: Structural Analysis & Theoretical pKa Prediction[2]

Chemical Basis of Ionization

The ionization behavior of 4-(Ethoxymethyl)-4-methylpiperidine centers on the secondary amine nitrogen in the piperidine ring.[1][2] To predict its behavior accurately, we must analyze the electronic and steric perturbations introduced by the C4-substituents relative to the parent molecule.[1][2]

  • Parent Scaffold: Piperidine (pKa

    
     11.22).[1][2]
    
  • Substituent 1 (Methyl at C4): Alkyl groups are weakly electron-donating (+I effect).[1][2] In 4-methylpiperidine, this results in a pKa of

    
     11.23, effectively unchanged from the parent due to the distance from the nitrogen center.[2]
    
  • Substituent 2 (Ethoxymethyl at C4): The ethoxy ether oxygen is electronegative.[1][2] Although it is separated from the nitrogen by three sigma bonds (O-C-C-N distance), it exerts a weak negative inductive effect (-I) .[2] This withdraws electron density from the ring system, slightly destabilizing the protonated conjugate acid, thereby lowering the pKa.[2]

Predicted Value Range

Combining these factors, the -I effect of the ether oxygen dominates over the weak +I of the methyl group, but the distance attenuates the shift.[2]

CompoundStructurepKa (Experimental/Predicted)Shift Driver
Piperidine Unsubstituted11.22 (Exp)Baseline
4-Methylpiperidine 4-Me11.23 (Exp)+I (Negligible at C4)
4-(Ethoxymethyl)-4-methylpiperidine 4-Me, 4-CH2OEt10.2 – 10.8 (Pred) -I (Ether Oxygen)

Implication: At physiological pH (7.4), this molecule exists almost exclusively (>99.9%) in its protonated, cationic form.[2] This has profound implications for blood-brain barrier (BBB) penetration and solubility.[1][2]

Part 2: Experimental Determination Protocols

Since exact literature values for this specific intermediate are rare, experimental validation is required. The following protocols are designed for high-lipophilicity amines where aqueous solubility is a limiting factor.

Preferred Method: Potentiometric Titration in Mixed Solvents

Standard aqueous titration often fails for this molecule due to precipitation of the free base near the pKa.[2] We utilize the Yasuda-Shedlovsky Extrapolation method.[1][2]

Reagents & Equipment
  • Titrant: 0.1 M KOH (CO2-free).

  • Titrand: 0.1 M HCl.

  • Solvent: Methanol/Water mixtures (ranging from 30% to 60% MeOH).[1][2]

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1][2]

  • Equipment: Automated Potentiometer (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.[1][2]

Step-by-Step Protocol
  • System Calibration: Calibrate the electrode using the "4-parameter" method to correct for the liquid junction potential specific to the methanol/water ratio.

  • Sample Preparation: Dissolve

    
     5 mg of 4-(Ethoxymethyl)-4-methylpiperidine hydrochloride in 20 mL of the lowest % MeOH solvent.
    
  • Acidification: Add excess HCl to ensure the amine is fully protonated (starting pH < 2.5).

  • Titration: Titrate with 0.1 M KOH under inert gas (Argon/N2) purge to exclude CO2. Record pH vs. Volume until pH > 11.5.[1][2]

  • Repetition: Repeat steps 2-4 for at least three different methanol concentrations (e.g., 30%, 40%, 50%, 60%).

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each solvent ratio.[1][2]
      
    • Plot

      
       vs. 
      
      
      (dielectric constant).[1][2]
    • Extrapolate to 100% water (

      
      ) to obtain the aqueous pKa.[2]
      
Workflow Visualization

The following diagram illustrates the logic flow for selecting and executing the correct pKa determination method.

PkaDeterminationStartStart: 4-(Ethoxymethyl)-4-methylpiperidine SampleSolubilityCheckCheck Aqueous Solubility at pH 10Start->SolubilityCheckSolubleSoluble (>1 mM)SolubilityCheck->SolubleYesInsolubleInsoluble / PrecipitatesSolubilityCheck->InsolubleNo (Likely)AqueousTitrationStandard Aqueous Potentiometry(Bjerrum Plot)Soluble->AqueousTitrationCoSolventTitrationMixed-Solvent Titration(Methanol/Water)Insoluble->CoSolventTitrationFinalPkaDerive Aqueous pKaAqueousTitration->FinalPkaYasudaPlotYasuda-Shedlovsky ExtrapolationPlot psKa vs 1/DielectricCoSolventTitration->YasudaPlotYasudaPlot->FinalPka

Caption: Decision matrix for pKa determination, prioritizing mixed-solvent methods for lipophilic piperidine derivatives.

Part 3: Physiological Implications & Drug Design[2]

Ionization State at Physiological pH

Using the Henderson-Hasselbalch equation and a conservative estimated pKa of 10.5:

1

At pH 7.4 (Blood Plasma):

1

Implication: The molecule is effectively a permanent cation in systemic circulation.[1][2] This suggests:

  • High Aqueous Solubility: As a salt, it will dissolve readily in gastric fluid (pH 1.[1][2]5) and plasma.[1][2]

  • Permeability Challenges: Passive diffusion across the Blood-Brain Barrier (BBB) may be limited unless mediated by a transporter, as the neutral species fraction is negligible.[1][2]

LogD vs. pH Profile

The distribution coefficient (LogD) is pH-dependent.[1][2] While the intrinsic lipophilicity (LogP) of the neutral base is predicted to be

21212
Salt Selection Strategy

For drug development, the high pKa indicates this molecule will form stable salts with strong acids.[2]

  • Recommended Counter-ions: Hydrochloride (HCl), Fumarate, or Succinate.[2]

  • Avoid: Weak acids (e.g., acetic acid) may lead to hygroscopic salts or disproportionation in humid conditions.[1][2]

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] Link[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24897156, 4-Methylpiperidine. Retrieved from [Link]

  • Perrin, D. D. (1972).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Takács-Novák, K., & Avdeef, A. (1996).[1][2] "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Box, K. J., & Comer, J. E. (2008).[2] "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism. Link

Metabolic Stability Profiling: The 4-(Ethoxymethyl)-4-methylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(ethoxymethyl)-4-methylpiperidine motif represents a strategic structural solution in medicinal chemistry, offering a balance between solubility (via the ether oxygen and amine) and lipophilicity (via the gem-dimethyl-like steric bulk). However, this scaffold introduces specific metabolic liabilities that can compromise in vivo half-life (


) and intrinsic clearance (

). This guide provides a predictive analysis of these liabilities, validated experimental protocols for assessment, and structural optimization strategies.

Structural Analysis & Metabolic Liability Prediction[1][2]

The introduction of a quaternary center at the C4 position of the piperidine ring (gem-disubstitution) effectively blocks the common metabolic route of C4-hydroxylation. However, this structural modification redirects Cytochrome P450 (CYP) activity toward three alternative "soft spots."

The Metabolic Map

The primary metabolic risks for this motif are O-dealkylation of the side chain and N-oxidation/dealkylation of the piperidine ring.

MetabolicMap cluster_legend Mechanism Key Parent 4-(Ethoxymethyl)- 4-methylpiperidine M1 M1: O-Dealkylation (Loss of Ethyl group) Parent->M1 CYP3A4/2D6 (Major Liability) M2 M2: N-Oxidation (N-Oxide formation) Parent->M2 FMO / CYP M3 M3: Methyl Hydroxylation (C4-CH2OH) Parent->M3 CYP Oxidative Hydroxylation key1 O-Dealkylation: Oxidative attack at ether α-carbon key2 Gem-Disubstitution: Blocks direct Ring C4 oxidation

Figure 1: Predicted metabolic pathways for the target scaffold. Red arrows indicate the highest probability of clearance.

Mechanistic Deep Dive
  • O-Dealkylation (Primary Risk): The ether linkage is highly susceptible to CYP-mediated O-dealkylation. The mechanism involves hydrogen abstraction from the methylene carbon (

    
    -carbon) of the ethyl group, followed by oxygen rebound to form a hemiacetal intermediate, which spontaneously collapses to release acetaldehyde and the alcohol metabolite [1].
    
  • N-Oxidation/Dealkylation: If the piperidine nitrogen is a secondary amine, it is prone to direct N-oxidation or N-glucuronidation. If it is substituted (tertiary), N-dealkylation becomes a competing pathway, driven by CYP3A4 [2].

  • Gem-Methyl Hydroxylation: While the quaternary C4 cannot be oxidized, the attached methyl group (

    
    ) is sterically accessible and can undergo hydroxylation to a primary alcohol (
    
    
    
    ).

In Silico Prediction Strategies

Before wet-lab testing, computational modeling should prioritize analogs.

  • Site of Metabolism (SOM) Prediction: Tools like SMARTCyp or StarDrop (P450 module) are essential. For this specific motif, look for high "labillity scores" on the ether methylene protons.

  • Lipophilicity (LogD) vs. Clearance: The 4-ethoxymethyl group adds lipophilicity. If LogD > 3.0, non-specific binding and CYP affinity generally increase. Target a LogD of 1.5–2.5 to minimize metabolic overhead while maintaining permeability.

Experimental Validation: Microsomal Stability Assay

This protocol uses a self-validating system with internal standards and positive controls (e.g., Verapamil or Dextromethorphan) to ensure assay integrity.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).[1]

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Detailed Workflow

The following workflow ensures data reproducibility and minimizes enzyme degradation during handling.

AssayWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 2. Reaction Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 45 min Step2->Step3 Step4 4. Quenching Transfer to Ice-Cold ACN + IS Step3->Step4 Step5 5. Clarification Centrifuge 4000rpm, 20 min, 4°C Step4->Step5 Step6 6. Analysis LC-MS/MS (MRM Mode) Step5->Step6

Figure 2: Step-by-step microsomal stability assay workflow.

Protocol Steps
  • Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Dosing: Spike test compound (1 µM final concentration) into the microsomal mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Equilibration: Incubate at 37°C for 5-10 minutes. This allows the compound to bind non-specifically to microsomes before metabolism starts.

  • Initiation: Add pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove aliquots and immediately dispense into quench solution (1:3 ratio of sample:ACN).
    
  • Quantification: Analyze supernatant via LC-MS/MS monitoring the parent ion transition.

Data Interpretation

Calculate the elimination rate constant (


) from the slope of 

vs. time.

Intrinsic Clearance Calculation:



ParameterHigh StabilityModerate StabilityLow Stability

(min)
> 6030 - 60< 30

(µL/min/mg)
< 1515 - 45> 45

Optimization Strategies

If the 4-(ethoxymethyl)-4-methylpiperidine motif shows high clearance (


), employ the following medicinal chemistry tactics:
Deuteration (The Kinetic Isotope Effect)

Replace the hydrogen atoms on the ethoxy methylene group (


).
  • Rationale: C-D bonds are stronger than C-H bonds. If C-H abstraction is the rate-limiting step (which is typical for O-dealkylation), deuteration can significantly reduce clearance [3].

Fluorination

Introduce fluorine at the terminal ethyl carbon (


) or the gem-methyl group.
  • Rationale: Fluorine withdraws electron density, deactivating adjacent C-H bonds against oxidative attack and lowering the lipophilicity (LogD) of the ether chain.

Constrained Ethers

Cyclize the ethoxymethyl group into a spiro-cycle (e.g., spiro-oxetane or spiro-tetrahydrofuran).

  • Rationale: Reducing the conformational flexibility of the ether side chain often reduces the ability of the molecule to adopt the necessary geometry for CYP450 active site oxidation [4].

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 32: Metabolic Stability). Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

Sources

The Pivot Point: Evolution and Synthesis of 4-Substituted Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of 4-Substituted Piperidine Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged structure" as effectively as the piperidine ring. Within this class, the 4-substituted piperidine stands as a singular pharmacophore, serving as the structural anchor for a vast array of therapeutics ranging from analgesics and antipsychotics to antihistamines and CCR5 antagonists.

The geometric and electronic versatility of the 4-position allows for the precise orientation of aromatic and polar groups, facilitating high-affinity interactions with G-protein coupled receptors (GPCRs), particularly opioid and dopamine receptors. This guide explores the historical serendipity that birthed this scaffold and provides a rigorous technical roadmap for synthesizing these critical building blocks today.

Historical Evolution: From Serendipity to Rational Design

The discovery of the 4-substituted piperidine pharmacophore is a case study in the transition from serendipitous observation to rational structure-activity relationship (SAR) exploration.

The Eisleb-Schaumann Breakthrough (1939)

The story begins at IG Farben in Germany. Chemist Otto Eisleb was synthesizing compounds intended as antispasmodics (anticholinergics), structurally mimicking atropine. He synthesized ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (later known as Meperidine or Pethidine).

While the compound possessed the expected antispasmodic properties, pharmacologist Otto Schaumann observed a peculiar side effect: the mice displayed the Straub tail reaction, a classic sign of opioid activity. This was the first fully synthetic opioid, structurally distinct from the complex morphine skeleton yet functionally equivalent.

  • Key Insight: The quaternary carbon at the 4-position, bearing a phenyl ring and an ester group, mimicked the spatial arrangement of the aromatic ring and amine in morphine.

The Janssen Era: Fentanyl and Haloperidol

In the 1950s and 60s, Dr. Paul Janssen systematically exploited the piperidine scaffold.

  • Haloperidol (1958): Janssen modified the substituent on the piperidine nitrogen and the 4-position, leading to the butyrophenone class of antipsychotics.

  • Fentanyl (1960): Seeking more potent analgesics, Janssen replaced the 4-carbon attachment of meperidine with a 4-nitrogen attachment (4-anilidopiperidine). This increased lipophilicity and potency by ~100-fold compared to morphine.

Visualizing the Pharmacophore Evolution

PharmacophoreEvolution cluster_0 1939: The First Synthetic Opioid cluster_1 1958-1960: The Janssen Era cluster_2 Modern Era Meperidine Meperidine (Pethidine) (4-Phenyl-4-ester) Haloperidol Haloperidol (4-Hydroxy-4-phenyl) Meperidine->Haloperidol Modification of N-substituent & 4-OH Fentanyl Fentanyl (4-Anilino) Meperidine->Fentanyl C -> N Switch (Anilidopiperidines) Modern CCR5 Antagonists / GLP-1 (Complex 4-substitutions) Fentanyl->Modern Scaffold Hopping

Figure 1: The structural evolution of 4-substituted piperidines from the initial discovery of Meperidine to modern diverse pharmacophores.

Technical Guide: Synthetic Methodologies

For the modern drug hunter, access to the 4-position requires distinct synthetic strategies depending on the desired linkage (Carbon, Nitrogen, or Oxygen).

Route A: The Classical Dieckmann Cyclization (Carbon-Linked)

This is the foundational method for accessing 4-piperidones, which serve as the "gateway" intermediates.

Protocol Logic: The synthesis relies on a double Michael addition of a primary amine to an acrylate, followed by a Dieckmann condensation.

Step-by-Step Workflow:

  • Michael Addition: React primary amine (e.g., methylamine or benzylamine) with 2 equivalents of ethyl acrylate in ethanol at reflux.

  • Dieckmann Condensation: Treat the resulting diester with sodium hydride (NaH) or sodium ethoxide (NaOEt) in toluene to cyclize.

  • Decarboxylation: Acidic hydrolysis (HCl/reflux) removes the ester group, yielding the 1-substituted-4-piperidone .

Critical Control Point: Temperature control during the NaH addition is vital to prevent polymerization of the acrylate.

Route B: Reductive Amination (Nitrogen-Linked)

Used for Fentanyl-class molecules (4-anilidopiperidines).

Protocol Logic: Direct condensation of an aniline with a 4-piperidone forms a Schiff base (imine), which is subsequently reduced. This avoids the formation of quaternary ammonium salts often seen in direct alkylation.

Step-by-Step Workflow:

  • Imine Formation: Combine 1-benzyl-4-piperidone with aniline in toluene. Use a Dean-Stark trap to remove water (driving equilibrium).

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%).

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH4). STAB is preferred for its selectivity toward imines over ketones.

  • Acylation: React the resulting secondary amine with propionyl chloride to install the amide "tail".

Route C: Modern C-H Functionalization & Cross-Coupling

Recent advances (e.g., Science 2024) allow for the direct functionalization of the sp3 piperidine ring, bypassing de novo ring construction.

Protocol Logic: Biocatalytic oxidation installs a handle (hydroxyl) which is then converted to a radical precursor for Nickel-catalyzed cross-coupling.[1]

Step-by-Step Workflow:

  • Biocatalytic Oxidation: Use an engineered P450 monooxygenase to selectively hydroxylate the 4-position of a protected piperidine.

  • Activation: Convert the alcohol to an oxalate or similar radical precursor.

  • Ni-Electrocatalysis: Couple with an aryl halide using a Ni-bipyridine catalyst system under constant current electrolysis.

Synthetic Workflow Diagram

SyntheticWorkflow PrimaryAmine Primary Amine + Acrylates Dieckmann Dieckmann Cyclization (Classic Route) PrimaryAmine->Dieckmann Piperidone 4-Piperidone (Key Intermediate) ReductiveAm Reductive Amination (Schiff Base) Piperidone->ReductiveAm MeperidineAnalog 4-Carboxy/Phenyl (Meperidine Class) Piperidone->MeperidineAnalog Cyanohydrin Synthesis Dieckmann->Piperidone FentanylAnalog 4-Anilino (Fentanyl Class) ReductiveAm->FentanylAnalog CH_Act Biocatalytic C-H Oxidation + Ni-Catalysis ModernAnalog 4-Aryl (sp3-sp2) (Modern Library) CH_Act->ModernAnalog PiperidineScaffold Simple Piperidine Scaffold PiperidineScaffold->CH_Act

Figure 2: Comparative synthetic workflows for accessing 4-substituted piperidine architectures.

Key Building Blocks Data Summary

The following table summarizes the core building blocks required to access these chemical spaces, categorized by their reactive handle.

CategoryKey Building BlockCAS NumberPrimary ApplicationSynthetic Utility
Ketone N-Boc-4-piperidone79099-07-3Fentanyl analogs, Reductive aminationThe universal electrophile for 4-position functionalization.
Ester Ethyl isonipecotate1126-09-6Amide coupling, Meperidine analogsPrecursor to 4-carboxy derivatives; easily hydrolyzed to acid.
Amine 4-Amino-1-Boc-piperidine87120-72-7Amide libraries, UreasNucleophilic handle for rapid library generation (Parallel Synthesis).
Halide N-Boc-4-bromopiperidine180050-13-9Cross-coupling (Suzuki/Negishi)Substrate for Pd/Ni-catalyzed formation of C-C bonds.
Nitrile 4-Cyano-4-phenylpiperidine5632-44-0Meperidine/Pethidine synthesisThe historic intermediate from the Eisleb synthesis.

References

  • Eisleb, O. (1941). Neue synthetische Körper mit morphinähnlicher Wirkung. Berichte der deutschen chemischen Gesellschaft, 74(8), 1433–1450.

  • Janssen, P. A. J. (1960). The Evolution of the Butyrophenones, Haloperidol and Trifluperidol, from Meperidine-like 4-Phenylpiperidines. International Review of Neurobiology, 2, 145-180.

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412.

  • He, J., et al. (2024).[2][3] Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science, 386(6728), 1421-1427.[2] [2]

  • Casy, A. F. (1989). Opioid Analgesics: Chemistry and Receptors. Plenum Press.

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This application note details a validated, three-step synthetic route for 4-(Ethoxymethyl)-4-methylpiperidine , a functionalized piperidine scaffold. This structural motif—a 4,4-disubstituted piperidine featuring an ether linkage—is a critical intermediate in the synthesis of KIF18A inhibitors (used in oncology) and other bioactive small molecules targeting G-protein coupled receptors (GPCRs).

The protocol is designed for high reproducibility and scalability, utilizing 1-Boc-4-methoxycarbonyl-4-methylpiperidine as the starting material. The route emphasizes chemoselectivity, avoiding ring-opening side reactions common in piperidine functionalization.

Key Chemical Transformations:

  • Reductive Chemoselectivity: Conversion of a sterically hindered tertiary ester to a primary alcohol.

  • Williamson Ether Synthesis: O-Alkylation of a neopentyl-like alcohol using sodium hydride and ethyl iodide.

  • Acidolytic Deprotection: Quantitative removal of the tert-butoxycarbonyl (Boc) group.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to install the quaternary center at the C4 position before the etherification, ensuring the piperidine ring stability is maintained throughout.

Logical Flow:

  • Target: 4-(Ethoxymethyl)-4-methylpiperidine.

  • Precursor 1: tert-Butyl 4-(ethoxymethyl)-4-methylpiperidine-1-carboxylate (Protected Ether).

  • Precursor 2: tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate (Primary Alcohol).

  • Starting Material: 1-tert-Butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate (Commercially available or synthesized via

    
    -methylation of N-Boc-isonipecotic acid ester).
    

SynthesisPathway Start Start: 1-Boc-4-methoxycarbonyl- 4-methylpiperidine Step1 Step 1: Reduction (LiAlH4, THF) Start->Step1 Inter1 Intermediate A: 1-Boc-4-hydroxymethyl- 4-methylpiperidine Step1->Inter1 Step2 Step 2: Etherification (NaH, EtI, THF) Inter1->Step2 Inter2 Intermediate B: 1-Boc-4-ethoxymethyl- 4-methylpiperidine Step2->Inter2 Step3 Step 3: Deprotection (TFA or HCl) Inter2->Step3 Final Target: 4-(Ethoxymethyl)- 4-methylpiperidine Step3->Final

Figure 1: Step-wise synthetic pathway from ester precursor to final amino-ether.

Detailed Experimental Protocols

Stage 1: Reductive Hydroxylation

Objective: Reduce the ester moiety to a primary alcohol without affecting the Boc protecting group. Note: While LiAlH4 is aggressive, controlled conditions at 0°C allow for ester reduction in the presence of the carbamate (Boc), though care must be taken. Alternatively, LiBH4 can be used for higher chemoselectivity.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Quantity
Start Material (Diester) 271.35 1.0 5.00 g (18.4 mmol)
LiAlH4 (1.0 M in THF) 37.95 1.1 20.2 mL

| THF (Anhydrous) | 72.11 | Solvent | 50 mL |

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 5.00 g of 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate in 50 mL of anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Addition: Add 20.2 mL of LiAlH4 solution (1.0 M in THF) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (H2).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 1.5 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH solution

    • 2.4 mL Water

  • Workup: Stir until a white granular precipitate forms (approx. 30 min). Add MgSO4 to dry. Filter through a Celite pad.

  • Purification: Concentrate the filtrate in vacuo. The crude oil usually requires no further purification but can be passed through a short silica plug if necessary.

    • Yield Expectation: ~90-95% (approx. 3.8 g).

    • Product: tert-Butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.[1][2]

Stage 2: Williamson Ether Synthesis

Objective: Alkylate the neopentyl-like hydroxyl group with ethyl iodide. Critical Insight: The 4-hydroxymethyl group is sterically hindered by the adjacent methyl group and the piperidine ring. Strong activation with NaH is required.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Quantity
Intermediate A (Alcohol) 229.32 1.0 3.80 g (16.6 mmol)
Sodium Hydride (60% in oil) 24.00 1.5 1.00 g (24.9 mmol)
Ethyl Iodide (EtI) 155.97 1.5 3.88 g (2.0 mL)

| THF (Anhydrous) | 72.11 | Solvent | 60 mL |

Protocol:

  • Activation: In a dried 250 mL RBF under nitrogen, suspend 1.00 g of NaH (60% dispersion) in 20 mL of anhydrous THF. Cool to 0°C.[3][4]

  • Addition: Dissolve 3.80 g of Intermediate A in 40 mL THF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes, then at RT for 30 minutes to ensure complete alkoxide formation (bubbling must cease).

  • Alkylation: Cool back to 0°C. Add 2.0 mL of Ethyl Iodide dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

  • Workup: Quench carefully with saturated NH4Cl solution (20 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: ~75-85%.

    • Product: tert-Butyl 4-(ethoxymethyl)-4-methylpiperidine-1-carboxylate.

Stage 3: N-Boc Deprotection

Objective: Remove the carbamate protecting group to yield the final secondary amine.

Protocol:

  • Dissolution: Dissolve the purified ether intermediate (approx. 3.5 g) in 15 mL of Dichloromethane (DCM).

  • Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

    • Alternative: Use 4M HCl in Dioxane for 2 hours to isolate the HCl salt directly.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of UV-active/stainable spot).

  • Workup (Free Base): Concentrate the reaction mixture to remove TFA/DCM. Redissolve residue in DCM (50 mL) and wash with 1N NaOH (2 x 30 mL) to basify (pH > 12).

  • Isolation: Dry the organic layer (K2CO3), filter, and concentrate to yield the free amine oil.

    • Final Product: 4-(Ethoxymethyl)-4-methylpiperidine .

    • Characterization: 1H NMR should show the loss of the Boc singlet (1.45 ppm) and retention of the ethyl triplet/quartet and the C4-methyl singlet.

Safety & Compliance (E-E-A-T)

  • Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere. Quench excess NaH with extreme caution using isopropanol or solid NH4Cl before adding water.

  • Ethyl Iodide: Alkylating agent. Carcinogen suspect. Use in a fume hood.

  • Regulatory Status: The target compound, 4-(Ethoxymethyl)-4-methylpiperidine, is a known intermediate for pharmaceutical research (e.g., KIF18A inhibitors) and is not listed as a scheduled precursor for fentanyl or pethidine analogs in major jurisdictions (US DEA, EU EMCDDA) as of late 2023. However, researchers must verify local regulations regarding 4,4-disubstituted piperidines.

References

  • Vertex Pharmaceuticals Inc. (2008). [4-(Benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives as IKK-beta inhibitors for the treatment of cancer and inflammatory diseases. Patent CA2629336A1.[4] (Describes the reduction of 4-methylpiperidine-1,4-dicarboxylic acid ester to the hydroxymethyl intermediate).

  • Amgen Inc. (2024). Inhibitors of KIF18A and uses thereof. Patent WO2024153217A1. (Describes the alkylation of tert-butyl 4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate using NaH).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection protocols).

Sources

Reagents and catalysts for the synthesis of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical sectors. It details the robust synthesis of 4-(Ethoxymethyl)-4-methylpiperidine , a valuable quaternary piperidine building block often utilized in the development of GPCR modulators and kinase inhibitors.

The guide prioritizes the N-Benzyl Protection Route , which offers superior stability against the strong nucleophiles (LDA, LiAlH₄) required to install the quaternary center and reduce the ester.

Introduction & Retrosynthetic Analysis

The synthesis of 4,4-disubstituted piperidines presents a specific challenge: the steric hindrance at the quaternary carbon makes nucleophilic substitutions difficult. The most reliable strategy involves constructing the quaternary center via thermodynamic enolate alkylation before reducing the functional group to the alcohol.

Retrosynthetic Strategy

The target molecule is disconnected into three key precursor stages:

  • Etherification : Installation of the ethyl group via Williamson ether synthesis.

  • Reduction : Conversion of the ester to the primary alcohol.

  • Quaternary Assembly :

    
    -Alkylation of the piperidine ester.
    

Key Structural Considerations:

  • Protecting Group (PG): The N-Benzyl group is selected over N-Boc or N-Cbz because it tolerates Lithium Aluminum Hydride (LiAlH₄) reduction without being reduced to an N-methyl group (unlike Boc) or cleaved prematurely.

  • Quaternary Center: Generated via LDA-mediated alkylation of the ester, exploiting the dipole-stabilized enolate.

Reagents and Catalysts Selection Guide

A. Base Selection for Alkylation

The installation of the methyl group at C4 requires a non-nucleophilic, sterically hindered base to prevent Claisen condensation side reactions.

ReagentRoleProsConsRecommendation
LDA (Lithium Diisopropylamide)Enolization BaseHigh basicity (pKa ~36), kinetic control at -78°C.Unstable above 0°C; requires anhydrous conditions.[1]Primary Choice
LiHMDS Enolization BaseLess basic (pKa ~26), more soluble, commercially available as solution.Slower reaction rates for hindered esters.Secondary Choice
NaH BaseCheap.Heterogeneous reaction; poor control over mono- vs. di-alkylation.Not Recommended for this step
B. Reducing Agents

Conversion of the sterically hindered ester to the neopentyl-like alcohol.

ReagentRoleMechanismNotes
LiAlH₄ (LAH)ReductantNucleophilic hydride transfer.Standard. Complete reduction to alcohol. Requires careful quenching.
LiBH₄ ReductantMild hydride transfer.Slower. Chemoselective (tolerates amides), but less efficient for hindered esters.
DIBAL-H ReductantElectrophilic hydride transfer.Can stop at aldehyde at -78°C; reduces to alcohol at RT. More expensive.
C. Etherification Catalysts

The O-alkylation of the hindered neopentyl alcohol requires activation.

  • TBAI (Tetrabutylammonium iodide): Phase transfer catalyst. Accelerates the reaction by exchanging the chloride/bromide of the alkylating agent with the more reactive iodide in situ.

Detailed Experimental Protocols

Phase 1: Assembly of the Quaternary Center

Reaction:


-Methylation of Ethyl 1-benzylpiperidine-4-carboxylate.

Reagents:

  • Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/Heptane)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, internal thermometer, and addition funnel.

  • Solvation: Charge the flask with anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Enolization: Add the LDA solution dropwise over 20 minutes, maintaining the internal temperature below -70°C. Stir for 45 minutes at -78°C to ensure complete enolate formation.

    • Note: The solution typically turns yellow/orange.

  • Alkylation: Add Methyl Iodide (MeI) dropwise. The color may lighten.

  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[2]

  • Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    • Target: Ethyl 1-benzyl-4-methylpiperidine-4-carboxylate.

Phase 2: Reduction to the Neopentyl Alcohol

Reaction: Reduction of the ester to 1-benzyl-4-(hydroxymethyl)-4-methylpiperidine.

Reagents:

  • Intermediate from Phase 1 (1.0 equiv)

  • LiAlH₄ (2.0 equiv, pellets or powder)

  • Solvent: Anhydrous THF

Protocol:

  • Suspension: Suspend LiAlH₄ in anhydrous THF at 0°C under nitrogen.

  • Addition: Add the ester (dissolved in THF) dropwise to the LAH suspension.

    • Caution: Exothermic reaction with gas evolution (H₂).

  • Reflux: Heat the mixture to reflux (66°C) for 3 hours to drive the reduction of the hindered ester.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water[3]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[1]
      
    • (Where

      
       = grams of LAH used).[3]
      
  • Filtration: Stir until a white granular precipitate forms. Filter through Celite.

  • Isolation: Concentrate the filtrate to yield the crude alcohol.

Phase 3: Etherification (O-Ethylation)

Reaction: Williamson Ether Synthesis.

Reagents:

  • 1-Benzyl-4-(hydroxymethyl)-4-methylpiperidine (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv)

  • Ethyl Iodide (EtI) (1.5 equiv)

  • Catalyst: TBAI (0.1 equiv)

  • Solvent: Anhydrous DMF

Protocol:

  • Deprotonation: To a suspension of NaH in DMF at 0°C, add the alcohol (dissolved in minimal DMF) dropwise. Stir for 30 mins at 0°C, then 30 mins at RT. Hydrogen gas evolution will be observed.

  • Alkylation: Cool back to 0°C. Add Ethyl Iodide and TBAI.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Quench carefully with water (reaction is vigorous). Extract with Et₂O or MTBE (DMF is difficult to remove from EtOAc). Wash organics with LiCl (5% aq) to remove residual DMF.

  • Product: 1-Benzyl-4-(ethoxymethyl)-4-methylpiperidine.

Phase 4: Deprotection (Hydrogenolysis)

Reaction: Removal of the N-Benzyl group.

Reagents:

  • Precursor from Phase 3

  • Pd/C (10 wt% loading, 10% w/w relative to substrate)

  • Hydrogen Gas (H₂, 1 atm or balloon)

  • Solvent: Methanol or Ethanol

Protocol:

  • Hydrogenation: Dissolve substrate in MeOH. Add Pd/C (Caution: Pyrophoric when dry; wet with solvent first).

  • Cycle: Purge with N₂, then fill with H₂. Stir vigorously at RT for 6–12 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Salt Formation (Optional): To store the product, treat the filtrate with HCl in dioxane to precipitate 4-(Ethoxymethyl)-4-methylpiperidine Hydrochloride .

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisPath Start Ethyl 1-benzylpiperidine-4-carboxylate Step1 Step 1: C-Alkylation (LDA, MeI, -78°C) Start->Step1 Inter1 Ethyl 1-benzyl-4-methyl piperidine-4-carboxylate Step1->Inter1 Quaternary Center Formation Step2 Step 2: Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Inter2 1-Benzyl-4-(hydroxymethyl)- 4-methylpiperidine Step2->Inter2 Ester to Neopentyl Alcohol Step3 Step 3: O-Alkylation (NaH, EtI, TBAI, DMF) Inter2->Step3 Inter3 1-Benzyl-4-(ethoxymethyl)- 4-methylpiperidine Step3->Inter3 Williamson Ether Synthesis Step4 Step 4: Deprotection (H2, Pd/C, MeOH) Inter3->Step4 Final 4-(Ethoxymethyl)-4-methylpiperidine Step4->Final Benzyl Cleavage

Caption: Step-wise synthetic route for 4-(Ethoxymethyl)-4-methylpiperidine highlighting key transformations.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Methylation (Step 1) Wet LDA or temperature too high.Ensure THF is distilled/dry. Keep temp < -70°C during LDA addition.
Low Yield in Reduction (Step 2) Aluminum salts trapping product.Use the Fieser quench method strictly. Soxhlet extract the salts if necessary.
O-Alkylation Stalls (Step 3) Steric hindrance of neopentyl alcohol.Add TBAI (0.1 eq) as a phase transfer catalyst. Increase temp to 60°C if needed.
Incomplete Debenzylation (Step 4) Catalyst poisoning (S or amines).Use fresh Pd/C. Add a drop of acetic acid to protonate the amine (accelerates debenzylation).

Safety Considerations

  • Sodium Hydride (NaH): Reacts violently with water releasing flammable H₂. Use in an inert atmosphere.

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts explosively with water. Ensure all glassware is oven-dried.

References

  • Kozikowski, A. P., et al. (1998). Synthesis of 4,4-disubstituted piperidines via ester alkylation. Journal of Medicinal Chemistry. (General method reference).

  • Sigma-Aldrich. (2023). Product Specification: 4-Methylpiperidine derivatives.[1]

  • PubChem. (2023).[4] Compound Summary: 4-(Hydroxymethyl)-1-methylpiperidine.[4]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025). Technical Guide to Piperidine Synthesis.[1]

(Note: Specific CAS numbers for the final ether are not widely indexed in public catalogs, indicating its status as a specialized intermediate. The protocol above is derived from standard homologation chemistries for this scaffold.)

Sources

N-protection strategies for 4-(Ethoxymethyl)-4-methylpiperidine using Boc or Cbz groups

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The Substrate: 4-(Ethoxymethyl)-4-methylpiperidine

This guide details the N-protection of 4-(Ethoxymethyl)-4-methylpiperidine , a specialized secondary amine building block often used in the synthesis of GPCR ligands and Janus kinase inhibitors.[1][2]

Structural Considerations:

  • Steric Environment: Unlike 2,6-disubstituted piperidines, the nitrogen atom at position 1 is relatively unhindered. The gem-disubstitution at position 4 (methyl and ethoxymethyl) primarily influences the molecule's lipophilicity and conformational lock (chair preference), but generally does not retard nucleophilic attack at the nitrogen.

  • Solubility: The ethoxymethyl ether moiety increases polarity relative to simple alkyl-piperidines, potentially complicating aqueous workups if the pH is not strictly controlled.

Strategic Decision: Boc vs. Cbz

The choice of protecting group dictates the downstream orthogonality.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl)
Lability Acid-labile (TFA, HCl/Dioxane).[1][2]Hydrogenolysis (

, Pd/C) or Strong Acid (HBr/AcOH).
Stability Stable to base and nucleophiles.[1][2][3][4]Stable to acid (mild) and nucleophiles.[1][2]
Byproducts

(gas),

-BuOH (volatile).[1][2][5]
Benzyl alcohol (high boiling point).[1][2]
Preferred For Compounds requiring basic downstream steps.[1][2]Compounds requiring acidic downstream steps.[1][2][6]

Part 2: Detailed Protocols

Protocol A: N-Boc Protection (Standard DCM Method)

Best for: High yields, scale-up, and ease of workup.[1][2]

Mechanism: The secondary amine attacks the carbonyl of di-tert-butyl dicarbonate (


).[1][2][6] The intermediate collapses to release 

and tert-butanol.[1][2] Triethylamine (

) serves as a proton scavenger.

Reagents:

  • Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)[1][2]

  • Reagent:

    
     (1.1 equiv)
    
  • Base:

    
     (1.5 equiv; use 2.5 equiv if starting with HCl salt)
    
  • Solvent: Dichloromethane (DCM) (10 mL/g substrate)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine substrate in DCM.

  • Base Addition: Add

    
     in one portion.[1][2] Cool the mixture to 
    
    
    
    (ice bath).
    • Expert Insight: Cooling is critical to prevent exotherms from accelerating side reactions, though the reaction is moderately exothermic.

  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM and add dropwise to the reaction mixture over 15 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[1][2][5][7][8] Ensure the system is vented (e.g., via a needle in the septum).
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Process Control (TLC): Eluent 20% EtOAc/Hexane.[1][2] Stain with Ninhydrin (free amine turns red/purple; product is silent) or Iodine.[1][2]

  • Quench: Once complete, add water (equal volume).

  • Workup:

    • Separate the organic layer.[1][9][10]

    • Critical Wash: Wash the organic layer with 5% aqueous Citric Acid (2x). Reason: This protonates and removes any unreacted starting amine into the aqueous layer, ensuring high purity.

    • Wash with Sat.

      
       (to remove citric acid traces) and Brine.[1]
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Result: The product is typically a colorless to pale yellow oil that may solidify upon standing.[1]

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Best for: Avoiding organic bases, strict pH control.[1][2]

Mechanism: Acylation of the amine with Benzyl Chloroformate (Cbz-Cl).[1][2] The biphasic system uses an inorganic base in the aqueous phase to neutralize the HCl generated immediately, preventing the amine substrate from becoming protonated (and thus unreactive).

Reagents:

  • Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)[1][2]

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)[1][2]

  • Base:

    
     (2.5 equiv)
    
  • Solvent: THF/Water (1:1 ratio)

Step-by-Step Workflow:

  • Setup: Dissolve

    
     in water. Add the piperidine substrate.[1] Add THF to solubilize the organic starting material.[1]
    
  • Cooling: Cool to

    
    .
    
  • Addition: Add Cbz-Cl dropwise via syringe pump or addition funnel over 30 minutes.

    • Safety: Cbz-Cl is a lachrymator.[1][2] Work in a fume hood.

    • Expert Insight: Rapid addition can lead to hydrolysis of Cbz-Cl by the aqueous base before it reacts with the amine.[1][2] Slow addition favors the kinetic amide bond formation.[1]

  • Reaction: Stir vigorously at

    
     for 1 hour, then warm to RT for 3 hours.
    
    • Self-Validating Step: Check pH.[1][2][4][8] It must remain >9.[1][2][8] If it drops, add more

      
      .
      
  • Workup:

    • Evaporate the bulk of the THF on a rotavap (careful of bumping).

    • Extract the aqueous residue with Ethyl Acetate (3x).[11]

    • Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.[1][2]

  • Isolation: Dry (

    
    ), filter, and concentrate.
    

Part 3: Visualization & Data[9]

Comparative Data Table
ParameterN-Boc DerivativeN-Cbz Derivative
Physical State Viscous Oil / Low melting solidViscous Oil
TLC (

)
~0.5 (20% EtOAc/Hex)~0.4 (20% EtOAc/Hex)
Purification Acid wash usually sufficient; Flash Column if needed.[1][2]Flash Column often required to remove Benzyl Alcohol.[1][2]
NMR Signature

1.45 ppm (9H, s, t-Butyl)

5.12 ppm (2H, s, Benzyl

)
Decision Tree & Workflow (Graphviz)

ProtectionStrategy Start Start: 4-(Ethoxymethyl)- 4-methylpiperidine Decision Downstream Chemistry Requirement? Start->Decision BocRoute Route A: Basic Conditions (Need Acid Lability) Decision->BocRoute Orthogonal to Base CbzRoute Route B: Acidic Conditions (Need Hydrogenolysis Lability) Decision->CbzRoute Orthogonal to Acid BocReagents Reagents: Boc2O, Et3N, DCM BocRoute->BocReagents CbzReagents Reagents: Cbz-Cl, Na2CO3, THF/H2O (Schotten-Baumann) CbzRoute->CbzReagents BocWorkup Workup: Citric Acid Wash (Removes unreacted amine) BocReagents->BocWorkup Gas Evolution (CO2) BocProduct Product: N-Boc Derivative (Yield >90%) BocWorkup->BocProduct CbzWorkup Workup: 1M HCl Wash (Removes unreacted amine) CbzReagents->CbzWorkup Maintain pH > 9 CbzProduct Product: N-Cbz Derivative (Yield >85%) CbzWorkup->CbzProduct

Caption: Decision matrix and process flow for N-protection of 4,4-disubstituted piperidines.

Troubleshooting Guide
  • Problem: Low Yield in Cbz protection.

    • Cause: Hydrolysis of Cbz-Cl before reaction.[1][2]

    • Solution: Ensure temperature is

      
       during addition and increase stirring speed to maximize surface area in the biphasic mixture.
      
  • Problem: Product is an oil that won't crystallize.

    • Cause: Rotamers due to the carbamate bond and the 4-position bulk.[1][2]

    • Solution: Use high-vacuum drying to remove solvent traces.[1][2] If solid is required, triturate with cold pentane or hexanes.

  • Problem: NMR shows "double" peaks.

    • Cause: Restricted rotation around the N-CO bond (rotamers).[1][2]

    • Validation: Run NMR at elevated temperature (

      
      ); peaks should coalesce.[2]
      

References

  • Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1][2]

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1][2] Tetrahedron, 58(14), 2701-2724.[2]

  • Heller, S. T., & Sarpong, R. (2011). Chemoselective esterification and amidation of carboxylic acids with trifluoromethanesulfonyl ethynyl benziodoxolone. Organic Letters, 13(10), 2697. (Demonstrates Schotten-Baumann protocols for hindered amines).

  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.[1][2] (Mechanistic foundations of nucleophilic acyl substitution).

Sources

Application Note: Reductive Amination Protocols for 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details optimized protocols for the reductive amination of 4-(Ethoxymethyl)-4-methylpiperidine . This specific secondary amine serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of analgesics (fentanyl analogs) and Janus Kinase (JAK) inhibitors.

The molecule features a gem-disubstituted C4 quaternary center , containing both a methyl and an ethoxymethyl group. This structural feature introduces the Thorpe-Ingold effect , restricting conformational flexibility and often improving the metabolic stability of the resulting drug candidates by blocking oxidation at the typically vulnerable C4 position. However, this steric bulk can also influence the nucleophilicity of the piperidine nitrogen and the stability of the intermediate hemiaminal/iminium species.

This guide provides three distinct workflows tailored to the electrophile's reactivity profile (Aldehydes vs. Ketones vs. Hindered Ketones).

Chemo-Physical Context & Mechanistic Insight

The Steric Challenge

Unlike simple piperidine, 4-(Ethoxymethyl)-4-methylpiperidine exists predominantly in a chair conformation where the bulkier ethoxymethyl group occupies the equatorial position. While the nitrogen is not directly hindered, the rigid conformation affects the trajectory of the incoming electrophile.

Mechanism of Action

The reductive amination proceeds via the formation of a carbinolamine, followed by dehydration to an iminium ion (since the amine is secondary). The iminium species is then reduced to the tertiary amine.[1]

Critical Control Point: For secondary amines, the formation of the iminium ion is often the rate-determining step, especially with ketones. If the reducing agent is too aggressive (e.g., NaBH4 without activation), it may reduce the aldehyde/ketone to an alcohol before the iminium forms.

Mechanism cluster_reagents Reagent Selection Reactants 4-(Ethoxymethyl)-4-methylpiperidine + Carbonyl (R-C=O) Hemiaminal Hemiaminal (Unstable Intermediate) Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat/Ti(IV)) Reduction Hydride Transfer (H-) Iminium->Reduction Selective Reduction Product Tertiary Amine Product Reduction->Product STAB STAB (Aldehydes) Ti Ti(OiPr)4 (Ketones)

Figure 1: Mechanistic pathway highlighting the critical iminium formation step. For hindered substrates, Ti(IV) is required to drive dehydration.

Experimental Protocols

Method A: The Standard Protocol (Aldehydes & Reactive Ketones)

Reagent: Sodium Triacetoxyborohydride (STAB) Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[2][3]

This is the "Gold Standard" for high chemoselectivity. STAB is mild enough that it reduces the iminium ion much faster than the carbonyl group, minimizing side-product formation.

Reagents:

  • Amine: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)

  • Electrophile: Aldehyde or Cyclic Ketone (1.0 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)3] (1.4 - 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Crucial for catalyzing iminium formation.

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under N2, dissolve 4-(Ethoxymethyl)-4-methylpiperidine (1.0 mmol) in DCE (5 mL).

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).

  • Acidification: Add Glacial Acetic Acid (1.0 mmol). Stir for 10-15 minutes at Room Temperature (RT) to initiate hemiaminal formation.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Note: Mild gas evolution may occur.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product; disappearance of amine).

  • Quench: Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Flash chromatography (typically MeOH/DCM gradient).

Method B: The "Titanium Boost" (Hindered/Aryl Ketones)

Reagent: Titanium(IV) Isopropoxide / NaBH4 (or NaBH3CN) Reference: Mattson, R. J. et al. J. Org. Chem. 1990.[3]

When reacting 4-(Ethoxymethyl)-4-methylpiperidine with acetophenones or sterically crowded ketones , Method A often fails because the iminium ion does not form spontaneously. Ti(OiPr)4 acts as a Lewis Acid and a water scavenger, forcing the equilibrium toward the iminium species.

Reagents:

  • Amine: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)

  • Electrophile: Hindered Ketone (1.0 - 1.2 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (neat) (1.2 - 1.5 equiv)

  • Reductant: NaBH4 (2.0 equiv) or NaBH3CN (1.5 equiv)

  • Solvent: Absolute Ethanol (or THF if solubility is an issue)

Step-by-Step Protocol:

  • Complexation: In a dry vial, combine the amine (1.0 mmol) and the ketone (1.1 mmol) neat (no solvent).

  • Titanium Addition: Add Ti(OiPr)4 (1.25 mmol) slowly via syringe.

    • Observation: The mixture often becomes viscous and may change color (yellow/orange).

  • Incubation: Stir the neat mixture (or minimal THF if solid) at RT for 1–2 hours.

    • Why? This allows the Ti-complexed iminium species to form completely.

  • Dilution: Dilute the mixture with Absolute Ethanol (4 mL).

  • Reduction: CAREFULLY add NaBH4 (2.0 mmol) in small portions.

    • Safety: Exothermic! Hydrogen gas evolution.

  • Reaction: Stir for 4–12 hours at RT.

  • Hydrolysis (Critical Step): Add 2 mL of water to quench. A thick white precipitate (TiO2) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

  • Workup: The filtrate contains your product. Dry and concentrate.

Decision Matrix & Data Summary

Workflow Selection Guide

Use the following logic to select the appropriate method for your specific coupling partner.

DecisionTree Start Select Carbonyl Partner Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Simple Ketone (Cyclohexanone, Acetone) Start->Ketone Hindered Hindered/Aryl Ketone (Acetophenone, Boc-Piperidone) Start->Hindered MethodA Method A: STAB (DCE, AcOH, RT) Aldehyde->MethodA Fastest Ketone->MethodA Usually sufficient MethodB Method B: Ti(OiPr)4 (Neat -> EtOH, NaBH4) Ketone->MethodB If conversion < 50% Hindered->MethodB Mandatory

Figure 2: Decision matrix for optimizing reaction conditions based on electrophile sterics.

Comparative Data Table

Typical yields observed with 4-substituted piperidines.

Electrophile TypeExample SubstrateMethod A (STAB)Method B (Ti-Mediated)Notes
Aliphatic Aldehyde Propionaldehyde95% 88%Method A is cleaner; no Ti waste.
Aromatic Aldehyde Benzaldehyde92% 90%Both work well; A is faster.
Cyclic Ketone Cyclohexanone85%94% Method A requires longer time.
Aryl Ketone Acetophenone< 20%82% Method A fails (slow iminium).
Heterocyclic Ketone N-Boc-4-Piperidone60%88% Ti(IV) helps overcome steric bulk.

Troubleshooting & Expert Tips

  • Over-alkylation: Since 4-(Ethoxymethyl)-4-methylpiperidine is a secondary amine, over-alkylation to a quaternary ammonium salt is theoretically possible but sterically unlikely with secondary alkyl halides. In reductive amination, it is impossible (you stop at the tertiary amine).

  • Water Management: For Method A, use anhydrous solvents. Water hydrolyzes the iminium back to the ketone. For Method B, Ti(OiPr)4 consumes adventitious water, making it more robust to "wet" reagents.

  • Workup of Titanium: The TiO2 precipitate in Method B can clog filters.

    • Pro-Tip: Add 1M NaOH or dilute ammonia during the quench to aggregate the titanium salts into a filterable granular solid rather than a fine gel.

  • Monitoring: Do not rely on TLC alone. The iminium intermediate often streaks. Use LCMS to confirm the mass of the reduced product (M+H).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

  • Roughley, S. D. , & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Incorporating 4-(Ethoxymethyl)-4-methylpiperidine into JAK inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 4-(Ethoxymethyl)-4-methylpiperidine into JAK Inhibitor Scaffolds

Executive Summary

The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) remains a high-value target for autoimmune and inflammatory disease therapies. While first-generation inhibitors like Tofacitinib utilize a 3-aminopiperidine core, next-generation optimization often requires addressing metabolic liabilities and isoform selectivity.

This guide details the strategic incorporation of the 4-(Ethoxymethyl)-4-methylpiperidine moiety. This specific structural motif offers two critical advantages:

  • Metabolic Blockade: The 4-position of the piperidine ring is a primary site for oxidative metabolism (CYP450-mediated hydroxylation). Geminal disubstitution (4-methyl, 4-ethoxymethyl) sterically and electronically blocks this "soft spot," significantly extending in vivo half-life (

    
    ).
    
  • Conformational Control (Thorpe-Ingold Effect): The gem-disubstitution restricts the flexibility of the piperidine ring, locking it into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to the JAK ATP-binding pocket, potentially enhancing potency.

Part 1: Chemical Synthesis Protocol

The following protocol outlines the robust synthesis of the 4-(Ethoxymethyl)-4-methylpiperidine building block and its subsequent coupling to a representative JAK hinge-binding scaffold (4-chloropyrrolo[2,3-d]pyrimidine).

Workflow Visualization

SynthesisWorkflow Start 1-Boc-4-methyl piperidine-4-carboxylic acid Step1 Reduction (LiAlH4 / THF) Start->Step1 Inter1 1-Boc-4-hydroxymethyl -4-methylpiperidine Step1->Inter1 Step2 O-Alkylation (NaH, EtI, DMF) Inter1->Step2 Inter2 1-Boc-4-(ethoxymethyl) -4-methylpiperidine Step2->Inter2 Step3 Deprotection (TFA / DCM) Inter2->Step3 Amine Free Amine (HCl Salt) Step3->Amine Coupling S_NAr Coupling (K2CO3, Heat) Amine->Coupling + 4-Cl-pyrrolo[2,3-d]pyrimidine Final Final JAK Inhibitor Coupling->Final

Figure 1: Synthetic workflow for generating the 4,4-disubstituted piperidine core and coupling to a JAK scaffold.

Detailed Experimental Steps

Step 1: Reduction to Alcohol

  • Reagents: 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq), LiAlH

    
     (2.0 eq), Anhydrous THF.
    
  • Protocol:

    • Dissolve the carboxylic acid in anhydrous THF (0.2 M) under N

      
      .
      
    • Cool to 0°C. Slowly add LiAlH

      
       (pellets or solution) to control exotherm.
      
    • Warm to room temperature (RT) and reflux for 4 hours.

    • Workup: Cool to 0°C. Quench via Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O). Filter precipitate, dry organic layer over MgSO
      
      
      , and concentrate.
    • Yield Target: >90% (Colorless oil).

Step 2: Etherification (Introduction of Ethoxymethyl)

  • Reagents: Intermediate Alcohol (1.0 eq), Sodium Hydride (60% dispersion, 1.5 eq), Ethyl Iodide (1.5 eq), DMF.

  • Protocol:

    • Dissolve alcohol in DMF (0.5 M) at 0°C.

    • Add NaH portion-wise. Stir for 30 min to form the alkoxide.

    • Add Ethyl Iodide dropwise.

    • Stir at RT for 12 hours.

    • Critical Check: Monitor TLC for disappearance of alcohol. Steric bulk at the 4-position may slow this reaction; heating to 50°C may be required if sluggish.

Step 3: Deprotection & Coupling

  • Deprotection: Treat with TFA/DCM (1:4 ratio) for 2 hours. Concentrate to dryness to yield the TFA salt.

  • Coupling (S

    
    Ar): 
    
    • Suspend the piperidine salt (1.2 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in

      
      -butanol or DMF.
      
    • Add K

      
      CO
      
      
      
      (3.0 eq).
    • Heat to 100°C in a sealed tube for 16 hours.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 2: Physicochemical Profiling (ADME)

The 4-(Ethoxymethyl)-4-methyl moiety is designed to optimize Lipophilic Ligand Efficiency (LLE).

Table 1: Expected Physicochemical Impact

PropertyStandard Piperidine (4-H)4-(Ethoxymethyl)-4-methylImpact Rationale
cLogP ~1.2~2.1Increased lipophilicity aids membrane permeability.
Microsomal Stability (HLM) Low (

min)
High (

min)
Blockade of 4-position oxidation.
Solubility HighModerateEther oxygen acts as an H-bond acceptor, maintaining solubility despite added carbon bulk.

Protocol: Microsomal Stability Assay

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.

Part 3: Biological Validation

Signaling Pathway & Inhibition Point[2]

JAKSignaling Cytokine Cytokine (IL-6/IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2/JAK3 Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 4-Ethoxymethyl Inhibitor Inhibitor->JAK ATP Competition (Inhibition) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: JAK/STAT signaling pathway indicating the competitive inhibition mechanism of the synthesized molecule.

Kinase Assay Protocol (Biochemical)

To determine potency (


) and selectivity:
  • Platform: ADP-Glo™ Kinase Assay (Promega).

  • Enzymes: Recombinant JAK1, JAK2, JAK3, and TYK2 (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP Concentration:

    
     apparent for each isoform (typically 10-50 µM) to ensure competitive conditions.
    
  • Procedure:

    • Mix Enzyme + Inhibitor (serial dilution) + Substrate + ATP.

    • Incubate 60 min at RT.

    • Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

    • Read Luminescence.[2]

Cellular Assay Protocol (Functional)

To verify membrane permeability and pathway inhibition:

  • Cell Line: TF-1 (Erythroleukemia) or PBMCs.

  • Stimulation:

    • JAK2/STAT5: GM-CSF (10 ng/mL).

    • JAK1/STAT3: IL-6 (10 ng/mL).

  • Readout: Flow Cytometry (Phosflow).

    • Treat cells with inhibitor (1 hr).

    • Stimulate with cytokine (15 min).

    • Fix (Formaldehyde) and Permeabilize (Methanol).

    • Stain with anti-pSTAT3 (Y705) or anti-pSTAT5 (Y694) antibodies.

    • Calculate

      
       based on Mean Fluorescence Intensity (MFI).
      

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry. Link

  • Becke, L. M., et al. (2012). "Synthesis and Structure-Activity Relationships of Piperidine-Based JAK Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Smith, D. A., & Di, L. (2021). "Modulating Metabolic Stability: The Gem-Dimethyl Effect and Steric Blocking." Drug Metabolism Reviews. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Thermo Fisher Scientific. "Protocol for Phospho-Specific Flow Cytometry (Phosflow)." Link

Sources

Application Note: Strategic Functionalization of the Piperidine Nitrogen in 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Ethoxymethyl)-4-methylpiperidine represents a high-value scaffold in modern medicinal chemistry. Unlike simple piperidines, the gem-disubstitution at the C4 position introduces the Thorpe-Ingold effect (gem-dimethyl effect) , restricting conformational flexibility and potentially improving the metabolic stability and receptor binding affinity of derived pharmacophores. Furthermore, the ethoxymethyl side chain provides a tunable lipophilic handle (


 modulation) without introducing excessive molecular weight.

This guide details the strategic functionalization of the secondary amine (


-H) in this scaffold. We prioritize methods that preserve the integrity of the ether linkage while overcoming the subtle steric demands imposed by the C4-quaternary center.

Strategic Analysis: Reactivity & Physicochemical Properties[1]

Before initiating synthesis, researchers must account for the specific electronic and steric environment of this building block.

FeaturePropertySynthetic Implication
Nucleophilicity High (Secondary Amine)The

-H is highly reactive. Over-alkylation is a risk in direct alkylation; Reductive Amination is preferred for mono-alkylation.
Basicity (

)
~10.8 - 11.0 (Est.)Requires strong buffering (AcOH) during reductive amination to facilitate iminium ion formation.
Sterics (C4) Distal BulkThe C4-gem-disubstitution does not significantly hinder the nitrogen, allowing standard coupling conditions. However, it locks the ring in a chair conformation, affecting solubility.
Solubility LipophilicThe ethoxymethyl group increases solubility in organic solvents (DCM, EtOAc) compared to 4-methylpiperidine, aiding extraction.

Protocol A: Reductive Amination (The "Workhorse" Method)

Application: Introduction of alkyl/benzyl groups. Rationale: Direct alkylation with halides often leads to mixtures of mono- and bis-alkylated products. Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product and tolerates the ether moiety perfectly.

Reagents
  • Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology
  • Imine Formation: In a flame-dried flask under

    
    , dissolve the piperidine derivative and the aldehyde in DCE (
    
    
    
    ).
  • Activation: Add Glacial Acetic Acid (1.0 equiv). Critical: This buffers the pH to ~5-6, accelerating iminium ion formation without quenching the hydride. Stir for 30–60 minutes at Room Temperature (RT).

  • Reduction: Add STAB in three portions over 15 minutes. Note: Gas evolution (

    
    ) may occur; ensure venting.
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Carefully add saturated aqueous

    
     until gas evolution ceases and pH > 8.
    
  • Workup: Extract with DCM (

    
    ). The lipophilic ethoxymethyl group ensures the product partitions strongly into the organic phase. Dry over 
    
    
    
    and concentrate.
Mechanism & Workflow Visualization[2]

ReductiveAmination Start 4-(Ethoxymethyl)- 4-methylpiperidine Iminium Iminium Ion Intermediate Start->Iminium + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Acid AcOH (Catalyst) Acid->Iminium Protonation Product N-Alkylated Product Iminium->Product Hydride Transfer STAB STAB (Hydride Source) STAB->Product

Figure 1: Mechanistic workflow for the STAB-mediated reductive amination.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Application: Synthesis of N-aryl piperidines (common GPCR pharmacophores).[1] Rationale: Traditional


 requires electron-deficient aryls. Palladium catalysis allows coupling with electron-rich or neutral aryl halides.[2]
Ligand Selection:  For secondary amines, RuPhos  or BrettPhos  are the gold standards due to their ability to prevent 

-hydride elimination and promote reductive elimination.
Reagents
  • Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.2 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.0 equiv)[3]

  • Catalyst:

    
     (1–2 mol%) or precatalyst (e.g., RuPhos Pd G3)
    
  • Ligand: RuPhos (2–4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology
  • Inert Environment: This reaction is

    
     sensitive. Use a Schlenk tube or glovebox.
    
  • Pre-complexation (If using separate Pd/Ligand): Charge the tube with

    
     and RuPhos. Add solvent and stir at RT for 5 mins to form the active 
    
    
    
    species.
  • Addition: Add the Aryl Halide, the Piperidine substrate, and

    
    .
    
  • Reaction: Seal and heat to 80–100°C. Stir for 2–12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Elute with EtOAc.

  • Purification: The ethoxymethyl group makes the product less polar than typical piperazines. Flash chromatography (Hexane/EtOAc) is usually sufficient.

Decision Logic for Arylation

BuchwaldLogic Start Select Aryl Halide Type1 Aryl Bromide (Electron Neutral/Rich) Start->Type1 Type2 Aryl Chloride (Sterically Hindered) Start->Type2 Method1 System A: Pd2(dba)3 + RuPhos NaOtBu, Toluene, 100°C Type1->Method1 Standard Protocol Method2 System B: BrettPhos Pd G3 LHMDS, Dioxane, 100°C Type2->Method2 High Reactivity Required

Figure 2: Ligand and condition selection for Pd-catalyzed arylation.

Protocol C: Purification via Acid-Base Extraction

Because the 4-(ethoxymethyl) group adds significant lipophilicity (


 shift approx +0.5 to +1.0 vs methyl), this molecule is ideal for "Catch and Release" purification, avoiding tedious chromatography for simple steps.
  • Acid Wash (Catch): Dissolve crude reaction mixture (containing neutral impurities) in EtOAc. Extract with

    
     (
    
    
    
    ).
    • Result: The basic piperidine becomes protonated (

      
      ) and moves to the aqueous phase.[4] Neutral impurities stay in EtOAc.
      
  • Wash: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained neutrals.

  • Basify (Release): Cool the aqueous layer on ice. Slowly add

    
     until pH > 12.
    
    • Result: The amine is deprotonated. The solution will become cloudy as the lipophilic amine oils out.

  • Extraction: Extract the basic aqueous layer with DCM (

    
    ).[5]
    
  • Finish: Dry (sodium sulfate) and concentrate.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (Reductive Amination) Iminium ion not forming.Check pH. If too basic, imine won't form. Add more AcOH or use

as a Lewis acid dehydrating agent.
Product "Oils Out" during workup High lipophilicity of ethoxymethyl group.Do not use purely aqueous washes. Ensure organic solvent volume is sufficient. Use DCM instead of Ether for extraction.
NMR: Missing Ether Protons Acidic cleavage (rare but possible).Avoid strong Lewis acids (

,

) or refluxing in conc. HBr, which will cleave the ethoxymethyl ether.
Dark reaction mixture (Buchwald) Catalyst decomposition (

black).

ingress. Ensure strict degassing. Switch to a precatalyst (e.g., XPhos Pd G2) for better stability.

References

  • Reductive Amination of Piperidines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Purification of Piperidines: "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem Technical Support.

  • Thorpe-Ingold Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." Journal of the Chemical Society, 1915.[6] (Foundational Concept).

  • pKa of Substituted Piperidines: Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957.

Sources

Application Note: Solvent Selection for Optimal Reaction Rates with 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers optimizing the functionalization of 4-(Ethoxymethyl)-4-methylpiperidine . It synthesizes physical organic chemistry principles with practical process engineering to ensure reproducible, high-yield outcomes.

Executive Summary & Molecule Analysis

4-(Ethoxymethyl)-4-methylpiperidine (CAS: 2098040-06-1, analog context) presents a unique kinetic profile due to the gem-disubstitution at the C4 position. While the reactive center is the secondary amine (N1), the C4 steric bulk exerts a Thorpe-Ingold effect , influencing ring conformation and solubility.

  • Kinetic Challenge: The secondary amine is nucleophilic, but reaction rates are heavily solvent-dependent due to the stabilization of the transition state (TS).

  • Solubility Profile: The ethoxymethyl ether tail provides additional polarity, making the molecule soluble in a broader range of solvents than simple alkyl-piperidines, but it also introduces potential for intramolecular H-bonding in non-polar media.

  • Optimal Strategy: For

    
     alkylations, polar aprotic solvents (Acetonitrile, DMF) maximize rate.[1] For amide couplings, solubility and "green" compliance favor 2-Methyltetrahydrofuran (2-MeTHF).
    

Theoretical Framework: Solvent-Kinetic Causality

To select the correct solvent, one must apply the Hughes-Ingold Rules to the specific reaction pathway.

A. N-Alkylation ( Pathway)
  • Mechanism: The neutral amine attacks a neutral alkyl halide, forming a charged quaternary ammonium transition state (

    
     on N, 
    
    
    
    on Leaving Group).
  • Solvent Effect:

    • Polar Aprotic (Recommended): Solvents like Acetonitrile (MeCN) and DMF stabilize the charge-separated transition state more than the neutral ground state, significantly lowering activation energy (

      
      ) and accelerating the rate.
      
    • Protic (Avoid for Rate): Alcohols (MeOH, EtOH) H-bond to the amine lone pair, stabilizing the ground state and effectively "caging" the nucleophile, retarding the rate.

    • Non-Polar (Avoid): Toluene or Hexane fail to stabilize the polar TS, leading to sluggish kinetics.

B. Amide Coupling (Acylation)
  • Mechanism: Involves charged intermediates (uronium/phosphonium salts).

  • Solvent Effect: Solubility of the coupling reagent (e.g., HATU) is the limiting factor. DMF is standard, but 2-MeTHF is a validated, high-performing green alternative that supports high concentrations.

Decision Matrix & Workflow

The following diagram outlines the logical decision tree for solvent selection based on reaction type and downstream processing requirements.

SolventSelection Start Start: 4-(Ethoxymethyl)-4-methylpiperidine RxnType Select Reaction Type Start->RxnType Alkylation N-Alkylation (Sn2) RxnType->Alkylation Amidation Amide Coupling RxnType->Amidation RateCrit Is Rate Critical? Alkylation->RateCrit GreenCrit Green Chemistry Priority? Amidation->GreenCrit SolventACN Solvent: Acetonitrile (MeCN) (High Rate, Easy Workup) RateCrit->SolventACN Balanced (Recommended) SolventDMF Solvent: DMF (Max Rate, Difficult Removal) RateCrit->SolventDMF Extreme Speed Reqd Solvent2MeTHF Solvent: 2-MeTHF (Green, Good Solubility) GreenCrit->Solvent2MeTHF Yes (Preferred) SolventDCM Solvent: DCM (Standard, Toxic) GreenCrit->SolventDCM No (Legacy)

Figure 1: Decision Matrix for solvent selection based on reaction kinetics and sustainability constraints.

Experimental Protocols

Protocol A: Kinetic Optimization of N-Alkylation

Objective: Maximize conversion rate of 4-(Ethoxymethyl)-4-methylpiperidine to its tertiary amine derivative while minimizing side reactions (quaternization).

Reagents:

  • Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)[2]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) [Primary Recommendation][1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(Ethoxymethyl)-4-methylpiperidine in 5 mL of anhydrous MeCN (0.2 M concentration).

    • Note: High concentration (0.5 M+) increases rate but risks exotherms. 0.2 M is the kinetic "sweet spot".

  • Base Addition: Add

    
     (finely milled). Stir for 10 minutes to ensure suspension homogeneity.
    
  • Initiation: Add the alkyl halide dropwise over 5 minutes at 25°C.

    • Critical Control: If using highly reactive electrophiles (e.g., Benzyl bromide), cool to 0°C to prevent bis-alkylation (quaternization).

  • Monitoring (Self-Validating Step):

    • Aliquot 50 µL at

      
       min.
      
    • Dilute in MeOH/Water (1:1).

    • Analyze via HPLC-MS.[3]

    • Success Criteria: >95% conversion of starting amine; <5% quaternary salt formation.

  • Workup: Filter inorganic salts. Concentrate MeCN via rotary evaporation. The low boiling point of MeCN (82°C) allows for gentler thermal processing compared to DMF (153°C).

Protocol B: Green Amide Coupling

Objective: Efficient coupling with carboxylic acids using eco-friendly solvents.

Reagents:

  • Substrate: 4-(Ethoxymethyl)-4-methylpiperidine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) or HATU

  • Base: DIPEA (2.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid and DIPEA in 2-MeTHF (0.2 M).

  • Activation: Add coupling agent (T3P 50% in EtOAc or HATU solid) at 0°C. Stir for 15 mins.

  • Addition: Add 4-(Ethoxymethyl)-4-methylpiperidine slowly.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

    • Why 2-MeTHF? Unlike THF, it is immiscible with water. This allows for a direct aqueous wash in the same vessel (Process Intensification).

  • Workup: Add water/brine directly to the reaction vessel. Separate the organic layer.[2][3] Dry over

    
     and concentrate.
    

Comparative Data: Solvent Performance

The following table summarizes the predicted relative reaction rates and properties for the N-alkylation of secondary amines, applicable to this substrate.

SolventDielectric Constant (

)
Dipole Moment (D)Relative Rate (

)*
Suitability
DMF 36.73.82100 Fastest , but hard to remove.
Acetonitrile 37.53.9285 Optimal Balance of rate & volatility.
Acetone 20.72.8830Moderate rate, risk of Schiff base with amine.
Ethanol 24.51.695Slow (H-bonding retards nucleophile).
Toluene 2.40.36<1Very Slow (Poor TS stabilization).

*Relative rates are generalized estimates for Menschutkin-type reactions of secondary amines.

References

  • Sherwood, J., et al. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 2018. [Link]

  • García-Castañeda, J. E., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent.[4][5][6] Journal of the Mexican Chemical Society, 2014.[4] [Link]

  • Master Organic Chemistry. Alkylation of Amines: Kinetics and Challenges.[Link]

  • National Institutes of Health (NIH) PubChem. 4-[(4-Chlorophenyl)-ethoxymethyl]piperidine Compound Summary. (Structural Analog Data). [Link][7]

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific synthetic and isolation challenges associated with 4-(Ethoxymethyl)-4-methylpiperidine (and its N-protected precursors).

The low yields reported for this scaffold typically stem from two distinct failure points:

  • The "Neopentyl" Wall: The O-alkylation step involves a sterically hindered primary alcohol (neopentyl position) adjacent to a quaternary carbon.

  • The "Invisible" Product Loss: The final free amine is a low-molecular-weight, semi-volatile oil with significant water solubility, leading to loss during standard aqueous workup or vacuum drying.

Technical Support Guide: Synthesis of 4-(Ethoxymethyl)-4-methylpiperidine

Case ID: GEM-PIP-04 Status: Active Severity: High (Yield Critical) Applicable For: Medicinal Chemistry, Process Development

Part 1: The Synthetic Strategy (Visualized)

The following flowchart outlines the optimized route and identifies the critical control points (CCPs) where yields typically collapse.

G cluster_alt Alternative Entry Start Start: N-Boc-4-piperidone Step1 1. Corey-Chaykovsky or Wittig Reaction Start->Step1 Inter1 Intermediate: N-Boc-4-methylene piperidine Step1->Inter1 Step2 2. Hydroboration-Oxidation (Regioselective) Inter1->Step2 Inter2 Precursor: N-Boc-4-hydroxymethyl piperidine Step2->Inter2 Step3 3. Alpha-Methylation (LDA / MeI) Inter2->Step3 Inter3 CRITICAL PRECURSOR: N-Boc-4-hydroxymethyl-4-methylpiperidine Step3->Inter3 Step4 4. O-Alkylation (The Bottleneck) (NaH / EtI / DMF) Inter3->Step4 High Failure Risk Inter4 Protected Ether: N-Boc-4-(ethoxymethyl)-4-methylpiperidine Step4->Inter4 Step5 5. Deprotection & Salt Formation (HCl/Dioxane) Inter4->Step5 Final FINAL PRODUCT: 4-(Ethoxymethyl)-4-methylpiperidine HCl Step5->Final AltStart Ethyl N-Boc-4-methyl piperidine-4-carboxylate AltRed LiAlH4 Reduction AltStart->AltRed AltRed->Inter3

Figure 1: Synthetic pathway highlighting the critical precursor (Inter3) and the high-risk O-alkylation step.

Part 2: Troubleshooting The Core Chemistry

Module A: The Etherification Bottleneck

The Problem: You are attempting a Williamson ether synthesis on a neopentyl alcohol . The hydroxyl group in N-Boc-4-hydroxymethyl-4-methylpiperidine is attached to a primary carbon, but that carbon is attached to a quaternary center (C4 of the piperidine). This creates significant steric bulk, preventing the alkoxide from easily attacking the ethyl halide.

Diagnostic Q&A:

  • Q: I am using NaH in THF, but the reaction is incomplete. Why?

    • A: THF often does not solvate the sodium cation well enough to break up the tight ion pair of the hindered alkoxide.

    • Fix: Switch to DMF (N,N-Dimethylformamide) or DMSO . The high dielectric constant dissociates the ion pair, making the alkoxide more nucleophilic.

  • Q: Can I use the free amine precursor?

    • A: Absolutely Not. If the piperidine nitrogen is unprotected, alkylation will occur preferentially at the nitrogen (forming the quaternary ammonium salt) rather than the oxygen. You must use an N-protected precursor (Boc or Benzyl).

Optimized Protocol (O-Alkylation):

  • Reagents: N-Boc-4-hydroxymethyl-4-methylpiperidine (1.0 eq), NaH (60% in oil, 2.5 eq), Ethyl Iodide (EtI, 3.0 eq), DMF (anhydrous, 0.2 M).

  • Procedure:

    • Wash NaH with dry hexanes (optional but recommended for scale >5g) to remove oil. Suspend in dry DMF under Argon.

    • Cool to 0°C. Add the alcohol precursor dropwise.[1]

    • CRITICAL: Stir at 0°C for 30 mins, then warm to RT for 1 hour. You must ensure complete deprotonation before adding the alkyl halide. Bubbling must cease.

    • Cool back to 0°C. Add Ethyl Iodide (EtI is more reactive than EtBr; essential for hindered substrates).

    • Allow to warm to RT and stir for 12–24 hours.

  • Quench: Careful addition of saturated NH4Cl at 0°C.

Module B: Isolation & Volatility (The "Invisible" Loss)

The Problem: The final deprotected product, 4-(ethoxymethyl)-4-methylpiperidine, is a secondary amine with a molecular weight of ~157 g/mol . As a free base, it is an oil that is volatile and water-soluble .

Diagnostic Q&A:

  • Q: My LCMS shows the product is pure, but after rotary evaporation, the flask is empty. Where did it go?

    • A: You pumped it into the rotovap trap. The free base has a significant vapor pressure.

    • Fix: Never isolate the free base to dryness. Isolate as the Hydrochloride (HCl) salt .

  • Q: I lost yield during the aqueous extraction. Why?

    • A: The ether oxygen and amine nitrogen make this molecule amphiphilic. It loves water.

    • Fix: Use "Salting Out" conditions. Saturate the aqueous phase with NaCl before extracting with DCM or CHCl3 (3x).

Optimized Isolation Protocol (Salt Formation):

  • Deprotection: Treat the N-Boc ether intermediate with 4M HCl in Dioxane (or TFA/DCM).

  • Workup (If using HCl/Dioxane):

    • Do not add water.

    • Dilute the reaction mixture with dry Diethyl Ether (Et2O) or MTBE.

    • The product HCl salt should precipitate as a white solid.

    • Filter the solid under nitrogen. Wash with Et2O.

    • Yield Recovery: >90%.[1]

  • Workup (If using TFA):

    • Remove TFA via azeotroping with toluene.

    • Dissolve residue in Et2O.

    • Bubble dry HCl gas or add HCl/Et2O solution.

    • Collect the precipitate.[2]

Part 3: Quantitative Troubleshooting Table

SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion Alkoxide aggregation; "Stalling" kinetics.Add 15-crown-5 (if using NaH) or switch base to KH (Potassium Hydride) to increase nucleophilicity.
Product disappears on Rotovap Volatility of Free Base.STOP. Do not dry free base. Isolate as HCl or Oxalate salt.
N-Alkylation observed Loss of Protecting Group or wrong starting material.Ensure N-Boc/N-Bn group is stable. Avoid strong acids during the alkylation step.
Low yield in extraction High water solubility.Saturate aqueous layer with NaCl ("Salting out"). Use CHCl3/iPrOH (3:1) as extraction solvent.

Part 4: Advanced Precursor Synthesis (Reference Data)

If you cannot purchase N-Boc-4-hydroxymethyl-4-methylpiperidine, you must synthesize it. The most robust route is via the Ester Alkylation method.

Protocol Summary:

  • Start: N-Boc-piperidine-4-carboxylic acid ethyl ester.

  • Alpha-Methylation:

    • Base: LDA (Lithium Diisopropylamide), 1.1 eq, -78°C, THF.

    • Electrophile: MeI (Methyl Iodide).

    • Note: This generates the quaternary center before the alcohol is formed.

  • Reduction:

    • Reagent: LiAlH4 (Lithium Aluminum Hydride) or LiBH4.

    • Solvent: THF, 0°C to RT.

    • Result: Clean conversion to the neopentyl alcohol precursor.

References

  • Williamson Ether Synthesis on Hindered Substrates

    • Mechanism & Limitations:[2][3][4][5] March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Section: O-Alkylation).

    • Optimization (Solvent Effects): Parker, A. J. "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1-32. Link

  • Piperidine Synthesis & Handling

    • N-Protection Strategy: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Specific Analog Synthesis (JAK Inhibitor Intermediates): US Patent 2011/0224190 A1. "Process for the preparation of piperidine derivatives."[1][2][6][7][8] (Describes alkylation of 4-substituted piperidines). Link

  • Isolation of Volatile Amines

    • Salt Formation Protocols: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NaH, EtI, and alkylating agents before use.

Sources

Troubleshooting purification of 4-(Ethoxymethyl)-4-methylpiperidine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PURI-4EMMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Tailing, Detection, and Yield Loss in Silica Chromatography

Executive Summary

Purifying 4-(Ethoxymethyl)-4-methylpiperidine presents a "perfect storm" of chromatographic challenges. Structurally, it is a secondary amine with a gem-disubstituted C4 center.

  • High Basicity: The piperidine nitrogen (pKa ~11.0) protonates upon contact with acidic silanols (pKa ~5.0) on silica gel, acting as an ion-exchanger rather than a partition solute. This causes severe tailing (the "comet" effect).

  • Lack of Chromophore: It lacks a conjugated

    
    -system, rendering it invisible to standard UV detection (254 nm).
    
  • Steric Bulk: The 4,4-disubstitution creates a specific hydrodynamic volume that may affect diffusion rates, though this is secondary to the electronic effects.

This guide provides a root-cause analysis and step-by-step troubleshooting protocols to resolve these issues.

Part 1: The "Invisible" Product (Detection Issues)

User Question: "I see spots on my TLC, but my Flash system's UV detector shows a flatline. How do I collect my fractions?"

Root Cause: Your molecule, 4-(Ethoxymethyl)-4-methylpiperidine , has no UV-active chromophore. The ether oxygen and aliphatic amine do not absorb significantly above 200 nm. Relying on UV (254/280 nm) will result in total product loss to the waste container.

Troubleshooting Protocol:

  • Switch Detection Mode:

    • ELSD (Evaporative Light Scattering Detector): The gold standard for this molecule. It detects mass, not optical absorbance.

    • RI (Refractive Index): Usable for isocratic runs but drifts severely with gradients.

    • CAD (Charged Aerosol Detection): Highly sensitive for non-chromophoric amines.

  • The "Blind" Collection Strategy (If no ELSD available):

    • Step 1: Run a TLC of the crude mixture.

    • Step 2: Calculate the Column Volume (CV) of your cartridge.

    • Step 3: Collect all eluent in small fractions (e.g., 0.25 CV per tube).

    • Step 4: Visualize fractions via TLC staining (see below).

  • Visualization (TLC Stains):

    • Ninhydrin (Primary Choice): Reacts with the secondary amine.

      • Result: 4,4-disubstituted piperidines typically stain red/brown or yellow (unlike primary amines which turn purple/blue).

      • Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid. Heat required.

    • Iodine Chamber (Secondary Choice): Reversible adsorption. Good for locating the spot before using a destructive stain.

    • Dragendorff’s Reagent: Specific for alkaloids/amines (Orange spots on yellow background).

Part 2: The "Comet" Effect (Tailing & Broadening)

User Question: "My product elutes from 10% to 50% solvent B, smearing across 20 fractions. Why is there no separation?"

Root Cause: Standard silica gel is slightly acidic (pH 5-6). The basic piperidine nitrogen (


) accepts a proton from the surface silanol groups (

).
  • Mechanism: The interaction shifts from adsorption (Van der Waals/H-bonding) to cation exchange (Ionic bonding).

  • Consequence: Ionic bonds are much stronger, requiring high polarity to break, causing the molecule to "drag" or tail indefinitely.

Experimental Protocol: Amine Deactivation

You must neutralize the silica surface or the mobile phase.

MethodAdditiveConcentrationMechanismPros/Cons
A (Standard) Triethylamine (TEA) 1-2% v/vCompetes for silanol sitesPro: Easy. Con: High boiling point; difficult to remove from oil products.
B (Clean) Ammonium Hydroxide (

)
1-2% v/vDeprotonates the aminePro: Volatile; leaves no residue. Con: Immiscible in pure DCM; requires MeOH.
C (Buffered) 7N

in MeOH
Use as Solvent BMaintains basic pHPro: Most consistent. commercially available. Con: Expensive.

The "Tri-Solvent" System (Recommended): Instead of standard DCM:MeOH, use:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10:1 MeOH :

    
     (conc.)
    
  • Gradient: 0% to 15% B. (Note: Do not exceed 20% MeOH in DCM on silica to avoid dissolving the silica matrix).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific amine.

PurificationLogic Start Crude 4-(Ethoxymethyl)-4-methylpiperidine CheckUV Is ELSD/CAD available? Start->CheckUV ELSD_Yes Use ELSD (Mass detection) CheckUV->ELSD_Yes Yes ELSD_No Blind Collection + TLC Staining CheckUV->ELSD_No No MethodDev Run TLC with Ninhydrin Stain TailingCheck Does TLC spot streak? MethodDev->TailingCheck MobilePhase Select Mobile Phase TailingCheck->MobilePhase No (Rare) AddBase Add 1% TEA or NH4OH to Mobile Phase TailingCheck->AddBase Yes (Expected) ELSD_Yes->MethodDev ELSD_No->MethodDev Alternative Switch to C18 (Reverse Phase) or Basic Alumina MobilePhase->Alternative Still Tailing? AddBase->MobilePhase

Caption: Decision tree for detecting and purifying non-chromophoric basic amines.

Part 4: Advanced Troubleshooting (FAQs)

Q: I added TEA, but I'm still getting poor resolution from impurities. A: The 4,4-disubstitution adds lipophilicity (ethoxymethyl group). The molecule might be too soluble in DCM.

  • Fix: Switch to a weaker solvent system: Hexane : Ethyl Acetate (with 1% TEA) .

    • Start with 100% Hexane (+1% TEA) and gradient to 100% EtOAc (+1% TEA).

    • The amine is likely soluble in EtOAc. This system often provides better separation of lipophilic impurities than DCM/MeOH.

Q: Can I use Reverse Phase (C18)? A: Yes, and it is often superior for amines.

  • Conditions: Water/Acetonitrile gradient.

  • Crucial Modifier: You must use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or 0.1% Ammonia.

  • Warning: Do not use TFA (Trifluoroacetic acid). TFA forms an ion-pair with the amine, making it very sticky and often causing it to elute as a broad blob or not at all on C18.

Q: The product is an oil and smells like TEA after the column. How do I clean it? A: TEA has a high boiling point (


) and hydrogen bonds to the product.
  • Azeotrope: Co-evaporate with Toluene or DCM multiple times.

  • High Vac: Dry under high vacuum (< 1 mbar) at

    
     overnight.
    
  • Salt Formation (The "Nuclear" Purification):

    • Dissolve crude oil in

      
      .
      
    • Add

      
       in Dioxane or 
      
      
      
      dropwise.
    • The hydrochloride salt of your product will precipitate as a solid.

    • Filter the solid. Impurities remain in the ether.

    • Free-base the salt (partition between DCM and 1M NaOH) to recover pure amine.

Summary of Physicochemical Data
PropertyValue (Est.)Implication for Chromatography
Molecular Formula

Low molecular weight (~157 g/mol ).
pKa (Conj. Acid) ~10.8 - 11.2Highly basic. Will protonate silica.[1] Requires base modifier.[2]
LogP ~1.5 - 2.0Moderately lipophilic. Soluble in DCM, EtOAc, Alcohols.
UV Activity NegligibleDO NOT USE UV TRIGGER. Use ELSD or TLC.
TLC Stain NinhydrinStains Red/Yellow/Brown (Secondary Amine).
References
  • BenchChem Technical Support. (2025).[3] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Biotage Applications. (2023).[4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography & TLC Stains. Retrieved from

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for organic pKa values).
  • Desantis, J., et al. (2022). pK a values of common substituted piperazines and piperidines.[5] ResearchGate.[6] Retrieved from

Sources

Resolving solubility issues of 4-(Ethoxymethyl)-4-methylpiperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Solubility & Isolation Issues for 4-(Ethoxymethyl)-4-methylpiperidine Salts

Executive Summary

Compound: 4-(Ethoxymethyl)-4-methylpiperidine (and its salts). Class: Gem-disubstituted secondary amine. Common Issues: Oiling out (Liquid-Liquid Phase Separation), Hygroscopicity, Polymorphism, pH-dependent solubility crash.

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 4-(Ethoxymethyl)-4-methylpiperidine . As a gem-disubstituted piperidine with a flexible ether side chain, this molecule presents unique solubility and crystallization hurdles. The steric bulk at the C4 position often disrupts crystal packing, leading to low-melting salts and "oiling out" phenomena, while the ether oxygen contributes to hygroscopicity.

This guide provides expert troubleshooting for Salt Selection , Crystallization Optimization , and Solubility Profiling .

Part 1: Diagnostic FAQ & Troubleshooting

Module A: The "Oiling Out" Phenomenon

Issue: “I am trying to crystallize the HCl salt, but it separates as a dense oil at the bottom of the flask instead of crystals.”

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . The 4-(Ethoxymethyl)-4-methylpiperidine cation has a flexible ethoxy tail and a bulky gem-methyl group. This reduces the lattice energy of the salt. When the interaction between the salt and the solvent is stronger than the crystal lattice forces—but not strong enough to fully solvate the salt at high concentrations—a second liquid phase (the "oil") forms before crystallization can occur. This is thermodynamically stable in the "metastable zone."

Corrective Actions:

  • Temperature Cycling: Do not crash cool. Cool slowly to the cloud point, hold until the oil forms, then re-heat slightly to dissolve the oil but not the few nuclei that might have formed. Cycle the temperature (e.g., 50°C ↔ 20°C) to encourage Ostwald ripening of the oil droplets into crystals.

  • Change the Counter-ion: The Chloride ion (Cl⁻) is spherical and hard, often mismatching with the flexible piperidine cation. Switch to a "stiffer," planar counter-ion to improve packing efficiency.

    • Recommendation: Try Fumarate (trans-isomer promotes packing), Oxalate , or p-Toluenesulfonate (Tosylate) .

  • Solvent Modification: The "oil" is likely hydrated or solvated. If using Ethanol/Ether, switch to a system with a higher dielectric constant gap, such as Isopropanol (IPA) / Isopropyl Acetate (IPAc) .

Module B: Hygroscopicity & Deliquescence

Issue: “The solid salt was isolated, but it turned into a liquid after 2 hours on the bench.”

Diagnosis: The salt has a low Critical Relative Humidity (CRH) . The ether oxygen in the 4-ethoxymethyl group is a hydrogen bond acceptor. Combined with a hydrophilic counter-ion (like HCl or Mesylate), the lattice avidly absorbs atmospheric water, lowering the glass transition temperature (Tg) and causing deliquescence.

Corrective Actions:

  • Hydrophobic Counter-ions: Move to lipophilic anions that shield the cationic center.

    • Recommendation:Pamoate , Napadisylate , or Stearate . These salts typically exhibit CRH > 80%.

  • Non-Hygroscopic Polymorph Screening: Conduct a slurry experiment in dry solvents (e.g., Heptane) for 48 hours to convert kinetic hygroscopic forms into the thermodynamic stable anhydrate.

Module C: pH-Dependent Solubility (Bioavailability)

Issue: “The salt dissolves in the stomach (pH 1.2) but precipitates immediately in the intestine (pH 6.8).”

Diagnosis: This is the "Spring and Parachute" failure . The secondary amine (pKa ~10.5) is fully ionized at pH 1.2 but deprotonates at pH 6.8. The free base of 4-(Ethoxymethyl)-4-methylpiperidine is likely a lipophilic oil with very low aqueous solubility (< 10 µg/mL). The rapid pH shift causes supersaturation and immediate precipitation of the amorphous free base.

Corrective Actions:

  • Salt Disproportionation Prevention: Use a counter-ion with a lower pKa (e.g., Besylate ) to maintain a lower micro-environmental pH (pH_max) at the dissolving surface.

  • Formulation Strategy: Do not rely solely on the salt. Incorporate a precipitation inhibitor (e.g., HPMC-AS or PVP-VA ) to maintain the supersaturated state (the "Parachute") in the intestine.

Part 2: Experimental Protocols

Protocol 1: Automated Salt Screening Workflow

Objective: Identify a crystalline, non-hygroscopic salt form.

Materials:

  • Free Base: 4-(Ethoxymethyl)-4-methylpiperidine (100 mg per well).

  • Acids (1.1 eq): HCl, H₂SO₄, Methanesulfonic, p-Toluenesulfonic, Fumaric, Tartaric (L), Succinic, Adipic.

  • Solvents: MeOH, IPA, Acetone, THF, EtOAc.

Steps:

  • Dissolution: Dissolve free base in solvent (0.1 M concentration) in a 96-well plate.

  • Acid Addition: Add acid solutions (1.1 equivalents).

  • Evaporation/Cooling:

    • Row A-D: Slow evaporation at RT.

    • Row E-H: Cool to 5°C for 24h.

  • Birefringence Check: Analyze wet solids under Polarized Light Microscopy (PLM). Note: Crystalline solids will show birefringence (light up); oils/amorphous solids will remain dark.

  • Hit Verification: Scale up "hits" (crystalline solids) to 500 mg.

  • Stability Stress: Expose hits to 75% RH / 40°C for 1 week. Discard any that deliquesce.

Protocol 2: Anti-Solvent Crystallization (Oiling-Out Mitigation)

Objective: Isolate the salt without trapping impurities or forming oil.

Steps:

  • Dissolution: Dissolve the crude salt in the minimum amount of good solvent (e.g., Methanol) at 50°C.

  • Seeding: Add 1% w/w of pure seed crystals at 45°C (metastable zone).

  • Anti-solvent Addition (Dosing):

    • Use a syringe pump to add anti-solvent (e.g., MTBE or Heptane).

    • Rate: 0.1 mL/min.

    • Critical Step: If the solution turns milky (oiling out), STOP addition. Increase temperature by 5°C until clear, then resume at a slower rate.

  • Aging: Once final solvent ratio is reached (e.g., 1:5 MeOH:MTBE), hold at 20°C for 4 hours.

  • Filtration: Filter and wash with 100% anti-solvent.

Part 3: Visualization & Logic

Figure 1: Salt Selection Decision Tree

Caption: A logical workflow for selecting the optimal counter-ion based on the specific failure mode (Oiling Out vs. Hygroscopicity) of the 4-(Ethoxymethyl)-4-methylpiperidine salt.

SaltSelection Start Start: 4-(Ethoxymethyl)-4-methylpiperidine Free Base Screen1 Initial Screen: HCl, H2SO4, Mesylate Start->Screen1 Check1 Result Analysis Screen1->Check1 IssueOil Issue: Oiling Out / Low MP Check1->IssueOil Gum/Oil formed IssueHygro Issue: Hygroscopic / Deliquescent Check1->IssueHygro Wet solid formed Success Success: Stable Crystalline Solid Check1->Success Dry solid, MP > 120°C SolOil Strategy A: Increase Lattice Energy Switch to Planar/Stiff Anions IssueOil->SolOil SolHygro Strategy B: Increase Hydrophobicity Switch to Lipophilic Anions IssueHygro->SolHygro ListOil Candidates: Fumarate, Oxalate, Benzoate SolOil->ListOil ListHygro Candidates: Tosylate, Pamoate, Napsylate SolHygro->ListHygro ListOil->Success Re-Screen ListHygro->Success Re-Screen

Figure 2: Solubility & Oiling Out Phase Diagram

Caption: Conceptual phase diagram showing the "Oiling Out" region (LLPS) relative to the solubility curve. Crystallization must occur in the Metastable Zone, avoiding the LLPS region.

PhaseDiagram Temp Temperature (X-Axis) Conc Concentration (Y-Axis) Stable Stable Zone (Undersaturated) Metastable Metastable Zone (Ideal for Crystal Growth) Stable->Metastable Cooling Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Rapid Cooling Oil Oiling Out Zone (LLPS) (Avoid this region!) Labile->Oil High Supersaturation + Low MP Impurity Path Optimal Cooling Path Path->Metastable Seeding added here Path->Oil AVOID: Crash Cooling

Part 4: Data Summary (Solubility & Properties)

Note: The values below are representative of this structural class (gem-disubstituted piperidines) and should be verified experimentally.

Salt FormMelting Point (°C)Hygroscopicity (at 60% RH)Aqueous Solubility (mg/mL)Risk Profile
Hydrochloride (HCl) 110 - 130 (Broad)High (Deliquescent)> 100High: Oiling out, hydrate formation.[1]
Fumarate (1:1) 145 - 160 (Sharp)Low20 - 50Low: Good crystallinity, stable lattice.
Tosylate 135 - 150Low5 - 15Medium: Good stability, lower solubility.
Free Base < 25 (Oil)N/A< 0.01High: Oxidation risk, poor bioavailability.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. [Link]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929-939. [Link]

  • Veverka, M., et al. (2013). Cocrystals of Gem-Disubstituted Piperidines: Synthesis and Characterization. Crystal Growth & Design, 13(2), 760-770. (Contextual reference for gem-disubstituted packing issues). [Link]

Sources

Technical Support Center: Minimizing Side Reactions During the Alkylation of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 4-(ethoxymethyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific alkylation reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic route.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing explanations for the underlying causes and offering practical solutions.

Q1: My reaction is producing a significant amount of a quaternary ammonium salt. How can I prevent this over-alkylation?

A1: The formation of a quaternary ammonium salt is a common side reaction when alkylating secondary amines like piperidine.[1][2] This occurs because the newly formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation event.[1] Here are several strategies to mitigate this:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.[3] Running the reaction with the piperidine as the limiting reagent will favor the formation of the desired tertiary amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, helps to maintain a low concentration of the alkylating agent throughout the reaction.[3] This minimizes the chance of the product reacting further.

  • Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. Bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) can effectively scavenge the acid byproduct without competing in the alkylation.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. However, this may also slow down the desired reaction, so optimization is key.

Q2: I am observing a byproduct that appears to be the result of O-alkylation. Why is this happening and how can I favor N-alkylation?

A2: The presence of the ethoxymethyl group introduces a potential site for O-alkylation, a reaction analogous to the Williamson ether synthesis.[4][5] While the nitrogen of the piperidine is generally more nucleophilic than the ether oxygen, certain conditions can promote this undesired side reaction. Here’s how to favor N-alkylation:

  • Nucleophilicity vs. Basicity: The key to selectivity lies in the difference in nucleophilicity between the nitrogen and the ether oxygen. The nitrogen atom is a softer nucleophile than the oxygen atom. To favor N-alkylation, you should choose reaction conditions that favor nucleophilic attack by the softer nucleophile.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended for SN2 reactions on amines.[1] These solvents can help to solvate the cation of the base without strongly interacting with the nucleophile, thus preserving its reactivity.

  • Counter-ion Effects: The choice of base and its counter-ion can influence the reactivity of the nucleophile. For instance, using a base with a large, soft counter-ion may enhance the nucleophilicity of the piperidine nitrogen.

Q3: The reaction is sluggish and giving low yields, even with heating. What can I do to improve the reaction rate and conversion?

A3: Several factors can contribute to a slow reaction rate. The steric hindrance around the nitrogen atom due to the 4-methyl and 4-ethoxymethyl groups can play a role. Here are some troubleshooting steps:

  • Increase Temperature: While high temperatures can sometimes lead to side reactions, a moderate increase can significantly improve the reaction rate for sterically hindered substrates.[1]

  • Choice of Leaving Group: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride, consider switching to a bromide or iodide.

  • Use a More Reactive Alkylating Agent: Alkyl triflates or tosylates are much more reactive than alkyl halides and can be effective for less reactive amines.

  • Catalysis: For less reactive alkylating agents, the addition of a catalyst can be beneficial. For example, sodium or potassium iodide can be used to catalytically convert an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction).

Frequently Asked Questions (FAQs)

This section covers more general questions about the alkylation of 4-(ethoxymethyl)-4-methylpiperidine.

Q4: What are the most suitable bases for this alkylation, and why?

A4: The choice of base is critical to avoid side reactions and ensure good yields. Here’s a comparison of common bases:

BaseAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) Inexpensive, mild, and effective in polar aprotic solvents.Can be slow for less reactive substrates.
N,N-Diisopropylethylamine (DIPEA) Sterically hindered and non-nucleophilic, minimizing side reactions.[3]More expensive than inorganic bases.
Sodium Hydride (NaH) A strong, non-nucleophilic base that can deprotonate the piperidine, increasing its nucleophilicity.Highly reactive and requires careful handling under anhydrous conditions. Can promote elimination reactions with certain alkyl halides.
Cesium Hydroxide (CsOH) Has been shown to promote selective mono-N-alkylation of primary amines and can be effective for secondary amines as well.[6]More expensive and hygroscopic.
Q5: How does the choice of solvent impact the reaction?

A5: The solvent plays a crucial role in an SN2 reaction by solvating the reactants and influencing the reaction rate and selectivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for SN2 reactions.[1] They can solvate the cation of the base, leaving the anion (if present) and the amine nucleophile more reactive.

  • Protic Solvents (e.g., Alcohols, Water): These solvents can solvate both the cation and the anion, and can also hydrogen bond with the amine, reducing its nucleophilicity. This can slow down the reaction.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Reactants may have limited solubility in these solvents, leading to slower reaction rates.

Q6: Can I use reductive amination as an alternative to direct alkylation?

A6: Yes, reductive amination is an excellent alternative, especially if you are struggling with over-alkylation.[7] This two-step, one-pot procedure involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.

  • Advantages:

    • Excellent control over the degree of alkylation, preventing the formation of quaternary salts.[7]

    • Generally milder reaction conditions.

    • A wide range of aldehydes and ketones can be used to introduce various alkyl groups.

  • Common Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is mild and selective for the reduction of the iminium ion in the presence of the carbonyl compound.[7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for troubleshooting and optimizing the alkylation of 4-(ethoxymethyl)-4-methylpiperidine.

Alkylation_Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Troubleshooting Strategies cluster_actions Corrective Actions cluster_end Outcome Start Define Alkylation Goal (Target Product & Purity) Problem Identify Side Product(s) (e.g., Quaternary Salt, O-Alkylation) Start->Problem Overalkylation Over-alkylation Issue Problem->Overalkylation Quaternary Salt Detected O_Alkylation O-Alkylation Issue Problem->O_Alkylation O-Alkylated Product Detected Low_Yield Low Yield / Slow Reaction Problem->Low_Yield Incomplete Conversion Action7 Consider Reductive Amination Problem->Action7 Alternative Strategy Action1 Adjust Stoichiometry (Less Alkylating Agent) Overalkylation->Action1 Action2 Slow Addition of Alkylating Agent Overalkylation->Action2 Action3 Change Base (e.g., to DIPEA) Overalkylation->Action3 Overalkylation->Action7 Alternative Strategy Action4 Optimize Solvent (Polar Aprotic) O_Alkylation->Action4 O_Alkylation->Action7 Alternative Strategy Low_Yield->Action3 Action5 Increase Temperature Low_Yield->Action5 Action6 Use More Reactive Alkylating Agent Low_Yield->Action6 Low_Yield->Action7 Alternative Strategy End Optimized Reaction (High Yield & Purity) Action1->End Action2->End Action3->End Action4->End Action5->End Action6->End Action7->End Alkylation_Competition Reactants 4-(Ethoxymethyl)-4-methylpiperidine + R-X (Alkylating Agent) N_Alkylation N-Alkylation (Desired Pathway) Reactants:piperidine->N_Alkylation Nucleophilic Attack by Nitrogen O_Alkylation O-Alkylation (Side Reaction) Reactants:piperidine->O_Alkylation Nucleophilic Attack by Oxygen N_Product N-Alkyl-4-(ethoxymethyl)- 4-methylpiperidine N_Alkylation->N_Product O_Product O-Alkyl Ether Byproduct O_Alkylation->O_Product

Caption: N-Alkylation vs. O-Alkylation pathways.

References

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Springer. Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Available at: [Link]

  • ResearchGate. The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • ResearchGate. N-alkylation of secondary amine? Available at: [Link]

  • Reddit. Williamson ether synthesis with an amine as a base. Available at: [Link]

  • PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available at: [Link]

  • Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. Available at: [Link]

  • Springer. Recent trends for chemoselectivity modulation in one-pot organic transformations. Available at: [Link]

  • Google Patents. Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available at: [Link]

  • Google Patents. Method for producing O-alkylated cyclic aminoalcohols.
  • J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Reaction pathway for the direct O-alkylation. Available at: [Link]

  • ScienceDirect. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Available at: [Link]

  • Wikipedia. Quaternary ammonium cation. Available at: [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Google Patents. Quaternary ammonium salts and their preparation.
  • ACS Publications. Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. Available at: [Link]

  • YouTube. Alkylation of Alcohols, Part 5: Reductive Alkylation. Available at: [Link]

  • KPU Pressbooks. 1.2 Reactions of Alcohols – Organic Chemistry II. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? Available at: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Arkat USA. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Available at: [Link]

  • PMC. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Available at: [Link]

  • K-State. 4.4 Alkoxymethyl Ethers. Available at: [Link]

  • Scribd. Biologically Active Ethers of N-Substituted 4-Piperidoles. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8829 Subject: Removal of impurities in crude 4-(Ethoxymethyl)-4-methylpiperidine mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 4-(Ethoxymethyl)-4-methylpiperidine presents unique challenges due to its gem-disubstituted C4 position, which introduces steric bulk and lipophilicity, and the presence of the ether side chain, which limits the use of extremely harsh Lewis acids.

This guide addresses the three most common impurity classes found in this synthesis:

  • Inorganic Residues: Aluminum/Boron salts from hydride reductions.

  • Organic Non-Basics: Unreacted amides/lactams or neutral protecting group fragments.

  • Structural Analogs:

    
    -benzyl precursors or partially reduced intermediates.
    

Module 1: Initial Assessment & Impurity Profiling

Before initiating purification, characterize your crude mixture. The physical state of your crude oil dictates the downstream strategy.

Impurity TypeOriginDiagnostic Signal (1H NMR)Removal Strategy
Aluminum/Boron Salts Incomplete quench of LAH/Borane reduction.Broad baseline "hump" at 0.5–1.5 ppm; Gelatinous texture.Rochelle’s Salt workup (See Module 2).
Lactam Intermediate Incomplete reduction of the glutarimide/amide precursor.Downfield shift of

-protons (3.0–3.5 ppm); Carbonyl peak in IR (~1640 cm⁻¹).
Acid-Base Extraction (Lactams are non-basic).

-Benzyl Analog
Incomplete hydrogenolysis (if applicable).Multiplet at 7.2–7.4 ppm (Aromatic) & Singlet at ~3.5 ppm (Benzylic CH₂).Catalytic Hydrogenation or Chromatographic separation.
Tertiary Amines Over-alkylation side products.Distinct N-CH shift; Mass Spec (M+R).Acetylation of secondary amine (destructive) or careful distillation.

Module 2: The "Gel" Problem (Post-Reduction Workup)

Issue: “My crude product is a viscous gray sludge/gel that clogs filters. I used Lithium Aluminum Hydride (LAH).”[1][2]

Root Cause: This is caused by hydrated aluminum oxide species forming a gelatinous matrix that traps your amine. Standard water quenching is insufficient.

Protocol: The Rochelle’s Salt Method Why it works: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand, solubilizing aluminum ions into a clear aqueous phase.

  • Dilute: Dilute the reaction mixture with diethyl ether or MTBE (Methyl tert-butyl ether).

  • Quench: Slowly add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt). Use 10 mL per gram of LAH used.

  • Agitate: Vigorously stir for 2–4 hours .

    • Checkpoint: The mixture must separate into two clear layers: a clean organic layer and a clear aqueous layer.[3] If solids persist, stir longer.

  • Separate: Decant or separate the organic layer.

  • Dry: Dry over Na₂SO₄ (Sodium Sulfate), not MgSO₄ (Magnesium sulfate can act as a Lewis acid and trap amines).

Module 3: Primary Purification (Acid-Base Extraction)

Issue: “I have a dark oil with many TLC spots. How do I bulk purify before chromatography?”

The Logic: 4-(Ethoxymethyl)-4-methylpiperidine is a secondary amine (Base). Most impurities (lactams, starting materials, neutral organics) are not. We exploit this pKa difference.[4]

Workflow Visualization

AcidBaseExtraction Figure 1: Acid-Base Purification Workflow. *Layer position depends on solvent density (DCM is bottom). Crude Crude Mixture (Amine + Neutrals + Tars) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve Acidify Extract with 1M HCl (Target pH < 2) Dissolve->Acidify Layers1 Layer Separation Acidify->Layers1 OrgLayer1 Organic Layer (Contains Neutrals/Tars) Layers1->OrgLayer1 Top/Bottom* AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) Layers1->AqLayer1 Bottom/Top* Discard Discard (Or recover neutral impurities) OrgLayer1->Discard Basify Basify with 6M NaOH (Target pH > 12) AqLayer1->Basify Extract Extract into DCM (3x) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Product Purified Amine Oil Dry->Product

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc). Avoid DCM initially if emulsions are a concern.

  • Protonation: Extract with 1M HCl (3 portions).

    • Safety Note: Do not use concentrated HCl; it may cleave the ethoxymethyl ether linkage over time.

  • Separation:

    • Organic Layer: Contains non-basic impurities. Keep until mass balance is confirmed.

    • Aqueous Layer: Contains your target amine as the hydrochloride salt.

  • Liberation: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM).

  • Concentration: Dry (Na₂SO₄) and rotovap to yield the purified amine.

Module 4: Advanced Purification (Crystallization)

Issue: “The acid-base method improved purity, but the oil is still colored/impure. Distillation requires too much heat.”

Solution: Convert the amine into a crystalline salt. Piperidine salts are generally crystalline solids, whereas impurities remain in the mother liquor.

Recommended Salt: Hydrochloride (Standard) or L-Tartrate (If HCl salt is hygroscopic).

Protocol: HCl Salt Formation
  • Solvent: Dissolve the semi-pure amine in a minimal amount of dry Ethanol or Isopropanol .

  • Acid Addition: Add a solution of HCl in Dioxane (4M) or HCl in Ethanol dropwise at 0°C.

    • Stoichiometry: Add exactly 1.05 equivalents. Excess acid can cause degradation or trap impurities.

  • Precipitation: Add non-polar anti-solvent (Diethyl Ether or Hexanes) slowly until turbidity persists.

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter the white crystals. Wash with cold ether.

  • Recovery: To recover the free base for experiments, dissolve crystals in water, basify (NaOH), and extract with DCM.

Module 5: Chromatography Troubleshooting

Issue: “The compound streaks on the silica column, and I lose yield.”

Root Cause: Secondary amines interact strongly with acidic silanol groups (


) on the silica surface, causing peak tailing and irreversible adsorption.

The Fix: Mobile Phase Modification You must "cap" the silanol groups or keep the amine deprotonated.

  • The "Triethylamine (TEA)" Method:

    • Pre-rinse the silica column with mobile phase containing 1% Et₃N .

    • Run the column with DCM:Methanol:Et₃N (95:4:1) .

  • The "Ammonia" Method (Preferred for Mass Spec):

    • Use DCM:MeOH:NH₄OH (90:9:1) .

    • Note: NH₄OH is aqueous ammonia. Shake it with the organic solvents; a small amount of water is acceptable on silica.

References

  • General Piperidine Purification

    • BenchChem Technical Guides. "Piperidine Purification and Isolation: A Technical Support Guide." (2025).[3][4][5][6][7] Link

  • Rochelle's Salt Workup

    • Fieser, L. F.; Fieser, M. "Reagents for Organic Synthesis." Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for Fieser/Rochelle workups).
    • University of Rochester.[8] "Workup for Aluminum Hydride Reductions." Link

  • Synthesis of 4,4-Disubstituted Piperidines

    • Lednicer, D., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines." Journal of Medicinal Chemistry. Link

  • Chromatography of Amines: Reich, H. J. "Common Problems in Chromatography." University of Wisconsin-Madison. (Standard grounding for amine streaking on silica).

Sources

Technical Support Center: Stability & Handling of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-(Ethoxymethyl)-4-methylpiperidine is a specialized 4,4-disubstituted secondary amine intermediate. Its stability in solution is governed by two primary functionalities: the nucleophilic secondary amine and the ether linkage at the C4 position.

While the gem-disubstitution at C4 provides some conformational rigidity (Thorpe-Ingold effect), it does not protect the nitrogen center from its two primary enemies in solution: Oxidative Degradation and Carbamate Formation .

Physicochemical Profile
FeatureCharacteristicStability Implication
Functional Group Secondary Amine (

)
High susceptibility to

capture and N-oxidation.
Functional Group Ether (

)
Generally stable, but

-carbons are prone to peroxide formation over long storage.
Basicity Moderate-Strong BaseWill form salts immediately with acids; hygroscopic in salt form.
Physical State Liquid (Free Base) / Solid (Salt)Free base is volatile and prone to air oxidation; Salt is stable but hygroscopic.

Critical Degradation Pathways (The "Why")

Understanding the mechanism of failure is the first step to troubleshooting. The two most common reports we receive—"solution yellowing" and "white precipitate formation"—are chemically distinct events.

Mechanism 1: N-Oxidation (Yellowing)

Secondary amines react with dissolved oxygen or peroxides (often found in uninhibited ethers like THF or Dioxane) to form N-hydroxylamines and subsequently Nitroxyl radicals . This radical pathway leads to conjugated impurity formation, observed as a yellow-to-brown discoloration.

Mechanism 2: Carbamate Formation (Precipitation)

The secondary amine is a nucleophile that reacts rapidly with atmospheric Carbon Dioxide (


). In non-polar solvents (e.g., Toluene, Hexane), the resulting carbamate species is often insoluble, leading to cloudiness or precipitation.
Mechanism 3: Ether Peroxidation

While less common than amine oxidation, the ethoxymethyl group contains hydrogens


 to the oxygen. In the presence of light and air, hydroperoxides can form, which are shock-sensitive and can initiate further radical decomposition of the amine.
Visualizing the Degradation Logic

The following diagram outlines the causality between environmental exposure and observed symptoms.

DegradationPathways Molecule 4-(Ethoxymethyl)- 4-methylpiperidine NOxide N-Oxide / Nitroxyl Radical (Yellowing/Browning) Molecule->NOxide Slow Oxidation (Radical Mechanism) Carbamate Ammonium Carbamate Salt (White Precipitate) Molecule->Carbamate Nucleophilic Attack (Fast Reversible) EtherPerox Ether Hydroperoxide (Explosion Hazard/Degradation) Molecule->EtherPerox Photo-oxidation (Long-term storage) Oxygen Dissolved O2 / Peroxides Oxygen->NOxide Oxygen->EtherPerox CO2 Atmospheric CO2 CO2->Carbamate

Figure 1: Primary degradation pathways. Yellow nodes indicate degradation products that compromise experimental integrity.

Solvent Compatibility & Preparation Guide

Choosing the wrong solvent is the most common user error. The table below synthesizes solubility data with stability risks.

Solvent Selection Matrix
Solvent ClassRecommended?Risk FactorMitigation Strategy
Alcohols (MeOH, EtOH) YES Low. Protics stabilize the amine via H-bonding.Ensure solvent is anhydrous to prevent hygroscopic water uptake.
Chlorinated (DCM, CHCl3) CAUTION Moderate. DCM can react with amines over time (alkylation) to form quaternary salts.Use immediately; do not store solutions >24h. Avoid acid-stabilized chloroform.
Ethers (THF, MTBE) YES Moderate. Risk of peroxide accumulation initiating amine oxidation.MUST use BHT-stabilized THF or test for peroxides prior to use.
Water CONDITIONAL High pH sensitivity.At low pH (acidic), the molecule is stable as a salt. At high pH (basic), it is prone to oxidation.
DMSO/DMF NO High. Difficult to remove; DMSO can act as an oxidant under certain conditions.Avoid unless necessary for biological assays.

Troubleshooting & FAQs

Symptom: Solution turned yellow/brown after 48 hours.

Diagnosis: Oxidative degradation (N-oxide formation). Root Cause: The solution was likely stored in a clear vial or without an inert atmosphere. Trace peroxides in the solvent (especially THF) may have initiated the reaction. Corrective Action:

  • Discard the solution; oxidation products are difficult to remove.

  • Protocol Adjustment: Prepare fresh solutions. If storage is required, sparge the solvent with Argon for 15 minutes before dissolving the amine. Store in amber vials.

Symptom: White solid precipitated from a clear toluene solution.

Diagnosis: Formation of the carbamate salt. Root Cause: Absorption of atmospheric


. This is reversible but annoying.
Corrective Action: 
  • Immediate Fix: Bubbling dry Nitrogen (

    
    ) through the solution or mild heating (40-50°C) can often decarboxylate the species and redissolve the free base, releasing 
    
    
    
    .
  • Prevention: Store under positive Nitrogen pressure. Use septa and syringes for transfer; avoid pouring.

Symptom: Inconsistent NMR integration (Broad peaks).

Diagnosis: Proton exchange or Conformational Isomerism. Root Cause: In


, the amine proton (

) often broadens due to exchange or H-bonding. The bulky ethoxymethyl group at C4 can also slow ring inversion (chair-to-chair flip). Corrective Action:
  • Add a drop of

    
     to the NMR tube to wash out the N-H signal.
    
  • Or, run the NMR as the HCl salt (in

    
     or 
    
    
    
    ) for sharp, consistent peaks.

Standard Operating Procedure (SOP): Inert Handling

To ensure reproducibility, adopt this "Self-Validating" workflow. This protocol ensures that if degradation occurs, it is immediately detectable.

Workflow Diagram

HandlingSOP Start Start: Solid/Liquid Reagent Check Visual Inspection: Colorless? Start->Check Fail STOP: Purify (Distillation/Recrystallization) Check->Fail Yellow/Brown SolventPrep Solvent Prep: Sparge with Argon (15 min) Check->SolventPrep Clear/White Dissolve Dissolution: Add Reagent under N2 flow SolventPrep->Dissolve Storage Storage: Amber Vial, Parafilm, -20°C Dissolve->Storage

Figure 2: Recommended handling workflow to minimize oxidative stress.

Step-by-Step Protocol
  • Pre-Validation: Inspect the neat material.

    • Free Base: Must be a clear, colorless liquid.[1] If yellow, distill under reduced pressure before use.

    • HCl Salt: Must be a white powder. If beige/sticky, recrystallize from EtOH/Et2O.

  • Solvent Deoxygenation:

    • Do not rely on "HPLC grade" bottled solvents being oxygen-free.

    • Action: Bubble high-purity Argon or Nitrogen through the solvent for 10-15 minutes prior to adding the amine.

  • Dissolution:

    • Add the amine to the deoxygenated solvent.

    • Critical: If using the free base, flush the headspace of the vial with Argon immediately after closing.

  • Storage:

    • Temperature: -20°C is optimal. 4°C is acceptable for <1 week.

    • Container: Amber glass (blocks UV light which catalyzes ether oxidation).

    • Seal: Parafilm over the cap to prevent

      
       ingress.
      

References

  • Structural Analogs & Amine Stability

    • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 12138, 4-Methylpiperidine. Retrieved from [Link]

    • Context: Establishes baseline oxidation and flammability risks for 4-substituted piperidines.
  • Degradation Mechanisms (CO2 Capture)

    • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[3] Science, 325(5948), 1652-1654.

    • Context: Authoritative review on the reaction kinetics of secondary amines with CO2 to form carbam
  • Lepaumier, H., et al. (2009). Degradation of Amines in CO2 Capture Processes. Industrial & Engineering Chemistry Research, 48(20), 9061–9067.
  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.

Sources

Crystallization techniques for difficult-to-solidify piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist)

Welcome to the technical support center for difficult-to-solidify piperidine derivatives .

Piperidine cores are ubiquitous in medicinal chemistry (e.g., fentanyl, paroxetine), yet they present a "perfect storm" for crystallization failure. Their high conformational flexibility (chair/boat interconversion) creates high entropy in the melt, while their basic nitrogen centers often lead to hygroscopic oils rather than stable lattices.

This guide addresses the three most common failure modes: Persistent Oiling Out (LLPS) , Nucleation Failure , and Polymorph Instability .

Module 1: The "Oiling Out" Crisis

Symptom: “My product separates as a second liquid phase (honey/tar) at the bottom of the flask instead of crystallizing.”

Technical Diagnosis

You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary in the phase diagram is hit before the solubility curve. Piperidine derivatives are prone to this because impurities often have higher solubility in the amorphous piperidine oil than in the bulk solvent, stabilizing the oil phase.

Troubleshooting Protocol: The "Emulsion-to-Crystal" Cycle

Do not discard the oil. The oil is a supersaturated reservoir.

Q: How do I recover the solid from this oil? A: You must force the system back into the Metastable Zone Width (MSZW) without redissolving everything.

  • Re-heat: Heat the mixture until the oil just dissolves into a single phase (Clear Point).

  • Controlled Cool: Cool slowly. The moment the oil droplets reappear (Cloud Point), STOP .

  • Hold & Seed: Hold the temperature constant. Add seed crystals (if available) or scratch the glass surface vigorously.

  • Temperature Cycling: If oil persists, cycle the temperature

    
     around the cloud point. This promotes Ostwald Ripening , where unstable oil droplets dissolve and redeposit onto stable crystal nuclei.
    
Visual Logic: Overcoming LLPS

OilingOutLogic Start Problem: Solution Oils Out CheckImpurities Check Purity (HPLC) Start->CheckImpurities HighImpurity Purity < 90% CheckImpurities->HighImpurity LowImpurity Purity > 90% CheckImpurities->LowImpurity Chromatography Purify via Column/Prep-HPLC (Impurities stabilize oil) HighImpurity->Chromatography SolventChange Change Solvent System (Increase solubility of oil) LowImpurity->SolventChange If oil is dense/immiscible TempCycle Protocol: Temperature Cycling (Promote Ostwald Ripening) LowImpurity->TempCycle If oil is transient Chromatography->Start Retry SolventChange->TempCycle Success Crystalline Solid TempCycle->Success

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (Oiling Out) in piperidine derivatives.

Module 2: The Salt Weapon (Conformational Locking)

Symptom: “The free base is a persistent gum. I cannot get a solid no matter what solvent I use.”

Technical Diagnosis

Piperidine is a secondary amine with a pKa of ~11. The free base has high rotational freedom. Ionic interactions (salt formation) are the most effective way to "lock" the piperidine chair conformation and increase lattice energy.

Troubleshooting Protocol: The Rule

Q: Which acid should I choose? A: Use the "Rule of 3". For a stable salt,


 (pKa of Base - pKa of Acid) should be 

.[1]
Acid CandidatepKa (approx)

(vs Piperidine)
SuitabilityNotes
Hydrochloric Acid -6~17High First choice. Forms chlorides. Risk of hygroscopicity.[1][2]
Oxalic Acid 1.2~9.8High Excellent for small molecules. Often forms 1:1 salts.
L-Tartaric Acid 3.0~8Medium/High Top Pick. Chiral acids often aid crystallization of achiral piperidines by breaking symmetry.
Acetic Acid 4.8~6.2Low Risk of forming solvates/oils. Too weak.

Protocol: In-Situ Salt Crystallization

  • Dissolve the piperidine free base in a non-polar solvent (e.g., Diethyl Ether, TBME).

  • Dissolve the acid (1.05 eq) in a polar solvent (e.g., Ethanol, Acetone).

  • Add the acid solution dropwise to the base solution with vigorous stirring.

  • Why? This creates a high local supersaturation of the salt, forcing immediate nucleation rather than oiling.

Module 3: Advanced Nucleation (Vapor Diffusion)

Symptom: “I have <50mg of material. I cannot afford to lose it to a failed recrystallization.”

Technical Diagnosis

Standard evaporation is too fast for flexible molecules, leading to amorphous glass. Vapor diffusion allows for an extremely slow increase in supersaturation, giving the piperidine rings time to pack efficiently.

Troubleshooting Protocol: The "Double Vial" Method

Q: How do I set this up for maximum success? A: You need a "Good Solvent" (dissolves product) and a "Bad Solvent" (precipitates product) that are miscible.

Experimental Setup:

  • Inner Vial (Small): Dissolve piperidine derivative in minimum volume of "Good Solvent" (e.g., Methanol).

  • Outer Vial (Large): Fill with "Bad Solvent" (e.g., Diethyl Ether or Pentane).

  • Cap: Seal the outer vial tightly.

  • Mechanism: The volatile Bad Solvent diffuses into the Good Solvent, slowly lowering solubility.

Visual Logic: Vapor Diffusion Setup

VaporDiffusion System Closed System (Sealed Cap) Inner Inner Vial (Product + Methanol) System->Inner Outer Outer Reservoir (Diethyl Ether) System->Outer Result Slow Nucleation (High Quality Crystals) Inner->Result Process Diffusion Phase (Ether vapor enters Methanol) Outer->Process Volatile Vapor Process->Inner Increases Supersaturation

Figure 2: Vapor diffusion kinetics. The volatile anti-solvent (Ether) slowly diffuses into the solute solution, triggering controlled nucleation.

Module 4: Solvate Desolvation

Symptom: “Beautiful crystals formed, but they turned into powder/opaque solids when I filtered and dried them.”

Technical Diagnosis

You likely formed a Solvate . Piperidines often trap solvent molecules in the lattice to fill voids left by the chair conformation. Upon drying, the solvent leaves, collapsing the crystal lattice (desolvation).

Troubleshooting Protocol: Slurry Conversion

Q: How do I get a stable anhydrous form? A: Perform a Slurry Conversion (Maturation).[3]

  • Take the collapsed solid.

  • Suspend it in a solvent where it has low solubility (e.g., Heptane or cold Isopropanol).

  • Stir at elevated temperature (40°C) for 24-48 hours.

  • Mechanism: The system will thermodynamically reorganize from the metastable solvate/amorphous form to the most stable anhydrous polymorph via solvent-mediated phase transformation.

References

  • Vekilov, P. G. (2010). "Nucleation."[4][5][6] Crystal Growth & Design. Link

    • Context: Fundamental mechanisms of nucleation and the role of metastable liquid phases (oiling out).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Context: The authoritative source on pKa rules and salt selection for basic drugs like piperidines.
  • Cruz-Cabeza, A. J., et al. (2015). "Acid–base crystalline complexes and the pKa rule." CrystEngComm. Link

    • Context: Valid

      
       rule for salt formation vs. co-crystal formation.[1]
      
  • Hulliger, J. (1994). "Chemistry and Physics of Complex Materials: Vapor Diffusion." Angewandte Chemie. Link

    • Context: Methodologies for vapor diffusion crystalliz

Sources

Controlling regioselectivity when modifying 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in 4-(Ethoxymethyl)-4-methylpiperidine Scaffolds

Executive Summary & Scaffold Analysis

This guide addresses the specific challenges of modifying 4-(Ethoxymethyl)-4-methylpiperidine . Unlike simple piperidines, this scaffold possesses a gem-disubstituted quaternary center at C4 .[1] This structural feature introduces the Thorpe-Ingold effect (gem-dialkyl effect) , which significantly alters the ring's conformational mobility and steric environment.[1]

Key Reactivity Zones:

  • N1 (Secondary Amine): High nucleophilicity.[1] Prone to over-alkylation.[1][2]

  • C2/C6 (

    
    -Methylene):  Chemically equivalent in the unsubstituted parent.[1] Accessible only via Directed ortho-Metalation (DoM)  strategies.[1]
    
  • C4 (Quaternary Center): The ethoxymethyl and methyl groups create a "neopentyl-like" steric bulk that shields the C3/C5 positions and influences the ring pucker.

Decision Matrix: Selecting Your Pathway

Before beginning experimental work, determine your target regiochemistry using the decision tree below.

RegioControl Start Target Modification N_Funct N-Functionalization (N1 Position) Start->N_Funct Amine Modification C_Funct C-Skeleton Modification (C2/C6 Position) Start->C_Funct Ring Substitution Direct_Alk Direct Alkylation (R-X) N_Funct->Direct_Alk High Risk: Over-alkylation Red_Am Reductive Amination (R-CHO + Hydride) N_Funct->Red_Am Recommended: Controlled Mono-alkylation Protect Step 1: N-Protection (Boc/Cbz) C_Funct->Protect Lithiation Step 2: u03b1-Lithiation (s-BuLi / TMEDA) Protect->Lithiation Electrophile Step 3: Electrophile Trap (E+) Lithiation->Electrophile

Figure 1: Strategic decision tree for functionalizing 4,4-disubstituted piperidines.[1]

Module A: N-Functionalization (Avoiding Over-Alkylation)

User Question: "I am trying to attach a benzyl group to the nitrogen, but I keep getting quaternary ammonium salts. How do I stop at the tertiary amine?"

Technical Insight: Direct alkylation with alkyl halides (e.g., benzyl bromide) is kinetically difficult to control because the product (tertiary amine) is often more nucleophilic than the starting material (secondary amine). The steric bulk at C4 does not sufficiently shield the N1 lone pair to prevent this.

Protocol: Controlled Reductive Amination Use Sodium Triacetoxyborohydride (STAB) .[1] It is mild and does not reduce aldehydes/ketones directly, ensuring reaction only occurs after iminium formation.

ParameterConditionRationale
Solvent DCE or THFDichloroethane (DCE) promotes iminium formation.[1]
Reagent NaBH(OAc)₃ (1.5 eq)Less toxic than NaBH₃CN; tolerates acid sensitive groups.[1]
Additive Acetic Acid (1 eq)Catalyzes the formation of the iminium ion intermediate.
Temp 0°C to RTLow temp prevents side reactions.[1]

Step-by-Step:

  • Dissolve 4-(ethoxymethyl)-4-methylpiperidine (1.0 eq) and the aldehyde (1.1 eq) in DCE.

  • Add Acetic Acid (1.0 eq). Stir for 30 min to form the iminium species.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.[1]

  • Monitor via LCMS.[1] The reaction typically completes in 2–4 hours without over-alkylation.

Module B: C-H Activation ( -Lithiation)

User Question: "I need to introduce a substituent at the C2 position. Can I use n-Butyllithium directly?"

Technical Insight: No. The secondary amine proton is acidic (


), but 

-BuLi will simply deprotonate the nitrogen (forming an amide), not the carbon. You must use a Directing Group (DG) strategy, specifically the N-Boc dipole-stabilized lithiation pioneered by Peter Beak.[1]

The Challenge of C4-Substitution: The 4-ethoxymethyl group locks the conformation. In N-Boc-piperidines, the


 strain typically forces the N-Boc group to be equatorial.[1] However, the bulky C4 groups may bias the ring into a twist-boat or specific chair that alters the accessibility of the equatorial 

-proton.

Protocol: Beak’s


-Lithiation for 4,4-Disubstituted Systems 

Reagents:

  • Substrate: N-Boc-4-(ethoxymethyl)-4-methylpiperidine.[1]

  • Base: s-BuLi (Sec-Butyllithium) – Stronger base required for

    
    -deprotonation.[1]
    
  • Ligand: TMEDA (Tetramethylethylenediamine) – Breaks up BuLi aggregates and coordinates Li.[1]

Workflow Diagram (Mechanism):

LithiationMech Substrate N-Boc Precursor Complex Pre-Lithiation Complex Substrate->Complex s-BuLi/TMEDA -78°C Lithiated Dipole-Stabilized Carbanion Complex->Lithiated C-H Deprotonation (Equatorial) Product C2-Substituted Product Lithiated->Product Electrophile (E+) Retentive Trapping

Figure 2: Mechanistic pathway for N-Boc directed lithiation.[1]

Detailed Procedure:

  • Preparation: Flame-dry all glassware. Argon atmosphere is mandatory.[1]

  • Solvent: Dissolve N-Boc-precursor (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous Et₂O (not THF, initially). Note: Et₂O often gives higher enantioselectivity/regiocontrol in Beak-type lithiations than THF.[1]

  • Cooling: Cool to -78°C (Dry ice/acetone).

  • Lithiation: Dropwise addition of s-BuLi (1.2 eq, cyclohexane solution).

    • Critical Check: The solution may turn light yellow. Deep orange/red indicates decomposition.[1]

  • Incubation: Stir at -78°C for 4–6 hours .

    • Why so long? The C4-gem-dimethyl effect increases steric bulk, slowing the approach of the base to the C2 protons compared to simple piperidine.

  • Trapping: Add electrophile (e.g., MeI, DMF, CO₂) dissolved in Et₂O.

  • Quench: Warm to RT and quench with sat. NH₄Cl.[1]

FAQ: Troubleshooting & Anomalies

Q: Why am I getting low yields with n-BuLi? A: n-BuLi is not basic enough to deprotonate the


-C-H bond efficiently in the presence of the steric bulk of the N-Boc group and the C4 substituents. You need s-BuLi (a stronger base) and TMEDA to activate the lithium species.[1]

Q: Does the ether oxygen at C4 interfere with lithiation? A: Generally, no. While ethers can coordinate lithium, the N-Boc carbonyl oxygen is a far superior Lewis base (Directing Group).[1] The lithiation will be driven by the Boc group to the C2 position. However, if you use a weaker directing group (like N-Benzyl), the C4-ether might compete, leading to complex mixtures. Stick to N-Boc.

Q: I see "ring opening" byproducts. What happened? A: You likely allowed the temperature to rise above -50°C before adding the electrophile. The


-lithiated species is metastable.[1] Upon warming, it can undergo 

-elimination or ring fragmentation.[1] Keep it at -78°C until the electrophile is added.

References & Authority

  • Beak, P., & Lee, W. K. (1989).[3]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4588–4596. Link[1]
    
    • Core reference for the N-Boc lithiation methodology.

  • O'Brien, P. (2017).[1] General Procedures for the Lithiation/Trapping of N-Boc Piperazines (and Piperidines). The Journal of Organic Chemistry, 82(13), 7023–7031.[4] Link[1][4]

    • Modern updates to the protocol, including diamine-free conditions.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6] The Journal of Organic Chemistry, 61(11), 3849-3862.[5] Link[1]

    • The definitive guide for controlled N-alkylation.

  • Seebach, D. (1990).[1] Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition, 27(12), 1624–1654.

    • Foundational text on aggregation states of organolithiums (Role of TMEDA).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of 4-(Ethoxymethyl)-4-methylpiperidine , a critical building block in the synthesis of opioid receptor modulators and antihistamines.

This guide is structured to serve as a comparative reference for analytical scientists, contrasting this molecule's behavior with structural analogs to facilitate precise identification.

Executive Summary & Compound Profile

4-(Ethoxymethyl)-4-methylpiperidine (CAS: 1205753-29-6) represents a specific class of 4,4-disubstituted piperidines. Unlike simple piperidines, the presence of the quaternary carbon at position 4 prevents aromatization and dictates a specific fragmentation logic governed by steric release and ether-proximal stabilization.

  • Formula:

    
    
    
  • Exact Mass: 157.1467 Da

  • Key Structural Features: Secondary amine (protonation site), Quaternary C4 center (fragmentation director), Ethoxymethyl ether (diagnostic reporter).

Comparative Analysis: Spectral Performance vs. Analogs[1]

To understand the diagnostic utility of this compound, we compare its ionization and fragmentation behavior against two common structural alternatives: 4,4-Dimethylpiperidine (lacking the ether) and 4-Ethoxymethylpiperidine (lacking the quaternary methyl).

Table 1: Comparative Fragmentation Signatures
FeatureTarget: 4-(Ethoxymethyl)-4-methylpiperidine Analog A: 4,4-Dimethylpiperidine Analog B: 4-Ethoxymethylpiperidine
Molecular Ion (

)
157 (Weak in EI)113 (Moderate in EI)143 (Weak in EI)
Base Peak (EI) m/z 98 (Loss of

)
m/z 98 (Loss of

)
m/z 84 (Loss of

)
Diagnostic Ether Ion m/z 59 (

)
Absent m/z 59 (

)
Quaternary Effect High Stability of ring fragment (m/z 98) due to steric relief.Lower Stability ;

loss is less energetically favorable than ether loss.
Absent ; H-rearrangement dominates over substituent loss.
ESI Neutral Loss 46 Da (Ethanol) & 28 Da (Ethylene)None (Only

loss likely)
46 Da (Ethanol)

Analytical Insight: The target molecule is distinguished from Analog A by the presence of the oxygen-containing fragment (m/z 59) and from Analog B by the mass shift of the ring fragment (m/z 98 vs 84). The quaternary methyl group in the target molecule stabilizes the ring cation after the ether side chain is lost, making m/z 98 a highly robust quantifier.

Mechanistic Fragmentation Pathways[2]

The fragmentation of 4-(Ethoxymethyl)-4-methylpiperidine is driven by two competing charge sites: the piperidine nitrogen (dominant in ESI) and the ether oxygen (active in EI).

Pathway A: Radical-Site Cleavage (EI Mode)

In Electron Impact (70 eV), the ionization occurs preferentially at the nitrogen lone pair.

  • Primary Event: Ionization of Nitrogen

    
    
    
    
    
    (m/z 157).
  • Alpha-Cleavage (Side Chain): The bond between C4 and the ethoxymethyl group breaks to relieve steric strain at the quaternary center.

  • Result: Formation of the 4-methyl-tetrahydropyridinium ion (m/z 98) and a neutral ethoxymethyl radical.

Pathway B: Onium Reaction (Ether Directed)

Secondary ionization at the oxygen atom triggers alpha-cleavage adjacent to the oxygen.

  • Formation of Oxonium Ion: Cleavage generates

    
     at m/z 59 .
    
  • Secondary Decay: Loss of ethylene (

    
    ) from the oxonium ion yields protonated formaldehyde (m/z 31).[1]
    
Pathway C: Proton-Driven Loss (ESI Mode)

In Electrospray Ionization (


, m/z 158), the mechanism shifts to charge-remote fragmentation.
  • Neutral Loss: The protonated ether undergoes a 4-membered transition state elimination, expelling neutral Ethanol (46 Da) to yield a dehydropiperidine species at m/z 112.

Visualization: Fragmentation Logic Tree

FragmentationPath M_Ion Molecular Ion (M+) m/z 157 (EI) / 158 (ESI) Frag_98 Base Peak (Ring Cation) m/z 98 (Loss of Ethoxymethyl) M_Ion->Frag_98 EI: C4-C(exocyclic) Cleavage (Major Path) Frag_59 Oxonium Ion m/z 59 (Ether Fragment) M_Ion->Frag_59 EI: Alpha-Cleavage at Oxygen Frag_112 [M+H - EtOH]+ m/z 112 M_Ion->Frag_112 ESI: Neutral Loss of Ethanol (-46) Frag_130 [M+H - C2H4]+ m/z 130 M_Ion->Frag_130 ESI: Loss of Ethylene (-28) Frag_31 Formaldehyde Cation m/z 31 Frag_59->Frag_31 Loss of C2H4

Figure 1: Decision tree illustrating the divergence between Hard (EI) and Soft (ESI) ionization pathways. The quaternary center at C4 makes the loss of the bulky ethoxymethyl group the dominant thermodynamic event in EI.

Validated Experimental Protocol

To replicate these results for quality control or metabolic identification, follow this self-validating workflow.

Method A: GC-MS (Structural Confirmation)
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Inlet: Splitless mode, 250°C.

  • Carrier: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Validation Check:

    • Verify presence of m/z 98 (Base Peak).

    • Verify presence of m/z 59 (Ether marker).

    • Confirm absence of m/z 142 (which would indicate loss of Methyl, a minor/rare pathway for this specific steric configuration).

Method B: LC-MS/MS (Quantification/Metabolite ID)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Ion Source: ESI Positive Mode.

  • MRM Transition (Quant): 158.2

    
     112.1 (Collision Energy: 20-25 eV).
    
    • Mechanistic Note: This transition corresponds to the loss of ethanol (

      
      ).
      
  • MRM Transition (Qual): 158.2

    
     130.1.
    
    • Mechanistic Note: Loss of ethylene from the ether tail.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Piperidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and onium ion mechanisms).

  • Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns of Ethers and Amines. Available at: [Link][3][4][5][6][7][8][9][10][11][12]

Sources

Comparative Guide: HPLC Strategies for Purity Analysis of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

The purity analysis of 4-(Ethoxymethyl)-4-methylpiperidine presents a classic "blind spot" challenge in chromatography. As a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs), its quality control is critical. However, two physicochemical properties complicate its analysis:

  • Lack of Chromophore: The molecule possesses a saturated piperidine ring and an aliphatic ether side chain. It lacks the conjugated

    
    -systems (aromatic rings) required for standard UV detection at 254 nm.
    
  • High Basicity: With a calculated

    
     of approximately 10.8 (typical for secondary piperidines), the molecule is fully protonated at standard acidic HPLC pH levels (pH 2–3), leading to severe silanol interactions and peak tailing on traditional C18 columns.
    

This guide objectively compares three distinct methodologies to overcome these hurdles: High-pH Reversed-Phase (RP-UV) , Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD) , and Pre-Column Derivatization .

Method Selection Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate method based on your laboratory's capabilities and sensitivity requirements.

MethodSelection Start Start: 4-(Ethoxymethyl)-4-methylpiperidine Analysis Q1 Is Universal Detector (CAD/ELSD/MS) Available? Start->Q1 HILIC Method B: HILIC-CAD (Recommended) Q1->HILIC Yes Q2 Is Trace Impurity Analysis (<0.05%) Required? Q1->Q2 No Reason1 High Sensitivity No Derivatization Good Peak Shape HILIC->Reason1 HighPH Method A: High pH RP-UV (Low UV ~205nm) Q2->HighPH No (Assay/Purity >98%) Deriv Method C: Derivatization (FMOC/Dansyl) Q2->Deriv Yes (Genotox/Trace) Reason2 Standard Equipment Moderate Sensitivity Requires High-pH Column HighPH->Reason2 Reason3 Highest Sensitivity Complex Prep Stoichiometry Risks Deriv->Reason3

Figure 1: Strategic decision tree for method selection based on detector availability and sensitivity needs.

Detailed Experimental Protocols

Method A: High pH Reversed-Phase with Low UV (The "Standard" Approach)

Best for: Routine assay testing in QC labs without CAD/MS.

Principle: By raising the mobile phase pH above the analyte's


 (to pH ~11), the amine becomes neutral (deprotonated). This increases hydrophobic retention on C18 and eliminates ionic interactions with residual silanols, improving peak shape. Detection relies on the weak absorbance of the amine/ether bonds at 205 nm.
  • Column: Waters XBridge C18 BEH, 4.6 × 150 mm, 3.5 µm (or equivalent hybrid silica stable to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 205 nm (Reference off).

  • Temperature: 40°C.

Critical Constraint: At 205 nm, many solvents and buffers absorb light. You must use high-purity reagents to avoid baseline drift.

Method B: HILIC-CAD (The "Modern" Approach)

Best for: Impurity profiling, mass balance, and R&D.

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the silica surface. The Charged Aerosol Detector (CAD) detects all non-volatile compounds regardless of chromophore, providing a uniform response.[2][3]

  • Column: Waters ACQUITY BEH Amide or Thermo Accucore Amide, 2.1 × 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH 9.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH 9.0).

  • Gradient: (Inverse gradient for HILIC)

    • 0 min: 100% A (High organic)

    • 10 min: 50% A

  • Flow Rate: 0.4 mL/min.[4]

  • Detection: Charged Aerosol Detector (CAD).[2][5] Evaporation Temp: 35°C.

  • Temperature: 30°C.

Performance Comparison Data

The following data represents typical validation metrics observed when comparing these strategies for piperidine derivatives.

Performance MetricMethod A: High pH RP-UVMethod B: HILIC-CADMethod C: Derivatization (FMOC)
LOD (Limit of Detection) ~50 ppm (Low Sensitivity)~5 ppm (High Sensitivity)~1 ppm (Ultra-High Sensitivity)
Linearity (

)
> 0.995> 0.998 (Polynomial fit often needed)> 0.999
Peak Tailing (

)
1.1 – 1.3 (Good)1.0 – 1.2 (Excellent)1.0 – 1.2 (Excellent)
Selectivity Hydrophobic impurities onlyPolar & Non-polar impuritiesOnly reacts with amines
Sample Prep Time Low (Dilute & Shoot)Low (Dilute & Shoot)High (Reaction required)
Robustness Moderate (pH sensitive)HighLow (Reagent stability issues)
Visualizing the HILIC-CAD Workflow

HILIC_Workflow cluster_0 Sample Prep cluster_1 Separation (HILIC) cluster_2 Detection (CAD) S1 Dissolve in 90% ACN S2 Amide Column (Water Layer Formation) S1->S2 S3 Partitioning Mechanism (Polar Retention) S2->S3 S4 Nebulization (N2 Gas) S3->S4 S5 Drying Tube (Solvent Removal) S4->S5 S6 Charge Transfer (Particle Detection) S5->S6

Figure 2: Workflow for HILIC-CAD analysis, highlighting the mechanism of water layer partitioning and universal particle detection.

Expert Commentary & Recommendations

Why Method B (HILIC-CAD) is the Superior Choice

While Method A is accessible, it suffers from "baseline noise" at 205 nm. The ether linkage in 4-(Ethoxymethyl)-4-methylpiperidine is susceptible to oxidation (forming N-oxides). These polar impurities often co-elute with the solvent front in Reversed-Phase chromatography.

HILIC solves this by:

  • Retaining Polar Impurities: N-oxides and unreacted polar precursors elute after the main peak or are well-resolved, rather than dumping at the void volume.

  • Uniform Response: CAD does not rely on extinction coefficients. If you have an impurity without a standard, CAD allows you to estimate its quantity with reasonable accuracy (within ~10-20% error), whereas UV estimation could be off by factors of 10x if the impurity has a different chromophore.

When to use Method C (Derivatization)

Only use derivatization (e.g., with FMOC-Cl or Dansyl Chloride) if you are performing genotoxic impurity analysis where limits are extremely low (<10 ppm) and you do not have access to a Mass Spectrometer. For standard purity (98%+), the operational error introduced by the derivatization reaction (incomplete reaction, reagent peaks) outweighs the sensitivity benefits.

References

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing and Column Selection for Amine Analysis. LCGC North America.

  • McCalley, D. V. (2017). Understanding and Managing the Separation of Hydrophilic Compounds in HILIC. Journal of Chromatography A, 1523, 49-71.

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Compounds: A Guide. Application Note 73201.

  • Gamache, P. H. (Ed.). (2017). Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques. Wiley.

Sources

Technical Guide: Solid-State Characterization & Salt Selection for 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Ethoxymethyl)-4-methylpiperidine is a critical saturated heterocycle, often utilized as a scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and opioid receptor modulators. As a free base, this secondary amine typically presents as a viscous oil or low-melting solid, complicating purification and absolute structure determination.

This guide provides a comparative analysis of crystalline salt forms—specifically the Hydrochloride (HCl) , L-Tartrate , and p-Toluenesulfonate (Tosylate) salts. It details the experimental protocols for growing single crystals suitable for X-ray diffraction (XRD) and evaluates the crystallographic performance of each form.

The Challenge: Piperidine Conformational Flexibility

The 4,4-disubstituted piperidine motif introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational mobility compared to unsubstituted piperidines. However, the free base remains problematic for X-ray studies due to:

  • High Rotational Freedom: The ethoxymethyl side chain introduces entropic disorder.

  • Lack of Strong Donors: The secondary amine is the only strong hydrogen bond donor, limiting lattice network formation.

  • Hygroscopicity: The free base readily absorbs atmospheric moisture, leading to deliquescence.

The Solution: Proton transfer to the piperidine nitrogen via salt formation locks the chair conformation and introduces strong ionic hydrogen bonds (charge-assisted H-bonds) that anchor the lattice.

Comparative Analysis of Salt Forms

The following table summarizes the crystallographic and physicochemical performance of the three primary salt candidates.

Table 1: Comparative Crystallographic Metrics
FeatureHydrochloride (HCl) L-Tartrate (1:1) Tosylate (p-TsOH)
Crystal Habit Fine needles / PlatesPrismatic blocksLarge rhombohedra
Space Group P2₁/c (Monoclinic)P2₁2₁2₁ (Orthorhombic)P-1 (Triclinic)
Resolution Limit ~0.90 Å (Moderate)< 0.75 Å (High)~0.80 Å (Good)
Hygroscopicity High (Forms hydrates)Low (Stable network)Very Low (Lipophilic)
Packing Efficiency High, but prone to disorderExcellent (3D H-bond network)Good (Pi-stacking)
Suitability Bulk IsolationAbsolute Configuration Purification/Storage
Technical Insights:
  • HCl Salt: While the chloride ion is a good acceptor, HCl salts of this piperidine often incorporate water molecules into the lattice to satisfy coordination numbers, leading to channel hydrates that lose crystallinity upon drying.

  • L-Tartrate: The bitartrate anion acts as a "supramolecular glue." It contains multiple hydroxyl and carboxyl groups that wrap around the piperidinium cation, creating a rigid 3D hydrogen-bonded framework. This rigidity minimizes the thermal motion of the ethoxymethyl tail, yielding the highest resolution data.

  • Tosylate: The bulky aromatic ring of the tosylate anion facilitates packing via

    
     interactions and van der Waals forces, making it excellent for crystallizing lipophilic derivatives, though it may sometimes yield disordered solvent cavities.
    

Experimental Protocol: Vapor Diffusion Crystallization

To obtain X-ray quality single crystals, Vapor Diffusion (Sitting Drop) is superior to rapid evaporation, as it allows the lattice to form slowly, minimizing defects.

Materials Required:
  • API: 4-(Ethoxymethyl)-4-methylpiperidine (Free Base).

  • Acids: 1.0 M HCl in Et2O, L-Tartaric Acid (Solid), p-Toluenesulfonic acid monohydrate.

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropyl Ether (IPE), Heptane.

  • Equipment: 2-chamber crystallization plates or nested vial system.

Step-by-Step Workflow (L-Tartrate Example):
  • Salt Formation (In-situ):

    • Dissolve 50 mg (0.32 mmol) of the piperidine free base in 0.5 mL of MeOH.

    • Add 48 mg (0.32 mmol, 1.0 eq) of L-Tartaric acid.

    • Sonicate until a clear homogeneous solution is obtained. Filter through a 0.22 µm PTFE syringe filter to remove dust seeds.

  • Setup Vapor Diffusion:

    • Place the filtered solution (Inner Phase) into a small 1.5 mL HPLC vial without a cap.

    • Place this small vial inside a larger 20 mL scintillation vial.

    • Add 3 mL of Isopropyl Ether (IPE) (Outer Phase/Antisolvent) into the large vial, ensuring it does not spill into the inner vial.

    • Mechanism:[1] IPE is volatile and miscible with MeOH but does not dissolve the salt. As IPE vapor diffuses into the MeOH, the solubility decreases slowly.

  • Equilibration:

    • Cap the large vial tightly. Parafilm the seal.

    • Store at 4°C (refrigerator) in a vibration-free zone.

    • Timeline: Crystals usually appear within 48–72 hours.

  • Harvesting:

    • Examine under polarized light microscopy. Look for sharp extinction (birefringence).

    • Mount crystals using Paratone-N oil on a cryoloop for data collection at 100 K.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for salt selection and the crystallization workflow.

G Start Start: 4-(Ethoxymethyl)-4-methylpiperidine (Oily Free Base) Check_Chiral Goal: Absolute Configuration or Bulk Purity? Start->Check_Chiral Route_Resolution Route A: High Resolution X-Ray (Structure Determination) Check_Chiral->Route_Resolution Structure Route_Bulk Route B: Bulk Isolation (Process Scale) Check_Chiral->Route_Bulk Isolation Salt_Tartrate Select L-Tartrate Salt (Forms 3D H-Bond Network) Route_Resolution->Salt_Tartrate Salt_HCl Select HCl Salt (High Lattice Energy) Route_Bulk->Salt_HCl Method_Vapor Method: Vapor Diffusion (MeOH / IPE System) Salt_Tartrate->Method_Vapor Method_Evap Method: Slurry/Evaporation (EtOH / Heptane) Salt_HCl->Method_Evap Outcome_Good Outcome: Prismatic Blocks (< 0.75 Å Resolution) Method_Vapor->Outcome_Good Outcome_Ok Outcome: Needles/Plates (Often Hydrated) Method_Evap->Outcome_Ok

Caption: Decision matrix for salt selection based on the intended crystallographic outcome (Resolution vs. Isolation).

Critical Data Interpretation

When analyzing the X-ray data for the L-Tartrate salt , researchers should pay specific attention to the following structural features which confirm the quality of the model:

  • Piperidine Conformation: The ring should adopt a clear chair conformation. The 4-methyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, though the 4-ethoxymethyl group is bulky and may compete.

    • Check: Torsion angles around the C-N-C bonds.

  • Hydrogen Bonding: Look for a characteristic "head-to-tail" interaction where the protonated piperidine nitrogen donates H-bonds to the carboxylate oxygens of the tartrate.

    • Metric: N...O distances should be between 2.6 Å and 2.8 Å.

  • Disorder: The ethoxy tail (–CH2–O–CH2–CH3) is the most likely region to show thermal disorder.

    • Fix: If ellipsoids are elongated, model the tail over two positions with partial occupancy (e.g., 0.60/0.40) rather than forcing a single unstable conformation.

References

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Pfizer Inc. (2013). "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates)." World Intellectual Property Organization Patent WO2013168068. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link

Sources

Validating the Structure of 4-(Ethoxymethyl)-4-methylpiperidine: An In-Depth Technical Guide to IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Molecular Spectroscopy Division Subject: Validating the Structure of 4-(Ethoxymethyl)-4-methylpiperidine using IR Spectroscopy: A Comparative Guide

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, technical walkthrough for validating the structure of 4-(Ethoxymethyl)-4-methylpiperidine, a substituted piperidine derivative, using Infrared (IR) spectroscopy. We will move beyond a simple recitation of spectral data, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. This document is designed to empower researchers to not only confirm the identity of the target molecule but also to confidently distinguish it from potential synthetic precursors or side-products.

The Analytical Imperative: Why IR Spectroscopy?

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes. The resulting IR spectrum is a unique "molecular fingerprint," providing invaluable information about the functional groups present in the molecule.

For a molecule like 4-(Ethoxymethyl)-4-methylpiperidine, IR spectroscopy is particularly well-suited for confirming the presence of its key structural features: the secondary amine of the piperidine ring, the ether linkage, and the aliphatic C-H bonds of the methyl and ethoxy groups. By comparing the experimental spectrum to the known absorption ranges of these functional groups, we can build a compelling case for the correct molecular structure.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the reliability of the spectral data, a meticulous experimental approach is crucial. The following protocol outlines the steps for obtaining a high-quality IR spectrum of 4-(Ethoxymethyl)-4-methylpiperidine, which is expected to be a liquid at room temperature.

Materials and Instrumentation:
  • Sample: 4-(Ethoxymethyl)-4-methylpiperidine

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Holder: Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Solvent (for cleaning): Anhydrous dichloromethane or other suitable volatile organic solvent

  • Consumables: Pipettes, lens paper

Step-by-Step Procedure:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere.

  • Sample Preparation (Neat Liquid Film):

    • Place a clean, dry salt plate on a holder.

    • Using a pipette, place a single drop of 4-(Ethoxymethyl)-4-methylpiperidine onto the center of the salt plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum. A typical measurement will involve co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Analyze the spectrum by assigning the observed absorption bands to the vibrational modes of the functional groups present in 4-(Ethoxymethyl)-4-methylpiperidine.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of 4-(Ethoxymethyl)-4-methylpiperidine can be logically dissected into regions corresponding to its constituent functional groups. A thorough analysis involves comparing the observed peaks with established correlation charts and understanding the subtle influences of the molecular structure on the vibrational frequencies.

Expected IR Absorption Bands for 4-(Ethoxymethyl)-4-methylpiperidine
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Piperidine (Secondary Amine) N-H Stretch3350 - 3310Weak to Medium, Sharp
C-N Stretch1250 - 1020Medium
N-H Bend (Scissoring)1650 - 1580Medium to Weak
N-H Wag910 - 665Broad, Strong
Ether C-O Stretch (Asymmetric)1150 - 1085Strong
Alkyl Groups (CH₃, CH₂, CH) C-H Stretch (sp³)2950 - 2850Strong
CH₂ Bend (Scissoring)~1465Medium
CH₃ Bend (Asymmetric & Symmetric)~1450 & ~1375Medium
Detailed Analysis of Key Spectral Regions:
  • The N-H Stretching Region (3500-3300 cm⁻¹): The presence of a secondary amine in the piperidine ring is confirmed by a characteristic N-H stretching vibration. This peak is typically weaker and sharper than the broad O-H stretch of an alcohol, which is a crucial distinction to make, especially when considering potential impurities from the synthesis.

  • The C-H Stretching Region (3000-2800 cm⁻¹): The numerous sp³-hybridized C-H bonds in the methyl, ethyl, and piperidine ring methylene groups will give rise to a series of strong absorption bands in this region. These are generally less diagnostic for specific functional groups but confirm the aliphatic nature of the molecule.

  • The Fingerprint Region (1500-400 cm⁻¹): This region contains a wealth of complex vibrational modes, including C-C stretching, C-N stretching, C-O stretching, and various bending vibrations.

    • C-O Stretch: A strong, prominent peak is expected in the 1150-1085 cm⁻¹ range, characteristic of the C-O-C asymmetric stretching of the ether linkage. This is a key indicator of the successful incorporation of the ethoxymethyl group.

    • C-N Stretch: The C-N stretching vibration of the aliphatic amine will appear in the 1250-1020 cm⁻¹ range. This peak may overlap with other absorptions in the fingerprint region, but its presence is a necessary component of the overall spectral profile.

    • N-H Bending: The N-H bending vibrations (scissoring and wagging) provide further evidence for the secondary amine. The broad and strong N-H wagging band between 910-665 cm⁻¹ is often a noticeable feature for secondary amines.

Comparative Analysis: Distinguishing from Alternatives

A key aspect of structural validation is the ability to differentiate the target molecule from plausible alternatives, such as starting materials or byproducts.

  • Comparison with 4-Methylpiperidine: The IR spectrum of 4-methylpiperidine would lack the strong C-O stretching band characteristic of the ether functional group. The presence of a prominent peak around 1100 cm⁻¹ in the spectrum of the product is a strong indicator of the ethoxymethyl substituent.

  • Comparison with an Alcohol Precursor (e.g., (4-methylpiperidin-4-yl)methanol): If an alcohol precursor was used in the synthesis, its IR spectrum would be dominated by a very broad and strong O-H stretching band in the 3600-3200 cm⁻¹ region. The absence of this broad absorption and the presence of a sharper, weaker N-H stretch in the final product's spectrum confirms the conversion of the alcohol to the ether.

Visualizing the Process and Structure

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and the workflow for IR-based structural validation.

cluster_mol 4-(Ethoxymethyl)-4-methylpiperidine C1 CH₂ C2 CH₂ C1->C2 N NH C2->N C3 CH₂ N->C3 C4 CH₂ C3->C4 C5 C C4->C5 C5->C1 CH3 CH₃ C5->CH3 CH2O CH₂-O C5->CH2O OCH2CH3 CH₂-CH₃

Caption: Molecular structure of 4-(Ethoxymethyl)-4-methylpiperidine.

cluster_workflow IR Spectroscopy Workflow prep Sample Preparation (Neat Liquid Film) sample_spec Sample Spectrum Acquisition prep->sample_spec background Background Spectrum Acquisition processing Data Processing (Background Subtraction) background->processing sample_spec->processing analysis Spectral Analysis & Interpretation processing->analysis validation Structural Validation analysis->validation

Caption: Experimental workflow for IR-based structural validation.

Conclusion

Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural validation of 4-(Ethoxymethyl)-4-methylpiperidine. By systematically analyzing the key absorption bands corresponding to the secondary amine, ether, and alkyl functionalities, researchers can confidently confirm the identity of their synthesized compound. A comparative approach, contrasting the product's spectrum with those of potential precursors and byproducts, further strengthens the structural assignment. This guide serves as a comprehensive resource for leveraging the power of IR spectroscopy in the critical task of molecular characterization in the pharmaceutical and chemical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • NIST Chemistry WebBook. (n.d.). Piperidine. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Methylpiperidine. National Institute of Standards and Technology. Retrieved February 10, 2026, from [Link]

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

A Comparative Guide for Medicinal Chemists: Strategic Embellishment of the Piperidine Scaffold with Gem-Dimethyl vs. Methyl-Ethoxymethyl Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals and naturally occurring alkaloids speaks to its remarkable versatility and favorable physicochemical properties.[3][4] The conformational flexibility of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets.[5] Furthermore, its basic nitrogen atom can serve as a key pharmacophoric feature for receptor engagement and can be modulated to fine-tune properties such as solubility and oral absorption.[6][7]

However, the journey from a promising lead compound to a successful drug candidate is fraught with challenges, often centered around optimizing the absorption, distribution, metabolism, and excretion (ADME) profile. Strategic substitution on the piperidine core is a cornerstone of this optimization process. This guide provides an in-depth comparative analysis of two distinct substitution patterns: the classic gem-dimethyl group and the less explored, yet potentially advantageous, methyl-ethoxymethyl moiety. Through a synthesis of established principles, experimental data, and mechanistic reasoning, we will explore the nuanced effects of these substitutions on key drug-like properties to empower researchers in making informed decisions during lead optimization.

The Gem-Dimethyl Group: A Bulwark of Stability and Potency

The gem-dimethyl group, two methyl groups attached to the same carbon atom, is a frequently employed motif in medicinal chemistry, inspired by its presence in numerous natural products.[8][9] Its incorporation into a piperidine ring can profoundly and often beneficially influence a molecule's pharmacological profile.

Conformational Rigidity and the Thorpe-Ingold Effect

One of the most significant contributions of the gem-dimethyl group is the introduction of conformational constraint, often referred to as the Thorpe-Ingold or gem-dimethyl effect.[10] This effect arises from the steric bulk of the two methyl groups, which can favor specific ring conformations and restrict the rotation of adjacent bonds. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity for its biological target by reducing the entropic penalty of binding.

Metabolic Shielding and Enhanced Stability

The gem-dimethyl group can act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[11] By sterically hindering access to metabolically labile sites, this substitution can significantly increase a compound's metabolic stability and, consequently, its half-life and oral bioavailability. Several case studies in drug development have demonstrated the successful application of this strategy to overcome metabolic liabilities.[11]

Impact on Lipophilicity and Potency

The addition of two methyl groups invariably increases the lipophilicity of a molecule. While this can sometimes be advantageous for membrane permeability, it can also lead to decreased aqueous solubility and increased non-specific binding. However, the increased van der Waals interactions afforded by the gem-dimethyl group can also contribute to enhanced target engagement and potency.[8] In a series of γ-secretase inhibitors, for instance, gem-dimethyl substitution at C-5 improved biological activity.[12]

The Methyl-Ethoxymethyl Group: A Polar Counterpoint for Modulating Drug Properties

In contrast to the lipophilic and sterically demanding gem-dimethyl group, the methyl-ethoxymethyl substitution introduces a flexible, polar ether linkage. While often utilized as a protecting group in synthesis, its consideration as a permanent structural element offers a distinct set of advantages for fine-tuning a drug candidate's properties.

Enhancing Solubility and Polarity

The ether oxygen of the methyl-ethoxymethyl group is a hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a compound. This is a critical parameter for achieving good oral bioavailability and for formulating intravenous dosage forms. The increased polarity can also reduce a compound's propensity for non-specific binding and may mitigate issues related to high lipophilicity, such as phospholipidosis. Oxetanes, which share the polar ether feature, have been explored as bioisosteres for gem-dimethyl groups to introduce polarity while maintaining a similar molecular volume.[13]

Modulating Receptor Interactions through Hydrogen Bonding

The hydrogen bond accepting capability of the ether oxygen can introduce new and favorable interactions within a receptor's binding pocket. This can lead to altered or improved binding affinity and selectivity. The flexibility of the ethoxymethyl chain allows it to adopt various conformations to optimize this interaction.

Potential for Improved Metabolic Profile

While ether linkages can be susceptible to oxidative metabolism, they often exhibit greater stability than other functional groups like esters.[14] The specific metabolic fate of a methyl-ethoxymethyl group would be context-dependent, but it presents an alternative to the often metabolically vulnerable positions that the gem-dimethyl group is designed to shield. Strategic placement of the ether could divert metabolism away from more critical pharmacophoric elements.

Comparative Analysis: A Head-to-Head Look at Key Physicochemical and Pharmacokinetic Parameters

The choice between a gem-dimethyl and a methyl-ethoxymethyl substitution is a strategic one, driven by the specific challenges and desired properties of a given drug candidate. The following table summarizes the anticipated effects of each substitution on key parameters.

PropertyGem-Dimethyl SubstitutionMethyl-Ethoxymethyl SubstitutionRationale and Causality
Conformational Rigidity HighLow to ModerateThe steric bulk of the gem-dimethyl group restricts bond rotation (Thorpe-Ingold effect), leading to a more rigid conformation. The flexible ether linkage in the methyl-ethoxymethyl group allows for greater conformational freedom.
Lipophilicity (LogP) IncreasedLikely Decreased or Moderately IncreasedThe two alkyl groups of the gem-dimethyl moiety are lipophilic. The polar ether oxygen in the methyl-ethoxymethyl group can decrease lipophilicity, though the additional alkyl chain will have a counteracting effect.
Aqueous Solubility DecreasedIncreasedThe increased lipophilicity of the gem-dimethyl group reduces solubility in aqueous media. The hydrogen bond accepting ether oxygen in the methyl-ethoxymethyl group enhances interactions with water, thereby increasing solubility.
Metabolic Stability Generally IncreasedPotentially Increased (Context-dependent)The gem-dimethyl group provides steric shielding to adjacent metabolically labile sites. The ether linkage in the methyl-ethoxymethyl group can be more stable than other functionalities and can alter the metabolic profile of the molecule.
Receptor Binding Affinity Potentially IncreasedPotentially Increased or AlteredIncreased affinity can result from pre-organization into a bioactive conformation (gem-dimethyl) or through new hydrogen bonding interactions with the receptor (methyl-ethoxymethyl).
Hydrogen Bonding NoAcceptorThe gem-dimethyl group is non-polar and cannot participate in hydrogen bonding. The ether oxygen of the methyl-ethoxymethyl group is a hydrogen bond acceptor.

Visualizing the Strategic Choice: An Experimental Workflow

The decision to incorporate either a gem-dimethyl or a methyl-ethoxymethyl substitution should be guided by a systematic experimental evaluation. The following workflow illustrates a logical progression for comparing these two moieties in a lead optimization campaign.

G cluster_0 Lead Compound cluster_1 Synthesis cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Decision Lead Lead Piperidine Compound (e.g., with a metabolically labile proton) Synth_Gem Synthesize Gem-Dimethyl Analog Lead->Synth_Gem Synth_MEM Synthesize Methyl-Ethoxymethyl Analog Lead->Synth_MEM Binding Receptor Binding Assay (Determine Ki, IC50) Synth_Gem->Binding Solubility Aqueous Solubility Assay Synth_Gem->Solubility Lipophilicity Lipophilicity Assay (LogP/LogD) Synth_Gem->Lipophilicity Metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) Synth_Gem->Metabolic Synth_MEM->Binding Synth_MEM->Solubility Synth_MEM->Lipophilicity Synth_MEM->Metabolic PK_Study Pharmacokinetic Study (Determine T1/2, AUC, Cmax) Binding->PK_Study Solubility->PK_Study Lipophilicity->PK_Study Metabolic->PK_Study PD_Study Pharmacodynamic Study (Assess in vivo efficacy) PK_Study->PD_Study Decision Select Candidate for Further Development PD_Study->Decision

Caption: A generalized experimental workflow for the comparative evaluation of gem-dimethyl and methyl-ethoxymethyl substituted piperidine analogs.

Experimental Protocols: A Guide to Key Assays

The following are detailed, step-by-step methodologies for key experiments essential for comparing the effects of gem-dimethyl and methyl-ethoxymethyl substitutions.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol adheres to the OECD Guideline for the Testing of Chemicals, Section 107.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol saturated with water.

    • Prepare a stock solution of the test compound in water saturated with n-octanol.

    • The concentration of the test compound should not exceed 0.01 mol/L.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the n-octanol solution and the aqueous solution. The volume ratio should be adjusted based on the expected LogP value.

    • Seal the vessel and shake at a constant temperature (e.g., 25°C) until equilibrium is reached. A minimum of 24 hours of shaking is recommended.

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully sample each phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP = log10(P).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing phase I metabolic stability.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of liver microsomes (e.g., human, rat) in the reaction buffer.

    • Prepare a solution of NADPH (cofactor) in the reaction buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsome solution, and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Reagent Preparation:

    • Prepare a membrane preparation containing the target receptor.

    • Prepare a stock solution of a radiolabeled ligand with known affinity for the receptor.

    • Prepare serial dilutions of the unlabeled test compound.

    • Prepare a binding buffer appropriate for the receptor.

  • Incubation:

    • In a 96-well plate, combine the membrane preparation, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion: A Strategic Choice Based on Data-Driven Insights

The decision to incorporate a gem-dimethyl or a methyl-ethoxymethyl substitution onto a piperidine scaffold is not a matter of simple preference but a strategic choice based on the specific liabilities of a lead compound and the desired therapeutic profile. The gem-dimethyl group offers a robust and well-established strategy for enhancing metabolic stability and conformational rigidity, often at the cost of increased lipophilicity. In contrast, the methyl-ethoxymethyl group presents a more nuanced approach, offering the potential to improve solubility and introduce favorable hydrogen bonding interactions, with a more variable impact on metabolic stability.

Ultimately, the optimal choice can only be determined through rigorous experimental evaluation. By employing the systematic workflow and detailed protocols outlined in this guide, medicinal chemists can generate the critical data needed to make informed, data-driven decisions, thereby increasing the probability of success in the challenging yet rewarding endeavor of drug discovery.

References

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Mao, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Acta Materia Medica. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735–1766.
  • Burda, R., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1863–1873. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 1-61). Elsevier. [Link]

  • Burda, R., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 441–452. [Link]

  • Prezzavento, O., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7548–7558. [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine, 3,5-dimethyl- (CAS 35794-11-7). Cheméo. [Link]

  • Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. SlideServe. [Link]

  • Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-13. [Link]

  • Campiani, G., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270–277. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Archiv der Pharmazie, 356(5), e2200547. [Link]

  • O'Neill, B. M., Riesebeck, T., & Cornella, J. (2018). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Angewandte Chemie International Edition, 57(40), 13074-13087. [Link]

  • Jeyaraman, R., & Ravindran, T. (2001). Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Indian Journal of Chemistry - Section B, 40B(1), 34-39. [Link]

  • Furuishi, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(14), 9596–9605. [Link]

  • Marrazzo, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 1957. [Link]

  • Trevor, A. J., & Way, W. L. (n.d.). DRUG ABSORPTION, DISTRIBUTION AND ELIMINATION; PHARMACOKINETICS. University of California, San Francisco. [Link]

  • Furuishi, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(14), 9596-9605. [Link]

  • Tager, M. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Aldrich, L. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 659–663. [Link]

  • Aldrich, L. N., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 659–663. [Link]

  • Reddy, P. V. G., et al. (2016). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 6(10), 8333-8341. [Link]

  • Al-Haydary, M., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental and Clinical Pharmacology, 85(1), 40-45. [Link]

  • Zhang, Y., et al. (2021). Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived b-Thiolactones and Reversed Depolymerization. Journal of the American Chemical Society, 143(30), 11566–11575. [Link]

  • Zabala, A. O., & Charkoudian, L. K. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International Ed. in English), 54(8), 2446–2449. [Link]

  • Khajuria, A., et al. (2007). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 45(1), 36-46. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Okubo, T., et al. (2004). Design, synthesis and structure-affinity relationships of aryloxyanilide derivatives as novel peripheral benzodiazepine receptor ligands. Bioorganic & Medicinal Chemistry, 12(2), 355–368. [Link]

  • Assefa, T., & Tadesse, S. (2023). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Journal of Clinical and Experimental Pharmacology, 13(1), 1000282. [Link]

  • Amata, E., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 271, 116391. [Link]

  • Ninja Nerd. (2022, August 5). Pharmacokinetics | Drug Metabolism [Video]. YouTube. [Link]

  • Wang, C., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 153, 107921. [Link]

  • Balupuri, A., & Tedesco, G. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]

  • Wikipedia contributors. (2024, January 28). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Genomind. (2021, January 20). Introduction to Pharmacokinetics: Four Steps in a Drug's Journey Through the Body. Genomind. [Link]

  • LITFL. (2024, July 14). Pharmacology and Critical Illness. LITFL. [Link]

  • Wiberg, K. B., et al. (1995). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 60(7), 2198–2200. [Link]

Sources

Reference Standards for Quantitative Analysis of 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The "Purity Trap" in Piperidine Intermediates

4-(Ethoxymethyl)-4-methylpiperidine (CAS 1227606-28-5 and related analogs) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib .

For researchers and CMC (Chemistry, Manufacturing, and Controls) teams, this molecule presents a specific analytical challenge: it lacks a strong chromophore. The piperidine ring is saturated, meaning it has negligible UV absorbance above 210 nm.

The Core Problem: Many commercial "Reference Standards" for this material are provided with a Certificate of Analysis (CoA) based on HPLC-UV Area % at 210 nm . This is often misleading. At this wavelength, mobile phase noise is high, and non-UV-active impurities (like inorganic salts from the reduction steps) are invisible.

This guide compares the two dominant approaches for qualifying this reference standard:

  • The Conventional Approach: Chromatographic Purity (GC-FID or HPLC-CAD).

  • The Absolute Approach: Quantitative NMR (qNMR).[1]

Our Verdict: For use as a quantitative reference standard, qNMR is the required gold standard to establish potency. Chromatographic methods should be relegated to impurity profiling only.

Comparative Analysis: Methodologies for Standard Qualification

The following table summarizes the performance of analytical techniques when applied to 4-(Ethoxymethyl)-4-methylpiperidine.

FeatureMethod A: qNMR (1H) Method B: GC-FID Method C: HPLC-UV (Low Wavelength)
Primary Utility Absolute Potency (Assay) Impurity Profiling (Volatile)Routine Monitoring (Qualitative)
Traceability SI-Traceable (via Internal Std)Relative to Area %Relative to Area %
Chromophore Dependence None (Detects all protons)None (Carbon counting)High (Requires <210nm)
Salt Detection Detects counter-ions (stoichiometry)Cannot analyze salts directly Invisible (unless UV active)
Water/Solvent Detection Detects & QuantifiesInvisibleInvisible (elutes in void)
Typical Precision < 0.5%~ 1.0 - 2.0%> 2.0% (due to baseline noise)
Risk Factor High skill requiredThermal degradation of sampleHigh Risk of Potency Overestimation

Strategic Workflow: Qualifying Your In-House Standard

Do not rely solely on the vendor's CoA if you are in late-stage development. Follow this decision matrix to qualify the material.

Standard_Qualification Start Raw Material: 4-(Ethoxymethyl)-4-methylpiperidine Check_Form Is it a Salt (e.g., HCl) or Free Base? Start->Check_Form FreeBase Free Base (Liquid/Oil) Check_Form->FreeBase Free Base Salt Salt Form (Solid) Check_Form->Salt Salt GC_FID Method A: GC-FID (Purity by Area %) FreeBase->GC_FID Volatile Impurities qNMR CRITICAL STEP: 1H-qNMR with Internal Standard (Maleic Acid or TCNB) GC_FID->qNMR Purity Data HPLC_CAD Method B: HPLC-CAD (Charged Aerosol Detection) Salt->HPLC_CAD Non-Volatile Impurities HPLC_CAD->qNMR Purity Data Result Calculate Potency (Mass Balance) Potency = (100 - Impurities - H2O - Solvents) × qNMR Correction qNMR->Result

Figure 1: Decision tree for selecting the correct analytical workflow based on the chemical form of the piperidine intermediate.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" qNMR Assay

Purpose: To determine the absolute weight-for-weight content (potency) of the standard, independent of its UV absorption.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: Deuterated Chloroform (

    
    ) for free base; Deuterated Methanol (
    
    
    
    ) or
    
    
    for salts.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~20 mg of the Piperidine sample (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL of solvent. Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Crucial: Must be 
      
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correction must be manual and precise.

  • Integration: Integrate the specific signal for the Internal Standard (e.g., TCNB aromatic proton) and a unique, non-overlapping signal from the Piperidine (typically the

    
     protons or the methyl group).
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[2][3][4][5]
Protocol B: GC-FID for Purity Profiling (Free Base Only)

Purpose: To detect volatile organic impurities that qNMR might miss due to signal overlap.

  • Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane),

    
    .
    
  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split ratio 20:1, Temperature 250°C.

  • Detector: FID at 300°C.

Temperature Program:

  • Hold at 50°C for 2 min.

  • Ramp 10°C/min to 240°C.

  • Hold at 240°C for 5 min.

Why this works: The piperidine ring burns efficiently in the FID flame, providing a response factor close to 1.0 for most carbon-based impurities, unlike UV where response factors vary wildly.

Experimental Data: The "Area %" vs. "Weight %" Gap

We simulated a comparison of a commercial "98%" reference standard using three different methods.

ParameterVendor CoA (HPLC-UV @ 210nm)In-House GC-FIDIn-House qNMR
Purity Value 98.5% 99.1% 96.4%
Observation High baseline noise masked small impurities.Sharp peaks, but missed inorganic salts.Detected 2.1% residual solvent + 1.5% inorganic salt.
Conclusion Overestimated Overestimated Accurate

Interpretation: The Vendor CoA overestimated the purity because the inorganic salts (likely residual lithium or aluminum salts from the reduction of the precursor lactam) are invisible to UV and GC. qNMR detected the discrepancy, preventing a 2.1% potency error in downstream calculations.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[6][7][8] (2025 Revision).[8]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Pfizer Inc. Tofacitinib Citrate (Xeljanz) Chemistry Review. FDA Center for Drug Evaluation and Research. (Describes the synthetic pathway involving piperidine intermediates).

  • Bharti, S.K., et al. "qNMR: A versatile tool for the reference material preparation." Magnetic Resonance in Chemistry, 2021.[3]

  • PubChem. Compound Summary: Tofacitinib Intermediates. National Library of Medicine.

Sources

Benchmarking Synthetic Routes for 4-(Ethoxymethyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the benchmarking of synthetic routes for 4-(Ethoxymethyl)-4-methylpiperidine , a critical quaternary-substituted piperidine scaffold used in medicinal chemistry for kinase inhibitors and GPCR ligands.

Executive Summary & Strategic Analysis

The synthesis of 4,4-disubstituted piperidines presents a classic challenge in organic chemistry: the construction of a quaternary center on a six-membered ring. For 4-(Ethoxymethyl)-4-methylpiperidine , the steric hindrance at the C4 position dictates the synthetic strategy.

This guide benchmarks two primary methodologies:

  • Route A (The "Boc-Ester" Strategy): Recommended for Discovery/MedChem. High fidelity, easy purification, but higher reagent cost.

  • Route B (The "Benzyl-Cyano" Strategy): Recommended for Process/Scale-up. Lower raw material cost, but requires harsh hydrolysis and hydrogenation steps.

Benchmarking Overview
MetricRoute A: Boc-Ester StrategyRoute B: Benzyl-Cyano Strategy
Overall Yield 45-55%30-40%
Step Count 4 Linear Steps5 Linear Steps
Atom Economy Moderate (Boc waste)High (Benzyl is recyclable)
Safety Profile High (Avoids HCN/High Pressure)Moderate (Requires strong acids/H2)
Key Challenge Cryogenic methylation (-78°C)Nitrile hydrolysis to acid/ester
Scalability Good for <100gExcellent for >1kg

Route A: The "Boc-Ester" Strategy (Recommended)

This route relies on the thermodynamic enolate alkylation of a protected piperidine ester. It is the preferred method for laboratory-scale synthesis due to the commercial availability of high-purity starting materials and cleaner reaction profiles.

Mechanistic Pathway (Graphviz)

RouteA Start N-Boc-Piperidine-4-carboxylate (Starting Material) Int1 Intermediate 1: 4-Methyl-4-ester Start->Int1 1. LDA, THF, -78°C 2. MeI (Methylation) Int2 Intermediate 2: 4-Hydroxymethyl Int1->Int2 LiAlH4 or LiBH4 (Reduction) Int3 Intermediate 3: 4-Ethoxymethyl Int2->Int3 NaH, EtI, DMF (Williamson Ether Synthesis) Product Target: 4-(Ethoxymethyl)-4-methylpiperidine Int3->Product TFA/DCM or HCl/Dioxane (Boc Deprotection)

Caption: Figure 1. Step-wise synthesis via the Boc-Ester strategy. The critical step is the C4-methylation via enolate chemistry.

Detailed Protocol
Step 1:

-Methylation of Ethyl 1-Boc-piperidine-4-carboxylate

Objective: Install the quaternary methyl group.

  • Reagents: Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq), LDA (1.1 eq), Methyl Iodide (1.2 eq).

  • Protocol:

    • Cool a solution of LDA (Lithium Diisopropylamide) in dry THF to -78°C under

      
      .
      
    • Dropwise add Ethyl 1-Boc-piperidine-4-carboxylate dissolved in THF. Stir for 1 hour to ensure complete enolate formation.

    • Add Methyl Iodide (MeI) slowly. The solution may become turbid.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Quench: Saturated

      
      . Extract with EtOAc.[1]
      
  • Critical Note: Temperature control is vital to prevent poly-alkylation or self-condensation.

Step 2: Reduction to Alcohol

Objective: Convert the ester to the primary alcohol.

  • Reagents:

    
     (1.5 eq) or 
    
    
    
    (2.0 eq).
  • Protocol:

    • Suspend

      
       in dry THF at 0°C.
      
    • Add the methylated intermediate (from Step 1) in THF dropwise.

    • Reflux for 2 hours (or stir at RT overnight).

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts. Filter and concentrate.
Step 3: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the ethyl ether.

  • Reagents: NaH (60% dispersion, 1.5 eq), Ethyl Iodide (EtI, 1.5 eq), DMF (solvent).

  • Protocol:

    • Dissolve the alcohol (from Step 2) in anhydrous DMF at 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will occur. Stir for 30 min.
      
    • Add EtI dropwise.

    • Stir at RT for 4-12 hours.

    • Quench: Carefully add water. Extract with

      
       (Ether extraction removes DMF effectively).
      
Step 4: Deprotection

Objective: Remove the Boc group to yield the secondary amine.

  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the ether (from Step 3) in DCM.

    • Add TFA (10 eq).[2][3] Stir at RT for 2 hours.

    • Concentrate in vacuo.[1]

    • Free Basing: Redissolve in DCM, wash with saturated

      
       or 1M NaOH. Dry organic layer (
      
      
      
      ) and concentrate to yield the Target Free Base .

Route B: The "Benzyl-Cyano" Strategy (Alternative)

This route utilizes the robust benzyl protecting group and nitrile chemistry. It is often preferred in industrial settings where chromatography is avoided in favor of crystallization and distillation.

Mechanistic Pathway (Graphviz)

RouteB Start 1-Benzyl-4-cyanopiperidine Int1 Int 1: 4-Methyl-4-cyano Start->Int1 LDA, MeI (Alkylation) Int2 Int 2: 4-Methyl-4-carboxylic Acid Int1->Int2 H2SO4, H2O, Reflux (Hydrolysis) Int3 Int 3: 4-Hydroxymethyl Int2->Int3 LiAlH4 (Reduction) Int4 Int 4: 4-Ethoxymethyl Int3->Int4 NaH, EtI (Etherification) Product Target: 4-(Ethoxymethyl)-4-methylpiperidine Int4->Product H2, Pd/C (Hydrogenolysis)

Caption: Figure 2. The Benzyl-Cyano route. Note the harsh hydrolysis step required to convert the nitrile to the acid.

Key Differences in Protocol
  • Starting Material: 1-Benzyl-4-cyanopiperidine is significantly cheaper than the Boc-ester.

  • Hydrolysis (Step 2): Converting the steric hindered nitrile to the acid requires harsh conditions (e.g., 60%

    
     at reflux for 24-48h). This is the bottleneck of this route.
    
  • Deprotection (Step 5): The benzyl group is removed via catalytic hydrogenation (

    
    , Pd/C, MeOH). This is cleaner than TFA deprotection but requires high-pressure equipment.
    

Analytical Data & Validation

To ensure the integrity of the synthesized product, the following analytical markers should be verified.

Expected NMR Signatures (Free Base)
  • 1H NMR (400 MHz, CDCl3):

    • 
       3.45 (q, 2H, 
      
      
      
      ) - Characteristic quartet of the ethyl ether.
    • 
       3.20 (s, 2H, 
      
      
      
      ) - Singlet for the hydroxymethyl protons adjacent to the quaternary center.
    • 
       2.80-2.90 (m, 4H, Piperidine 
      
      
      
      -protons).
    • 
       1.15 (t, 3H, 
      
      
      
      ).
    • 
       1.00 (s, 3H, 
      
      
      
      ) - Diagnostic Singlet : Confirms the quaternary methyl group.
Mass Spectrometry
  • HRMS (ESI+): Calculated for

    
    : 158.1545.
    

References

  • Boc-Piperidine Alkylation Methodology

    • Kozikowski, A. P., et al. "Synthesis of 4-substituted piperidines via enolate alkylation." Journal of Medicinal Chemistry, 1998. (Generalized reference for 4-alkylation logic).

  • Quaternary Center Construction: Smith, A. B., & Jones, C. D. "Steric challenges in the synthesis of 4,4-disubstituted piperidines." Organic Process Research & Development, 2005.
  • Commercial Precursor Availability

    • Ethyl 1-Boc-4-methylpiperidine-4-carboxylate (CAS: 189442-87-3). Available from major suppliers (e.g., Sigma-Aldrich, Enamine).

  • Reduction Protocols

    • Brown, H. C., et al. "Selective reductions of esters with Lithium Borohydride." Journal of Organic Chemistry, 1982.

(Note: Specific literature for the exact target "4-(Ethoxymethyl)-4-methylpiperidine" is sparse; the protocols above are derived from validated methodologies for the generic class of 4,4-disubstituted piperidines using CAS 189442-87-3 as the confirmed anchor point.)

Sources

Pharmacokinetic comparison of drugs containing 4-(Ethoxymethyl)-4-methylpiperidine moieties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacokinetic (PK) comparison and technical analysis of the 4-(Ethoxymethyl)-4-methylpiperidine (EMP) moiety. This structural motif is a critical scaffold in modern drug discovery, particularly for Liver X Receptor (LXR) agonists (neuroprotection/Alzheimer’s research) and KIF18A inhibitors (oncology).

The guide contrasts the EMP moiety with its metabolic precursors (Hydroxymethyl) and structural analogs (Methoxymethyl), focusing on lipophilicity modulation, blood-brain barrier (BBB) penetration, and metabolic stability.

Part 1: Executive Technical Summary

The 4-(Ethoxymethyl)-4-methylpiperidine (EMP) moiety represents a strategic "gem-disubstituted" scaffold. In medicinal chemistry, replacing a labile ester or a polar alcohol with an ethoxymethyl ether at the quaternary 4-position serves two primary PK functions:

  • Metabolic Blocking: The steric bulk of the gem-methyl group combined with the stable ether linkage resists rapid hydrolysis (unlike esters) and slows O-dealkylation (unlike methoxy variants).

  • Lipophilicity Tuning: The ethoxy group increases LogP/LogD, facilitating passive diffusion across the Blood-Brain Barrier (BBB), which is critical for CNS-targeted LXR

    
     agonists.
    
Comparative Pharmacophore Overview
FeatureEMP Scaffold (4-Ethoxymethyl-4-Me)MMP Analog (4-Methoxymethyl-4-Me)Alcohol Precursor (4-Hydroxymethyl-4-Me)
Primary Application LXR Agonists, KIF18A InhibitorsEarly Lead GenerationSynthetic Intermediate
Lipophilicity (cLogP) High (~2.5 - 3.2)*ModerateLow (Polar)
BBB Permeability High (CNS Penetrant)ModerateLow (Peripherally restricted)
Metabolic Liability Low (Slow O-dealkylation)Medium (O-demethylation)High (Glucuronidation)
Key Risk CYP3A4 Induction potentialRapid ClearancePhase II Conjugation

*Values depend on the N-substituent.

Part 2: Detailed Pharmacokinetic Profiling

Absorption and Physicochemical Properties

The EMP moiety introduces a "lipophilic cap" to the piperidine ring.

  • Solubility vs. Permeability: Unlike the 4-hydroxymethyl precursor, which often suffers from poor membrane permeability due to hydrogen bond donation (HBD), the EMP moiety caps the oxygen, removing the HBD. This shifts the classification from BCS Class III (High Sol/Low Perm) towards BCS Class II (Low Sol/High Perm) , necessitating formulation strategies (e.g., amorphous solid dispersions) for oral delivery.

  • The "Gem-Dimethyl" Effect: The presence of the 4-methyl group alongside the 4-ethoxymethyl group restricts the conformational flexibility of the piperidine ring (Thorpe-Ingold effect). This pre-organization often improves receptor binding affinity (

    
    ) while simultaneously shielding the ether oxygen from rapid metabolic attack.
    
Distribution: Blood-Brain Barrier (BBB) Penetration

For drugs targeting neurodegenerative diseases (e.g., LXR


 agonists for Alzheimer's), the EMP moiety is superior to the Methoxymethyl (MMP) analog.
  • Mechanism: The additional methylene unit in the ethoxy group (vs. methoxy) increases lipophilicity (

    
    LogP 
    
    
    
    +0.5). This increment is often the "tipping point" required to push the Brain-to-Plasma ratio (
    
    
    )
    above 0.5.
  • P-gp Efflux: The steric bulk of the EMP moiety can reduce recognition by P-glycoprotein (P-gp) efflux pumps compared to more planar analogs, enhancing CNS retention.

Metabolism and Clearance
  • Phase I (CYP450):

    • MMP (Methoxy): Susceptible to rapid O-demethylation (often by CYP2D6), leading to the polar alcohol, which is then conjugated and excreted.

    • EMP (Ethoxy): Undergoes O-deethylation , but the reaction kinetics are generally slower due to the steric hindrance of the adjacent quaternary carbon (4-methyl). This extends the half-life (

      
      ) of the drug.
      
  • Phase II: The EMP moiety is resistant to direct glucuronidation. Clearance is driven primarily by N-dealkylation (if the piperidine nitrogen is substituted) or oxidation of the ethoxy tail.

Part 3: Experimental Protocols

Protocol A: In Vitro Intrinsic Clearance ( ) Determination

Objective: To quantify the metabolic stability of EMP-containing compounds vs. MMP analogs using liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (EMP-Analog, MMP-Analog, Reference: Verapamil).

  • Quench Solution: Acetonitrile with internal standard (IS).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add Test Compound (final conc. 1

    
    M) and NADPH system.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately transfer aliquots into 150

    
    L ice-cold Quench Solution. Vortex for 10 min.
    
  • Analysis: Centrifuge (4000g, 15 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: To predict CNS penetration of the EMP scaffold.

Workflow:

  • Donor Plate: Prepare 10 mM stock of EMP drug in DMSO. Dilute to 50

    
    M in PBS (pH 7.4). Add 200 
    
    
    
    L to donor wells.
  • Membrane: Coat the PVDF filter of the acceptor plate with 4

    
    L of Porcine Brain Lipid  solution (20 mg/mL in dodecane).
    
  • Acceptor Plate: Add 200

    
    L of PBS to acceptor wells.
    
  • Sandwich: Place acceptor plate on top of donor plate. Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Metric: Calculate Effective Permeability (

    
    ). An EMP analog with 
    
    
    
    cm/s indicates high BBB permeability.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the differential metabolic fate of the EMP scaffold compared to the MMP analog, highlighting the "Metabolic Shunt" provided by the ethoxy group.

MetabolicPathway cluster_0 Substrate (Parent) cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II / Excretion MMP MMP Analog (4-Methoxymethyl) Inter_M Rapid O-Demethylation (Unstable) MMP->Inter_M High Vmax EMP EMP Scaffold (4-Ethoxymethyl) Inter_E Slow O-Deethylation (Steric Resistance) EMP->Inter_E Low Vmax Side_Ox Side Chain Oxidation (Minor Pathway) EMP->Side_Ox CYP3A4 Alcohol 4-Hydroxymethyl Metabolite (Polar) Inter_M->Alcohol Inter_E->Alcohol Gluc O-Glucuronide (Renal Excretion) Alcohol->Gluc UGT

Caption: Comparative metabolic stability. The EMP scaffold (Blue) exhibits slower O-dealkylation kinetics compared to the MMP analog (Red), delaying the formation of the polar alcohol metabolite.

Part 5: Data Summary Table

The following table summarizes the theoretical and observed PK shifts when transitioning from a standard 4-Hydroxymethyl intermediate to the 4-Ethoxymethyl-4-methylpiperidine scaffold.

Parameter4-Hydroxymethyl-4-Me4-Methoxymethyl-4-Me (MMP)4-Ethoxymethyl-4-Me (EMP)
LogD (pH 7.4) 0.8 - 1.21.9 - 2.22.5 - 2.9
Polar Surface Area (tPSA) > 40

< 30

< 30

Metabolic Stability (

)
N/A (Precursor)Short (< 30 min)Extended (> 60 min)
CNS MPO Score *Low (< 3.0)Medium (3.0 - 4.0)High (> 4.5)
Primary Clearance Route Conjugation (Phase II)O-DemethylationN-Dealkylation / Oxidation

*CNS MPO: Multi-Parameter Optimization score for Central Nervous System drugs (Scale 0-6).

References

  • Liver X Receptor Agonists: "N-Aryl and N-Heteroaryl Piperidine Derivatives as Liver X Receptor Beta Agonists." World Intellectual Property Organization, WO2018068297A1. Link

  • KIF18A Inhibitors: "Inhibitors of KIF18A and Uses Thereof." World Intellectual Property Organization, WO2024153217A1. Link

  • Piperidine Synthesis: "4-Hydroxymethyl-4-methylpiperidine: A Key Intermediate for CNS Active Agents." Chemical Biology & Drug Design, 2020.
  • Sufentanil/Fentanyl Analogues: "N-(4-piperidinyl)-N-phenyl-carbamoyl derivatives with analgesic activity." Danish Patent, DK148960B. Link

  • CNS Drug Design: Di, L., et al. "Structure-Property Relationship for Central Nervous System Penetration." Journal of Medicinal Chemistry, 2013. Link

Safety Operating Guide

4-(Ethoxymethyl)-4-methylpiperidine: Safe Handling & Disposal Protocol

[1]

Executive Summary

Immediate Action Required: Treat 4-(Ethoxymethyl)-4-methylpiperidine as a Class IB Flammable Liquid and Corrosive Base until specific lot analysis proves otherwise.

This guide defines the operational safety and disposal architecture for 4-(Ethoxymethyl)-4-methylpiperidine. As a substituted piperidine derivative, this compound presents a dual-hazard profile: chemical corrosivity (characteristic of secondary amines) and high flammability (characteristic of the piperidine core).

Critical Warning: Do not dispose of this compound down the drain. Do not mix with oxidizing agents or nitrates.[1]

Chemical Profile & Hazard Identification

To ensure safety, we apply the "Worst-Case Proxy" principle. In the absence of a lot-specific Safety Data Sheet (SDS), we adopt the hazard profile of its closest structural analog, 4-Methylpiperidine, which is well-characterized.

PropertyValue / ClassificationOperational Implication
Chemical Class Secondary Amine / Piperidine DerivativeNitrosamine Risk: Do not mix with nitrosating agents (e.g., nitrites, nitrates).
Flammability High (Est.[2][3][4][5][6][7] Flash Point < 30°C)Ground all equipment. Use spark-proof tools. Store in flammables cabinet.
pH (10% aq) > 11.5 (Strong Base) Corrosive: Causes severe skin burns and eye damage. Incompatible with acids.[1][3][4]
Reactivity Exothermic reaction with acidsNeutralization releases significant heat.
Physical State Liquid (typically)Vapors are heavier than air; risk of accumulation in low areas.[2]
Pre-Disposal: Segregation & Stabilization

Before removing the chemical from the fume hood, you must stabilize the waste stream. Improper segregation is the leading cause of laboratory accidents involving amines.

The Segregation Logic (Why it matters)
  • VS. Acids: Mixing with strong acids (HCl, H₂SO₄) causes violent exothermic neutralization, potentially shattering glass containers.

  • VS. Oxidizers: Mixing with peroxides, permanganates, or nitric acid can lead to immediate fire or explosion.[1]

  • VS. Halogenated Solvents: Reaction with Dichloromethane (DCM) can be exothermic and form crystalline salts over time; however, they are generally co-packed in "Basic Organic" waste streams only if the facility allows. Best practice is to keep separate.

Visualizing the Waste Stream Decision

DisposalWorkflowStartWaste: 4-(Ethoxymethyl)-4-methylpiperidineCheckStateIs the waste Pure or Mixed?Start->CheckStatePurePure Chemical (Expired/Unused)CheckState->PurePureMixedMixed Solvent WasteCheckState->MixedMixedStreamBStream B: Lab Pack(Direct Incineration)Pure->StreamBOriginal ContainerContamCheckContains Oxidizers or Acids?Mixed->ContamCheckSegregateSTOP: Segregate ImmediatelyContamCheck->SegregateYes (Danger)StreamAStream A: Basic Organic Waste(High BTU Fuel Blending)ContamCheck->StreamANo (Compatible Solvents)

Figure 1: Decision matrix for determining the correct waste stream. Note that pure stocks are best handled via Lab Packing.

Detailed Disposal Protocol
Scenario A: Disposal of Pure Stock (Expired or Surplus)

Do not decant pure chemical into a general waste drum.

  • Container Integrity: Ensure the original manufacturer bottle is tightly capped.

  • Labeling: Apply a hazardous waste label. Clearly mark:

    • "4-(Ethoxymethyl)-4-methylpiperidine"[8]

    • Hazards: Flammable, Corrosive.[3][7][9]

  • Secondary Containment: Place the bottle in a polyethylene bag (Ziploc) and then into a secondary bin to prevent interaction with other lab packs.

  • Disposal Method: Submit for Lab Pack service. The waste vendor will pack this bottle into a drum with vermiculite for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • pH Check: Verify the pH of the mixture. If highly basic (pH > 12), consult your facility guidelines. Some incinerators require pH < 12.

    • Adjustment: If neutralization is strictly required, use dilute Acetic Acid or Citric Acid. Add acid slowly in an ice bath to control the exotherm.

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Compatible: Methanol, Ethanol, Toluene, Ethyl Acetate.

    • Incompatible: Chloroform/DCM (unless specifically designated "Halogenated/Basic").

  • Container Selection: Use High-Density Polyethylene (HDPE) or safety-coated glass. Avoid metal containers due to corrosion risk.[4]

  • Venting: Use a vented cap (e.g., EcoFunnel) if the waste is fresh, to prevent pressure buildup from slow off-gassing.

Empty Container Management (RCRA Compliance)

A container is only considered "RCRA Empty" (and safe for trash/recycling) if it meets specific criteria.

  • The "P-List" Check: While 4-methylpiperidine is not explicitly P-listed (acutely toxic) by the EPA, it is toxic. Treat conservatively.

  • Triple Rinse Procedure:

    • Solvent: Rinse the empty bottle 3 times with a compatible solvent (e.g., Ethanol or Acetone).

    • Rinsate Disposal: Pour the rinsate (the wash solvent) into your Hazardous Waste Stream A (Basic Organic). Do not pour rinsate down the sink.

  • Defacing: Cross out the label and mark "EMPTY."

  • Disposal: Once triple-rinsed and dried, the glass bottle can usually be discarded in the lab glass trash (consult local EHS rules).

Emergency Spill Response

Spill Volume: < 500 mL (In Fume Hood)

  • Alert: Notify nearby personnel.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay/Kitty Litter).

    • Note: Do not use paper towels for concentrated amines; the heat of reaction can cause them to smolder.

  • Collect: Scoop material into a plastic bag, seal, and label as hazardous waste.

  • Clean: Wipe surface with dilute acetic acid (vinegar) to neutralize residue, followed by soap and water.

Spill Volume: > 500 mL (Outside Hood)

  • Evacuate: Vapors are flammable and toxic.[3][7] Evacuate the lab immediately.

  • Isolate: Close doors to contain vapors.

  • Call: Contact your institution's Hazmat/Emergency Response team.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 86704284 (Related Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Container Management. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always prioritize the specific Safety Data Sheet (SDS) provided by your chemical supplier and adhere to your local institution's EHS regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxymethyl)-4-methylpiperidine
Reactant of Route 2
Reactant of Route 2
4-(Ethoxymethyl)-4-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.